molecular formula C7H12O4 B1580795 Diethyl nitromalonate CAS No. 603-67-8

Diethyl nitromalonate

Cat. No.: B1580795
CAS No.: 603-67-8
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl malonate is a dicarboxylic acid.
Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.
Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name diethyl malonate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Diethyl_malonate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021863
Record name Diethyl propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl malonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8344
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Diethyl malonate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
Record name Ethyl malonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/8344
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
Record name Diethyl malonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIETHYL MALONATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanedioic acid, 1,3-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL MALONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-50 °C
Record name Diethyl malonate
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Diethyl malonate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029573
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name DIETHYLMALONATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive examination of the synthesis of diethyl nitromalonate, a valuable intermediate in organic synthesis, particularly for the preparation of amino acids and heterocyclic compounds.[1][2] We will delve into the core mechanistic principles governing the nitration of active methylene compounds and present a field-proven, high-yield experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking a robust understanding and practical application of this synthesis.

Mechanistic Underpinnings of Diethyl Malonate Nitration

The synthesis of this compound is achieved through the direct nitration of diethyl malonate. The success of this reaction hinges on the unique reactivity of the starting material and the generation of a potent electrophile.

The Active Methylene Nucleophile

Diethyl malonate possesses a methylene group (-CH₂-) positioned between two electron-withdrawing ester functionalities.[3] This configuration significantly increases the acidity of the α-protons (pKa ≈ 14), making this carbon a nucleophilic center.[3] The reaction proceeds via the enol tautomer of diethyl malonate, which is in equilibrium with the keto form. The electron-rich double bond of the enol serves as the nucleophile that attacks the nitrating agent.

Generation of the Electrophile: The Nitronium Ion

The key electrophile in this reaction is the nitronium ion (NO₂⁺). While classically generated using a mixture of concentrated nitric and sulfuric acids, high-yield nitration of diethyl malonate can be effectively achieved using fuming nitric acid alone.[1] Fuming nitric acid contains an equilibrium concentration of dinitrogen pentoxide (N₂O₅), which can dissociate to form the nitronium ion and a nitrate ion. The overall mechanism involves three critical steps:

  • Enolization: Diethyl malonate undergoes tautomerization to its more reactive enol form.

  • Electrophilic Attack: The π-bond of the enol nucleophilically attacks the nitronium ion (NO₂⁺), forming a C-N bond at the α-carbon.

  • Deprotonation: A weak base, such as water or another molecule of diethyl malonate, removes a proton to regenerate the carbonyl group and yield the final product.

The following diagram illustrates this mechanistic pathway.

Caption: Reaction Mechanism of Diethyl Malonate Nitration

Field-Proven Experimental Protocol

The following protocol is adapted from a robust method that demonstrates excellent yield and control by optimizing reaction temperature and time.[1] This self-validating system ensures reproducibility and high purity of the final product.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity
Diethyl MalonateC₇H₁₂O₄160.1780.0 g (0.5 mol)
Fuming Nitric AcidHNO₃63.01184 mL
TolueneC₇H₈92.14~1 L
Sodium CarbonateNa₂CO₃105.99As needed (10% soln)
Hydrochloric AcidHCl36.46As needed
UreaCH₄N₂O60.06As needed (5% soln)
Crushed IceH₂O18.02~1 L
Step-by-Step Methodology
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 80 g of diethyl malonate. Cool the flask in an ice-water bath to 15°C.

  • Nitrating Agent Addition: Add 184 mL of fuming nitric acid dropwise from the dropping funnel over a period of one hour. Causality: A slow, controlled addition is critical to manage the exothermic nature of the reaction and prevent dangerous temperature spikes and side-product formation. Maintain the internal temperature between 15-20°C throughout the addition.[1]

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 3.5 hours, ensuring the temperature remains at 15-20°C.

  • Quenching: Carefully pour the reaction mixture onto 1 liter of crushed ice with stirring. This step neutralizes the strong acid and precipitates the product.

  • Extraction & Wash (Part 1): Transfer the mixture to a large separatory funnel and extract the product with one 200 mL portion followed by one 100 mL portion of toluene. Combine the organic extracts.

  • Base Extraction: Wash the combined toluene solution with equal volumes of a 10% sodium carbonate solution. The this compound, being acidic, will transfer to the aqueous basic layer as its sodium salt. Continue these extractions until a test acidification of the aqueous layer no longer shows the liberation of the oily nitro ester.

  • Aqueous Wash: Combine all the aqueous extracts and wash once with 200 mL of toluene to remove any non-acidic organic impurities.

  • Acidification: Cool the combined aqueous solution in an ice bath and carefully acidify to a pH of 4 with hydrochloric acid. The this compound will separate as an oil.

  • Extraction & Wash (Part 2): Extract the liberated this compound with 500 mL, 200 mL, and 100 mL portions of toluene. Combine these organic extracts.

  • Final Wash & Drying: Wash the combined organic extract with equal volumes of water, followed by a 5% urea solution to remove any residual nitrous oxides. Dry the organic solution over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene solvent using a rotary evaporator. The resulting residue is then purified by vacuum distillation. The pure this compound distills at 81-83°C at 0.3 mmHg.[1]

Experimental Workflow Diagram

Experimental Workflow Figure 2: Step-by-Step Experimental Workflow start Cool Diethyl Malonate to 15°C add_hno3 Add Fuming HNO₃ (1 hr, 15-20°C) start->add_hno3 react Stir for 3.5 hrs at 15-20°C add_hno3->react quench Pour onto Crushed Ice react->quench extract1 Extract with Toluene quench->extract1 extract_base Extract with 10% Na₂CO₃ (Product to Aqueous) extract1->extract_base wash_aq Wash Aqueous Layer with Toluene extract_base->wash_aq acidify Acidify Aqueous Layer with HCl to pH 4 wash_aq->acidify extract2 Back-extract Product into Toluene acidify->extract2 wash_final Wash with H₂O & Urea Soln. extract2->wash_final dry Dry with MgSO₄ wash_final->dry evaporate Remove Toluene (Rotovap) dry->evaporate distill Vacuum Distillation (81-83°C @ 0.3 mmHg) evaporate->distill product Pure this compound distill->product

Caption: Step-by-Step Experimental Workflow

Process Optimization and Yield Analysis

The reaction conditions, particularly temperature and time, are paramount for achieving high yields. Elevated temperatures can accelerate the reaction but may lead to decomposition and reduced yield if maintained for too long. The data below, derived from patent literature, illustrates this critical relationship.[1]

Reaction Temperature (°C)Addition TimeTotal Reaction TimeYield (%)
15 – 201 hour4 hours91.7
25 – 301 hour3.75 hours89.5
45 – 5040 minutes50 minutes89.0
40 – 5035 minutes4 hours~75

Analysis: The data clearly shows that while higher temperatures significantly shorten the required reaction time, maintaining a lower temperature (15-20°C) for a longer duration provides the highest yield.[1] Prolonged exposure to high temperatures (40-50°C for 4 hours) is detrimental, causing the yield to drop to approximately 75%.[1] This underscores the importance of precise temperature control as a core principle of this protocol.

Safety and Handling

Core Directive: A thorough risk assessment must be conducted before beginning this procedure.

  • Reagent Hazards: Fuming nitric acid is extremely corrosive, a powerful oxidizing agent, and can cause severe burns. Diethyl malonate is a combustible liquid and can cause skin and eye irritation.[4][5][6] All handling of these chemicals must occur within a certified chemical fume hood.

  • Reaction Hazards: The nitration is highly exothermic. A runaway reaction can occur if the temperature is not strictly controlled, potentially leading to violent decomposition.[1] Ensure a cooling bath is readily available and monitored.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a lab coat, and chemical splash goggles with a face shield, especially when handling fuming nitric acid.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Acidic aqueous waste must be neutralized before disposal.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed through physical and spectroscopic analysis.

PropertyValueReference
Appearance Colorless liquid[7]
Boiling Point 78-80 °C / 0.2 mmHg[4][8]
Density 1.174 g/mL at 25 °C[4][8]
Refractive Index (n²⁰/D) 1.428[4][8]

Structural confirmation is typically achieved via ¹H NMR spectroscopy, which would show characteristic peaks for the ethyl ester groups and the single proton on the nitrated α-carbon.

References

Diethyl nitromalonate CAS number 603-67-8

This compound stands out as a uniquely versatile and powerful chemical intermediate. [1]Its trifunctional nature provides a reliable entry point for the synthesis of a wide range of high-value molecules, from specialized amino acids to complex heterocyclic drug candidates. For researchers in medicinal chemistry and organic synthesis, a comprehensive understanding of DENM's properties, reactivity, and safe handling is essential for driving innovation. As the demand for more sophisticated and tailored molecules grows, the importance of foundational building blocks like this compound will only continue to increase. [1]

Introduction: The Strategic Importance of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of Diethyl Nitromalonate

This compound (CAS No. 603-67-8) is a pivotal intermediate in advanced organic synthesis, valued for its unique combination of functional groups that serve as a versatile scaffold for constructing complex molecular architectures.[1] Its primary significance lies in its application as a key building block for synthesizing amino acids, most notably tryptophan, through condensation reactions followed by reduction and hydrolysis.[2] Beyond this, its utility extends to the preparation of various heterocyclic compounds and novel therapeutics, making it an indispensable tool for researchers in medicinal chemistry and drug development.[1][3]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive examination of the primary synthetic route to this compound. We will dissect the critical starting materials, elucidate the reaction mechanism with a focus on causal relationships, present a field-proven experimental protocol, and discuss the process parameters that ensure a high-yield, self-validating, and safe synthesis.

Part 1: The Principal Synthetic Pathway: Direct Nitration of Diethyl Malonate

The most efficient and widely adopted method for producing this compound is the direct electrophilic nitration of diethyl malonate. This pathway is favored for its straightforwardness and high conversion rates when reaction parameters are meticulously controlled.

Core Starting Materials: A Profile

A. Diethyl Malonate (DEM)

  • Structure and Properties: Diethyl malonate (CAS No. 105-53-3), the diethyl ester of malonic acid, is a colorless liquid with a characteristic apple-like scent.[4]

  • Chemical Causality: The synthetic utility of DEM is rooted in the unique reactivity of its central methylene (-CH₂-) group. This group is positioned between two electron-withdrawing carbonyl functionalities, which significantly increases the acidity of the α-hydrogens (pKa ≈ 14).[4][5] This acidity makes the methylene carbon highly susceptible to deprotonation to form a resonance-stabilized enolate, but for the purpose of nitration, it activates the position for direct electrophilic attack.

B. Fuming Nitric Acid (HNO₃)

  • Role as Nitrating Agent: Fuming nitric acid is the required nitrating agent for this synthesis. It is a concentrated solution of nitric acid containing dissolved nitrogen dioxide, which enhances its electrophilicity. The presence of the nitronium ion (NO₂⁺), the active electrophile, is crucial for the reaction to proceed efficiently. Standard concentrated nitric acid is generally insufficient to achieve high yields in this specific transformation.

The Reaction Mechanism: Electrophilic Substitution at an Activated Carbon

The nitration of diethyl malonate is a classic example of an electrophilic substitution reaction on an activated α-carbon. The mechanism proceeds as follows:

  • Generation of the Electrophile: Fuming nitric acid contains an equilibrium concentration of the highly reactive nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich, activated methylene carbon of diethyl malonate acts as a nucleophile, attacking the nitronium ion.

  • Deprotonation: A base (such as the nitrate ion or water) removes a proton from the intermediate, restoring the carbon framework and yielding the final product, this compound.

Below is a diagram illustrating this mechanistic pathway.

G cluster_0 Nitration Mechanism DEM Diethyl Malonate (Activated Methylene) Intermediate Protonated Intermediate DEM->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) (from Fuming HNO₃) Nitronium->Intermediate Product This compound Intermediate->Product Deprotonation Proton H⁺ Intermediate->Proton Base Base (e.g., H₂O, NO₃⁻) Base->Intermediate

Caption: Mechanism of Diethyl Malonate Nitration.

Process Parameters and Yield Optimization

A key advancement in the synthesis of this compound was the shift from low-temperature reactions to moderately elevated temperatures. While older methods performed at 0°C reported yields around 60%, modern protocols have demonstrated that maintaining the reaction between 15°C and 50°C can dramatically increase the yield to approximately 90%, representing a 50% improvement.[2] This is a critical insight: while nitrations are famously exothermic and potentially hazardous, precise temperature control within a specific higher range optimizes the reaction rate without compromising safety.[2]

The relationship between reaction temperature and time is inversely proportional; higher temperatures require shorter reaction times.[2]

ExampleTemperature Range (°C)Total Reaction TimeYield (%)
115 - 204.5 hours91.7
225 - 303.75 hours89.5
345 - 50~50 minutes89.5
440 - 503.5 hours89.0

Table based on data from U.S. Patent 2,644,838 A.[2]

Part 2: Experimental Protocol and Workflow

This protocol is a self-validating system designed for robustness and high yield, based on established and optimized methodologies.[2]

Mandatory Safety Precautions
  • Hazard Assessment: Fuming nitric acid is extremely corrosive, a powerful oxidizer, and toxic if inhaled.[6] It can cause severe skin burns and eye damage.[7] The reaction is highly exothermic and can become violent if temperature control is lost.[2]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and acid-resistant gloves (avoid vinyl).[7][8]

  • Engineering Controls: This procedure must be performed inside a certified chemical fume hood.[6] An eyewash station and safety shower must be immediately accessible.

Step-by-Step Synthesis Protocol
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 80 grams of diethyl malonate.

  • Cooling: Cool the flask in an ice-water bath to an internal temperature of 15°C.

  • Reagent Addition: While maintaining the temperature between 15-20°C with vigorous stirring, add 184 milliliters of fuming nitric acid dropwise from the dropping funnel over a period of one hour. Causality: Slow, controlled addition is paramount to manage the exothermic nature of the reaction and prevent dangerous temperature spikes.

  • Reaction Maintenance: After the addition is complete, continue to stir the mixture for an additional 3.5 hours, ensuring the temperature remains between 15-20°C.

  • Quenching: Quench the reaction by slowly pouring the reaction mixture onto one liter of crushed ice with stirring. Trustworthiness: This step safely neutralizes the potent nitrating mixture and facilitates the separation of the organic product.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with two portions of toluene (200 mL, then 100 mL).

  • Washing & Neutralization:

    • Combine the organic extracts and wash them twice with equal volumes of water.

    • Wash the organic layer with a 5% aqueous urea solution to remove residual nitrogen oxides. A starch-iodide test can confirm their removal.

    • Extract the toluene solution with a 10% sodium carbonate solution until all the nitro ester has been transferred to the aqueous layer (test by acidifying a small sample of the aqueous extract).

  • Product Isolation:

    • Combine the aqueous sodium carbonate extracts and wash once with toluene to remove any non-acidic impurities.

    • Acidify the aqueous solution to pH 4 with hydrochloric acid while cooling with ice. The this compound will separate.

    • Extract the liberated product with toluene (500 mL, 200 mL, then 100 mL portions).

  • Final Purification:

    • Wash the combined organic extracts with water and then a 5% urea solution.

    • Dry the organic solution over anhydrous magnesium sulfate.

    • Remove the toluene solvent via rotary evaporation.

    • Distill the residue under reduced pressure. The pure this compound product will distill at 81-83°C at 0.3 mmHg.[2]

The following diagram outlines the experimental workflow.

G cluster_1 Synthesis Workflow start Start: Diethyl Malonate add_hno3 1. Add Fuming HNO₃ (15-20°C) start->add_hno3 react 2. Stir for 3.5h (15-20°C) add_hno3->react quench 3. Quench on Ice react->quench extract_tol 4. Extract with Toluene quench->extract_tol wash_h2o 5. Wash with H₂O extract_tol->wash_h2o wash_urea 6. Wash with Urea Solution wash_h2o->wash_urea extract_na2co3 7. Extract with Na₂CO₃ (aq) wash_urea->extract_na2co3 acidify 8. Acidify Aqueous Layer extract_na2co3->acidify extract_final 9. Re-extract with Toluene acidify->extract_final dry_distill 10. Dry and Distill extract_final->dry_distill end End: Pure this compound dry_distill->end

Caption: Experimental Workflow for this compound Synthesis.

Part 3: Product Characterization

Verifying the identity and purity of the final product is essential. The key physical properties of this compound are summarized below.

PropertyValue
CAS Number 603-67-8[3][9]
Molecular Formula C₇H₁₁NO₆[9][10]
Molecular Weight 205.17 g/mol [3][9]
Appearance Colorless liquid[11]
Boiling Point 78-80 °C / 0.2 mmHg[3][11]
Density 1.174 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.428[3]

Further confirmation should be obtained using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to validate the molecular structure.[9]

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the direct nitration of diethyl malonate using fuming nitric acid. This guide has established that meticulous control over reaction temperature is the most critical parameter for maximizing yield and ensuring operational safety. By adhering to the detailed, self-validating protocol presented, researchers can reliably produce high-purity this compound. As the demand for complex and novel pharmaceuticals grows, the role of versatile intermediates like this compound will continue to expand, driving further innovation in synthetic chemistry.[1]

References

An In-Depth Technical Guide to the Thermal Decomposition of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of diethyl nitromalonate. While specific kinetic and mechanistic studies on this compound are not extensively detailed in publicly accessible literature, this document synthesizes established principles from the thermolysis of analogous aliphatic nitro compounds and dinitromethanes to propose a detailed decomposition pathway. The primary focus is on the intramolecular cyclization reaction leading to the formation of a furoxan ring system, a significant transformation with implications in energetic materials and synthetic chemistry. This guide also outlines robust experimental protocols for investigating the thermal decomposition of this compound, including thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and in-situ spectroscopic techniques. Safety considerations and best practices for handling this energetic material are also discussed to ensure safe and reliable experimental outcomes.

Introduction and Significance

This compound, a gem-dinitromethane derivative, is a versatile intermediate in organic synthesis, notably in the preparation of amino acids and heterocyclic compounds. Its thermal stability is a critical parameter, particularly in process development and safety assessment, as the presence of the nitro group imparts energetic properties to the molecule. The thermal decomposition of this compound is of significant academic and industrial interest due to its potential to form furoxan (1,2,5-oxadiazole-2-oxide) derivatives. Furoxans are an important class of heterocycles known for their applications as energetic materials and as nitric oxide (NO) donors in medicinal chemistry.[1][2] Understanding the thermal decomposition pathway of this compound is, therefore, crucial for controlling its reactivity and harnessing its synthetic potential.

This guide aims to provide a deep dive into the theoretical and practical aspects of the thermal decomposition of this compound. By examining the chemistry of related nitro compounds, we will propose a plausible reaction mechanism and discuss the key factors influencing this transformation. Furthermore, we will provide detailed experimental methodologies to enable researchers to safely and effectively study this reaction in a laboratory setting.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, with the initial step often being the homolytic cleavage of the C-NO₂ bond or a nitro-nitrite rearrangement.[3] For this compound, the presence of two nitro groups on the same carbon atom opens up a unique and facile pathway for intramolecular cyclization to form a furoxan ring.

The Furoxan Formation Cascade

The most probable pathway for the thermal decomposition of this compound involves the formation of a nitrile oxide intermediate, which then dimerizes to yield the furoxan ring. This mechanism is supported by studies on the decomposition of other gem-dinitromethyl compounds.[1]

The proposed steps are as follows:

  • Initial Decomposition and Nitrile Oxide Formation: Upon heating, this compound is proposed to undergo a concerted elimination of a molecule of nitrous acid (HNO₂) or a stepwise process initiated by C-N bond cleavage to form a highly reactive nitrile oxide intermediate. The presence of the electron-withdrawing ester groups facilitates this transformation.

  • Dimerization of the Nitrile Oxide: The generated nitrile oxide is a transient species that readily undergoes a [3+2] cycloaddition with another molecule of the same nitrile oxide. This dimerization is the key step in the formation of the furoxan ring.

The overall transformation can be depicted as follows:

G cluster_0 This compound cluster_1 Heating (Δ) cluster_2 Furoxan Derivative A EtOOC | CH-NO₂ | COOEt B Intermediate Stages (Nitrile Oxide Formation) A->B - HNO₂ (postulated) C EtOOC-C-C-COOEt    ||  ||   N-O-N=O B->C Dimerization G cluster_0 Inert Gas Supply cluster_1 Flow Control cluster_2 Sample Introduction cluster_3 Reactor cluster_4 Product Collection cluster_5 Exhaust A N₂ or Ar Cylinder B Mass Flow Controller A->B C Syringe Pump (this compound) B->C D Heated Tube Furnace C->D E Cold Trap (Liquid N₂) D->E F Vent E->F

References

An In-Depth Technical Guide to the Stability and Storage of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: Diethyl nitromalonate is a pivotal intermediate in synthetic organic chemistry, valued for its role in the formation of complex molecular architectures, particularly in the pharmaceutical industry.[1] Its utility, however, is intrinsically linked to its chemical stability. This guide provides a comprehensive technical overview of the stability profile of this compound, detailing its degradation pathways under various stress conditions and offering evidence-based best practices for its storage and handling. By understanding the principles governing its stability, researchers can ensure the integrity of this critical reagent, thereby safeguarding the reliability and reproducibility of their synthetic endeavors.

Chemical Profile and Intrinsic Stability

This compound (CAS No. 603-67-8) is a colorless to light yellow liquid with a molecular weight of 205.17 g/mol .[2][3] Its structure, featuring a nitro group and two ethyl ester functionalities attached to a central carbon, dictates its reactivity and stability. The electron-withdrawing nature of the nitro and ester groups renders the alpha-proton acidic, a key feature exploited in its synthetic applications. However, this electronic arrangement also predisposes the molecule to specific degradation pathways.

Key Physicochemical Properties:

PropertyValueReference(s)
Molecular Formula C₇H₁₁NO₆[2]
Molecular Weight 205.17 g/mol [2]
Appearance Colorless to light yellow liquid[3]
Boiling Point 78-80 °C at 0.2 mmHg[3][4]
Density 1.174 g/mL at 25 °C[4]
Refractive Index n20/D 1.428[4]

The intrinsic stability of this compound is moderate. While stable under optimal conditions, its reactivity makes it susceptible to degradation when exposed to heat, moisture, extreme pH, and light.

Degradation Pathways and Mechanisms

Understanding the potential degradation pathways of this compound is fundamental to establishing appropriate storage and handling protocols. The primary modes of degradation are thermal decomposition and hydrolysis.

Thermal Decomposition

Thermal stress is a significant factor in the degradation of this compound. The primary thermal decomposition product has been identified as a furoxan.[3][4] Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are five-membered heterocyclic compounds. The formation of furoxan from this compound likely proceeds through a complex mechanism involving the nitro group and the ester functionalities.

While the detailed kinetics of this transformation for this compound are not extensively published, the general mechanism for the thermal decomposition of nitroalkanes can involve C-N bond cleavage. In this case, the proximity of the two ester groups and the nitro group likely facilitates an intramolecular cyclization cascade upon heating.

G DEN This compound Intermediate Reactive Intermediate (e.g., Nitrile Oxide) DEN->Intermediate Heat (Δ) Furoxan Furoxan Derivative Intermediate->Furoxan Intramolecular Cyclization Gaseous Gaseous Byproducts (e.g., CO₂, EtOH) Intermediate->Gaseous

Caption: Proposed thermal decomposition of this compound.

Hydrolytic Degradation

As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The presence of moisture is a critical factor in this degradation pathway.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the ester groups can be saponified to the corresponding carboxylates. The resulting nitromalonate salt may be unstable and prone to further decomposition.

  • Acid-Catalyzed Hydrolysis: In the presence of strong acids, the ester groups can be hydrolyzed to carboxylic acids. The resulting nitromalonic acid is also expected to be unstable.

Studies on the structurally similar diethyl 2-(perfluorophenyl)malonate have shown that it is relatively stable in acidic and basic solutions at ambient temperatures but decomposes under harsh conditions.[4] A similar behavior can be anticipated for this compound, suggesting that while trace amounts of acid or base may not cause rapid degradation at room temperature, prolonged exposure or storage in non-neutral conditions, especially at elevated temperatures, should be avoided.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis DEN_A This compound NMA Nitromalonic Acid DEN_A->NMA H₃O⁺ DP_A Degradation Products NMA->DP_A Decarboxylation, etc. DEN_B This compound NMS Nitromalonate Salt DEN_B->NMS OH⁻ DP_B Degradation Products NMS->DP_B Decarboxylation, etc.

Caption: General pathways for hydrolytic degradation.

Photochemical Degradation

While specific photostability data for this compound is scarce, nitro compounds, in general, can be susceptible to photochemical degradation. Exposure to UV light can potentially lead to the cleavage of the C-NO₂ bond, initiating radical chain reactions and leading to a complex mixture of degradation products. Therefore, protection from light is a prudent precautionary measure.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Optimal Storage Conditions:

ParameterRecommendationRationaleReference(s)
Temperature 2-8°C (Refrigerated)To minimize thermal decomposition and slow down potential hydrolytic reactions.[5]
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)To prevent oxidative degradation and minimize exposure to atmospheric moisture.[5]
Container Tightly sealed, amber glass vial or bottleTo protect from moisture and light. Glass is preferred to prevent potential leaching from plastic containers.[5][6]
Location Cool, dry, well-ventilated area away from incompatible materialsTo ensure a stable environment and prevent accidental contact with substances that could catalyze degradation.[7][8]

Handling Best Practices:

  • Inert Atmosphere: When handling, especially for long-term storage of aliquots, it is advisable to work under an inert atmosphere to minimize exposure to air and moisture.[5]

  • Avoid Incompatibilities: Do not store this compound near strong acids, strong bases, oxidizing agents, or reducing agents. Accidental contact can lead to vigorous and potentially hazardous reactions.

  • Dispensing: Use clean, dry syringes or pipettes for dispensing. Avoid introducing any contaminants into the main stock bottle.

  • Labeling: All containers should be clearly labeled with the compound name, date received, and date opened to track its history and potential exposure to ambient conditions.

Stability Assessment: Experimental Protocols

To ensure the quality of this compound, particularly in regulated environments such as drug development, it is essential to have validated analytical methods for stability assessment. Forced degradation studies are a critical component of developing and validating such methods.[9][10][11]

Forced Degradation Studies

A forced degradation study should be performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[12][13]

General Protocol for a Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as HPLC.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection without completely consuming the parent compound.[11]

G Start This compound Sample Stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Stress->Analysis Data Identify Degradation Products & Assess Peak Purity Analysis->Data

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A validated stability-indicating method is crucial for accurately quantifying this compound in the presence of its impurities and degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique.[14][15][16]

Example HPLC Method Parameters (to be optimized and validated):

ParameterSuggested Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with a mixture of acetonitrile and water (with or without a buffer like phosphate or formate)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or other suitable wavelength determined by UV scan)
Injection Volume 10 µL

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[14]

Characterization of Degradation Products

For a comprehensive understanding of the stability profile, significant degradation products should be characterized. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for identifying volatile degradation products, such as those that may form during thermal decomposition.[17]

Conclusion

The stability of this compound is a critical consideration for its effective use in research and development. This guide has outlined the key factors influencing its stability, including temperature, moisture, pH, and light. The primary degradation pathways are thermal decomposition to a furoxan derivative and hydrolysis of the ester groups. To maintain the integrity of this important reagent, it is imperative to store it under refrigerated (2-8°C), dry, and inert conditions, protected from light and incompatible materials.

For applications requiring stringent quality control, the implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential. By adhering to these best practices, scientists and drug development professionals can ensure the reliability of their results and the quality of their final products.

References

Introduction: The Molecular Profile of a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Diethyl Nitromalonate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 603-67-8) is a valuable reagent in organic synthesis, serving as a cornerstone for the introduction of nitroacetic acid functionalities and as a precursor in the synthesis of complex molecules, including amino acids.[1] Its structure, featuring a central carbon atom activated by two flanking ester groups and a strongly electron-withdrawing nitro group, dictates its unique reactivity. A precise and unambiguous structural confirmation is paramount for its effective use in multi-step synthetic pathways, ensuring reaction integrity and final product purity.

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (C₇H₁₁NO₆, M.W. 205.17 g/mol ).[2] As a senior application scientist, the following sections are structured not merely as a data repository, but as an interpretive guide, explaining the causal relationships between the molecular structure and its spectral output. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing both the data and the rationale behind the experimental and interpretive approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by three distinct signals, each corresponding to the chemically non-equivalent protons in the molecule. The presence of the electron-withdrawing nitro and carbonyl groups significantly influences the chemical shifts, particularly of the alpha-proton.

Diagram 1: Molecular Structure of this compound

Caption: Structure of this compound with proton environments labeled.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in CDCl₃

LabelChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
a~ 5.5 - 5.8Singlet (s)1HN/Aα-CH
b~ 4.2 - 4.4Quartet (q)4H~ 7.1-O-CH₂ -CH₃
c~ 1.2 - 1.4Triplet (t)6H~ 7.1-O-CH₂-CH₃

Interpretation:

  • α-CH (a): The single proton on the alpha-carbon is flanked by three strongly electron-withdrawing groups (two carbonyls, one nitro). This environment causes significant deshielding, shifting its signal far downfield compared to a standard diethyl malonate (which appears around 3.4 ppm).[3] Due to the absence of adjacent protons, it appears as a sharp singlet.

  • Ethyl Methylene Protons (-O-CH₂-) (b): These protons are adjacent to an ester oxygen, which deshields them to the ~4.2-4.4 ppm region. They are split into a quartet by the three neighboring methyl protons (n+1 = 3+1 = 4).

  • Ethyl Methyl Protons (-CH₃) (c): These terminal methyl protons are in a standard aliphatic environment and appear furthest upfield. They are split into a triplet by the two neighboring methylene protons (n+1 = 2+1 = 3).

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their electronic environment. This compound has four distinct carbon environments.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 162 - 165C =OCarbonyl carbons of the ester groups, appearing in the typical downfield region for esters.
~ 85 - 90α-C HThe alpha-carbon is significantly deshielded and shifted downfield by the directly attached nitro group.
~ 62 - 64-O-C H₂-CH₃Methylene carbons bonded to the electron-withdrawing ester oxygen.
~ 13 - 15-O-CH₂-C H₃Terminal methyl carbons, appearing in the typical upfield aliphatic region.
Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 25 °C.

    • Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Typically, 16-32 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be required.

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

Causality Behind Choices:

  • Solvent (CDCl₃): It is a standard, relatively inert solvent that dissolves a wide range of organic compounds and provides a clean spectral window.

  • Internal Standard (TMS): TMS is chemically inert, volatile (for easy removal), and provides a single sharp signal at a defined point (0.00 ppm), allowing for accurate calibration of the chemical shift axis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound is dominated by strong absorptions corresponding to the carbonyl and nitro groups.

Table 3: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
2980 - 3000C-H Stretch (sp³)Alkyl groups
~ 1760C=O StretchEster Carbonyl
~ 1560N=O Asymmetric StretchNitro Group
~ 1370N=O Symmetric StretchNitro Group
1200 - 1300C-O StretchEster Linkage

Interpretation: The most diagnostic peaks are the extremely strong carbonyl (C=O) stretch around 1760 cm⁻¹ and the two strong nitro (N=O) stretches. The presence of these three intense bands provides compelling evidence for the compound's identity. The C-O ester stretch and aliphatic C-H stretches confirm the presence of the ethyl ester moieties.

Experimental Protocol for IR Data Acquisition

Objective: To identify the characteristic functional groups of this compound.

Methodology:

  • Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat (thin film) sample. Place one drop of the liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Gently press the plates together to form a thin capillary film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • First, acquire a background spectrum of the empty salt plates to subtract any atmospheric (CO₂, H₂O) or plate-related absorptions.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy, leading to predictable bond cleavages.

Expected Molecular Ion:

  • Molecular Formula: C₇H₁₁NO₆

  • Exact Mass: 205.0586 g/mol [4]

  • Molecular Ion Peak [M]⁺•: m/z = 205

Diagram 2: Proposed Key Fragmentation Pathway for this compound

fragmentation M [C₇H₁₁NO₆]⁺• m/z = 205 (Molecular Ion) F1 [C₅H₆NO₄]⁺ m/z = 160 M->F1 - •OC₂H₅ (45) F2 [C₇H₁₁O₄]⁺ m/z = 159 M->F2 - •NO₂ (46) F4 [C₄H₄NO₂]⁺ m/z = 102 F1->F4 - C₂H₂O₂ (58) F3 [C₂H₅]⁺ m/z = 29 F2->F3 - C₅H₆O₄ (130)

Caption: Major fragmentation routes for this compound under EI-MS.

Table 4: Major Ions in the Mass Spectrum of this compound

m/zProposed Fragment IonLoss from Parent Ion
205[O₂NCH(COOC₂H₅)₂]⁺•Molecular Ion [M]⁺•
160[M - OC₂H₅]⁺Loss of an ethoxy radical (•OC₂H₅)
159[M - NO₂]⁺Loss of a nitro radical (•NO₂)
103[CH(COOC₂H₅)]⁺Loss of •NO₂ and •OC₂H₅
75[COOC₂H₅]⁺Ethyl carboxylate cation
29[C₂H₅]⁺Ethyl cation, a common and often abundant fragment

Interpretation: The mass spectrum is expected to show a discernible molecular ion peak at m/z 205. The fragmentation pattern is driven by the cleavage of the weakest bonds and the formation of stable fragments. The most characteristic cleavages are the loss of an ethoxy radical (m/z 160) and the loss of the nitro radical (m/z 159).[5] The presence of a prominent peak at m/z 29 ([C₂H₅]⁺) is also highly indicative of the ethyl ester groups.[4]

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. Inject a dilute solution (e.g., in ethyl acetate or dichloromethane) into the GC. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV. This high-energy method ensures reproducible fragmentation patterns that are valuable for library matching and structural interpretation.

  • Mass Analysis: Scan a mass range from m/z 20 to 250 using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak. Analyze the lower mass fragments and propose cleavage patterns to corroborate the assigned structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and Mass Spectrometry provides a rigorous and self-validating system for the characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework. IR spectroscopy provides rapid confirmation of the essential ester and nitro functional groups. Finally, mass spectrometry validates the molecular weight and reveals fragmentation patterns consistent with the proposed structure. This multi-technique approach ensures the highest degree of confidence in the identity and purity of this important synthetic intermediate, which is a critical requirement for researchers in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Discovery and Synthesis of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl nitromalonate, a colorless to pale yellow liquid, is a versatile and highly valuable reagent in modern organic synthesis. Its unique trifunctional nature, possessing two ester groups and a nitro group attached to a central carbon, makes it a powerful building block for the synthesis of a wide array of complex molecules. The electron-withdrawing properties of the nitro and ester groups render the α-hydrogen exceptionally acidic, facilitating a variety of carbon-carbon bond-forming reactions. This reactivity has been harnessed in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Notably, it serves as a key intermediate in the preparation of amino acids, including tryptophan, and various heterocyclic compounds. This guide provides a comprehensive overview of the historical discovery and the evolution of the synthetic methodologies for this compound, offering insights into the chemical principles and practical considerations that have shaped its production.

Historical Perspective: From Early Discoveries to Refined Methodologies

The journey of this compound synthesis is a story of incremental advancements in nitration chemistry, spanning over a century of research.

The Dawn of Nitromalonic Esters: Wilhelm Steinkopf's Pioneering Work (1907)

The first documented synthesis of a nitromalonic ester is attributed to the German chemist Wilhelm Steinkopf. In his 1907 publication in Berichte der Deutschen Chemischen Gesellschaft, Steinkopf reported the nitration of malonic ester derivatives. While the primary focus of his work was on other compounds, this early exploration laid the foundational groundwork for the synthesis of this important class of molecules. His method involved the direct nitration of the active methylene group, a reaction that would be refined and optimized by subsequent generations of chemists.

The Arndt and Rose Procedure: A Foundational Method (1935)

A significant step forward in the synthesis of nitromalonic esters was the work of Arndt and Rose, published in the Journal of the Chemical Society in 1935. Their method for the synthesis of dimethyl nitromalonate involved the slow addition of fuming nitric acid to dimethyl malonate at a controlled low temperature (0 °C). This procedure, while effective, yielded a modest 60% of the desired product. The Arndt and Rose method became a benchmark for the nitration of malonic esters for many years, highlighting the challenges of controlling the exothermic nitration reaction while maximizing yield.

A Leap in Efficiency: The Weisblat and Lyttle Patent (1953)

A major breakthrough in the synthesis of this compound came in 1953 with a patent filed by David I. Weisblat and Douglas A. Lyttle, assigned to The Upjohn Company. This patent described a significantly improved process for the nitration of dialkyl malonates, including the diethyl ester, using fuming nitric acid. A key innovation of their method was conducting the reaction at a higher temperature range of 15-50 °C, a departure from the previously held belief that low temperatures were essential to prevent runaway reactions. This seemingly counterintuitive approach resulted in a remarkable increase in yield to approximately 90%, a substantial improvement over the Arndt and Rose method. The patent detailed a systematic investigation into the effect of temperature on the reaction, demonstrating that higher temperatures, when carefully controlled, could lead to a more efficient and rapid conversion. This development was crucial in making this compound more readily accessible for research and industrial applications.

Core Synthesis Methodologies: A Technical Deep-Dive

The primary and most established method for the synthesis of this compound is the direct nitration of diethyl malonate. However, variations in nitrating agents and reaction conditions have been explored to optimize yield, safety, and environmental impact.

The Precursor: Industrial Synthesis of Diethyl Malonate

A robust understanding of this compound synthesis begins with its precursor, diethyl malonate. Industrially, diethyl malonate is primarily produced from chloroacetic acid. The process involves the reaction of sodium chloroacetate with sodium cyanide to form cyanoacetic acid, which is then esterified with ethanol in the presence of a strong acid catalyst.[1]

An alternative, more modern approach involves the carbonylation of ethyl chloroacetate in the presence of ethanol and a suitable catalyst. This method avoids the use of highly toxic cyanides, representing a greener synthetic route.

Established Synthesis of this compound: Direct Nitration with Fuming Nitric Acid

This method, refined by Weisblat and Lyttle, remains the most common and high-yielding approach for the laboratory and industrial-scale production of this compound.

Underlying Chemical Principles and Mechanistic Insights

The reaction proceeds via an electrophilic substitution at the α-carbon of diethyl malonate. The key steps are:

  • Enolization: Diethyl malonate exists in equilibrium with its enol tautomer. The presence of two electron-withdrawing ester groups increases the acidity of the α-protons, favoring the formation of the enol.

  • Generation of the Nitronium Ion: Fuming nitric acid, often used in excess, contains a significant concentration of dinitrogen pentoxide (N₂O₅), which acts as a source of the powerful electrophile, the nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich double bond of the enol tautomer attacks the nitronium ion.

  • Deprotonation: A base (such as the nitrate ion or water) removes a proton from the intermediate, regenerating the carbonyl group and yielding the final product, this compound.

The success of this method at elevated temperatures, as discovered by Weisblat and Lyttle, can be attributed to a faster reaction rate that outcompetes potential side reactions and degradation pathways that might occur during prolonged reaction times at lower temperatures.

Detailed Experimental Protocol (Adapted from Weisblat and Lyttle, 1953)[1]

Materials:

  • Diethyl malonate

  • Fuming nitric acid

  • Toluene

  • Crushed ice

  • 5% Aqueous urea solution

  • 10% Aqueous sodium carbonate solution

  • Hydrochloric acid

Procedure:

  • Cool diethyl malonate to 15 °C in a reaction vessel equipped with a stirrer and a cooling bath.

  • Slowly add fuming nitric acid to the cooled diethyl malonate over a period of one hour, maintaining the reaction temperature between 15-20 °C.

  • After the addition is complete, continue stirring the mixture for an additional 3.5 hours at 15-20 °C.

  • Pour the reaction mixture onto crushed ice to quench the reaction.

  • Extract the aqueous mixture with toluene.

  • Combine the organic extracts and wash them sequentially with water and a 5% aqueous urea solution to remove any remaining oxides of nitrogen.

  • Extract the washed organic solution with a 10% aqueous sodium carbonate solution to convert the this compound into its water-soluble sodium salt.

  • Acidify the aqueous sodium carbonate extracts with hydrochloric acid in the presence of ice to regenerate the this compound.

  • Extract the liberated this compound with toluene.

  • Wash the final organic extract with water and a 5% urea solution, then dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.

Alternative and Modern Synthetic Approaches

While direct nitration with fuming nitric acid is effective, concerns over the use of highly corrosive and hazardous reagents have prompted research into alternative nitrating agents.

Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide is a powerful nitrating agent that can be used for the nitration of active methylene compounds. It offers the advantage of being a solid reagent that can be dissolved in an inert solvent, potentially offering better control over the reaction. However, its instability and the need for careful preparation have limited its widespread use in this specific application.

Acetyl Nitrate (CH₃COONO₂)

Acetyl nitrate, typically generated in situ from acetic anhydride and nitric acid, is another effective nitrating agent. It is considered a milder alternative to fuming nitric acid and can be used for the nitration of sensitive substrates. The reaction is generally performed at low temperatures. While its application in the synthesis of this compound is less documented in readily available literature, its known reactivity with active methylene compounds suggests it as a viable, albeit less common, alternative.

Data Presentation: Comparison of Synthesis Methods

MethodNitrating AgentTemperature (°C)Reaction TimeYield (%)Reference
Arndt and Rose (for Dimethyl Ester)Fuming Nitric Acid0Several hours~60Arndt and Rose, 1935
Weisblat and LyttleFuming Nitric Acid15-204.5 hours~92Weisblat and Lyttle, 1953
Weisblat and Lyttle (alternative)Fuming Nitric Acid25-303.75 hours~90Weisblat and Lyttle, 1953
Weisblat and Lyttle (alternative)Fuming Nitric Acid45-50~50 minutes~89Weisblat and Lyttle, 1953

Visualizing the Synthesis Workflow

Experimental Workflow for this compound Synthesis

G cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup cluster_purification Purification DEM Diethyl Malonate Mix Mixing and Reaction (15-20°C, 4.5h) DEM->Mix FNA Fuming Nitric Acid FNA->Mix Quench Quenching (Ice) Mix->Quench Extract1 Toluene Extraction Quench->Extract1 Wash Washing (Water, Urea soln.) Extract1->Wash BaseExtract Base Extraction (Na2CO3 soln.) Wash->BaseExtract Acidify Acidification (HCl) BaseExtract->Acidify Extract2 Toluene Extraction Acidify->Extract2 Dry Drying Extract2->Dry Evap Solvent Evaporation Dry->Evap Distill Distillation Evap->Distill Product This compound Distill->Product

Caption: A streamlined workflow for the synthesis of this compound.

Mechanistic Pathway of Diethyl Malonate Nitration

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product DEM Diethyl Malonate (Keto) Enol Diethyl Malonate (Enol) DEM->Enol Tautomerization Carbocation Carbocation Intermediate Enol->Carbocation Electrophilic Attack N2O5 N2O5 NO2_plus NO2+ (Nitronium Ion) N2O5->NO2_plus Generates NO2_plus->Carbocation DENM This compound Carbocation->DENM Deprotonation

Caption: The key steps in the electrophilic nitration of diethyl malonate.

Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from its early beginnings. The development of a high-yielding and scalable process has been instrumental in making this versatile reagent readily available for a wide range of applications in both academic research and industrial settings. Future advancements in this field are likely to focus on the development of even more sustainable and safer synthetic routes. This may involve the use of solid-supported catalysts, flow chemistry to mitigate the hazards of exothermic reactions, and the exploration of novel, less hazardous nitrating agents. As the demand for complex, functionalized molecules continues to grow, the importance of key building blocks like this compound is set to increase, ensuring its continued relevance in the field of organic synthesis.

References

Methodological & Application

The Nitro-Activated Methylene Advantage: Diethyl Nitromalonate as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic organic chemistry, the quest for efficient and versatile building blocks for the construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Diethyl nitromalonate, a readily accessible and highly reactive C3 synthon, has emerged as a powerful tool for the synthesis of a diverse range of heterocyclic systems. The presence of the nitro group, a potent electron-withdrawing functionality, alongside two ester groups, activates the central methylene carbon, rendering it highly susceptible to a variety of chemical transformations. This unique electronic profile not only facilitates classical condensation reactions but also opens avenues for novel synthetic strategies, making this compound an indispensable reagent for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds, including pyrazoles, isoxazoles, pyridines, and pyrimidines. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and discuss the significance of the resulting heterocyclic frameworks in various scientific disciplines.

The Strategic Advantage of the Nitro Group

The synthetic utility of this compound is fundamentally rooted in the electronic properties of the nitro group. Its strong inductive and resonance electron-withdrawing effects significantly increase the acidity of the α-protons, facilitating the formation of a stabilized carbanion under mild basic conditions. This enhanced nucleophilicity allows for efficient reactions with a wide range of electrophiles. Furthermore, the nitro group can serve as a latent amino group, which can be unmasked through reduction at a later stage, providing a handle for further molecular diversification. This dual reactivity profile makes this compound a highly strategic starting material in multi-step synthetic sequences.

Synthesis of Pyrazole Derivatives

Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a 1,3-dicarbonyl compound with hydrazine is a cornerstone of pyrazole synthesis. This compound, with its activated methylene group, serves as an excellent 1,3-dicarbonyl equivalent for this transformation.

Mechanistic Rationale:

The synthesis of 3-amino-5-hydroxy-4-nitropyrazoles from this compound and hydrazine proceeds through a condensation-cyclization cascade. The initial step involves the nucleophilic attack of hydrazine on one of the ester carbonyls of this compound. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining ester carbonyl. Subsequent elimination of two molecules of ethanol and tautomerization leads to the formation of the stable pyrazole ring. The nitro group at the 4-position is retained, offering a site for further functionalization.

Caption: Mechanism of Pyrazole Synthesis from this compound.

Application Note & Protocol: Synthesis of 3-Amino-5-hydroxy-4-nitropyrazole

This protocol outlines the synthesis of a highly functionalized pyrazole derivative that can serve as a versatile intermediate for the construction of more complex bioactive molecules.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 3-amino-5-hydroxy-4-nitropyrazole.

ReagentMolar Eq.
This compound1.0
Hydrazine hydrate1.1
Glacial acetic acidcatalytic

Synthesis of Isoxazole Derivatives

Isoxazoles are five-membered heterocycles containing adjacent nitrogen and oxygen atoms. They are prevalent in numerous clinically used drugs, exhibiting a wide range of pharmacological activities.[1] The classical synthesis of isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine.[2] this compound proves to be an effective substrate for this transformation, leading to the formation of highly substituted isoxazole derivatives.

Mechanistic Rationale:

The reaction of this compound with hydroxylamine hydrochloride proceeds in a manner analogous to the pyrazole synthesis. The nucleophilic hydroxylamine attacks one of the ester carbonyls, followed by intramolecular cyclization involving the oxime nitrogen and the second ester group. Elimination of ethanol and subsequent tautomerization yields the isoxazol-5-one ring. The regiochemical outcome is dictated by the differential reactivity of the two nucleophilic centers in hydroxylamine (the amino and hydroxyl groups).

Caption: Mechanism of Isoxazole Synthesis from this compound.

Application Note & Protocol: Synthesis of 4-Nitroisoxazol-5-one

This protocol provides a straightforward method for the synthesis of a 4-nitroisoxazol-5-one derivative, a valuable scaffold for further chemical elaboration.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol/Water mixture

  • Standard laboratory glassware

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in a 1:1 mixture of ethanol and water.

  • Add sodium acetate (1.2 equivalents) to the solution to neutralize the hydrochloride and facilitate the reaction.

  • Heat the reaction mixture to reflux for 3-5 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-nitroisoxazol-5-one.

ReagentMolar Eq.
This compound1.0
Hydroxylamine hydrochloride1.1
Sodium acetate1.2

Synthesis of Pyridine Derivatives

Pyridine and its derivatives are among the most important heterocyclic compounds, with applications ranging from pharmaceuticals to catalysis. While numerous methods exist for pyridine synthesis, the Bohlmann-Rahtz synthesis offers a convergent approach utilizing enamines and ynones.[3] Although not a direct reaction of this compound, its derivatives can be envisioned as precursors to the requisite enamine component.

Conceptual Workflow:

A plausible strategy involves the initial Knoevenagel condensation of this compound with an aldehyde to form a highly electrophilic alkene. Subsequent reaction with an enamine (generated in situ or pre-formed) could lead to a Michael addition, followed by a series of cyclization and elimination steps to furnish a polysubstituted pyridine. The nitro group would ultimately be incorporated into the pyridine ring, providing a handle for further transformations.

Bohlmann_Rahtz_Adaptation start This compound Aldehyde intermediate1 Knoevenagel Adduct start->intermediate1 Knoevenagel Condensation intermediate2 Michael Adduct intermediate1->intermediate2 + Enamine (Michael Addition) enamine Enamine enamine->intermediate2 intermediate3 Cyclized Intermediate intermediate2->intermediate3 Cyclization pyridine Polysubstituted Pyridine intermediate3->pyridine Elimination & Aromatization

Caption: Conceptual workflow for pyridine synthesis.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a wide array of biologically active compounds. The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine or guanidine, is a classic and reliable method for constructing the pyrimidine ring.[4]

Mechanistic Rationale:

The reaction of this compound with guanidine in the presence of a base like sodium ethoxide leads to the formation of 2-amino-5-nitro-4,6-pyrimidinediol. The reaction is initiated by the deprotonation of guanidine, which then acts as a binucleophile. The two amino groups of guanidine sequentially attack the two ester carbonyls of this compound, leading to a cyclization and the formation of the pyrimidine ring with the elimination of two molecules of ethanol.

Caption: Mechanism of Pyrimidine Synthesis from this compound.

Application Note & Protocol: Synthesis of 2-Amino-5-nitro-4,6-pyrimidinediol

This protocol describes the synthesis of a highly functionalized pyrimidine derivative with potential applications in medicinal chemistry.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Standard laboratory glassware

Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To the sodium ethoxide solution, add guanidine hydrochloride and stir until it dissolves.

  • Add this compound dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The product will precipitate upon acidification. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-amino-5-nitro-4,6-pyrimidinediol.

ReagentMolar Eq.
This compound1.0
Guanidine hydrochloride1.0
Sodium ethoxide2.0

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its unique combination of a nitro group and two ester functionalities on a central carbon atom provides a versatile platform for the construction of a wide array of important heterocyclic systems. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable building block in their synthetic endeavors. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with significant scientific and societal impact.

References

Introduction: The Synthetic Value of Diethyl (cyanomethyl)phosphonate (DECMP)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Diethyl (cyanomethyl)phosphonate (DECMP)

Diethyl (cyanomethyl)phosphonate (CAS 2537-48-6), hereafter referred to as DECMP, is a pivotal reagent in modern organic synthesis, primarily recognized for its role as a phosphonate carbanion precursor in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] Its unique structure, featuring both a nitrile and a phosphonate ester, allows for the stereoselective synthesis of α,β-unsaturated nitriles, which are valuable intermediates in the creation of complex molecules for the pharmaceutical and agrochemical industries.[3][4] As a modified Wittig reagent, DECMP offers distinct advantages, including the facile separation of the water-soluble phosphate byproduct, making it a preferred choice for both laboratory-scale and industrial applications.[1] This document provides a comprehensive guide to the synthesis of DECMP, focusing on the most reliable and widely adopted methodology.

Part 1: Strategic Approaches to DECMP Synthesis

The Michaelis-Arbuzov Reaction: The Gold Standard Pathway

The most direct and industrially scalable method for synthesizing phosphonates with a new Phosphorus-Carbon bond is the Michaelis-Arbuzov reaction.[5][6] Discovered by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, this reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as triethyl phosphite, on an alkyl halide.[5][7]

The mechanism proceeds in two distinct SN2 steps:

  • Phosphonium Salt Formation: The lone pair of electrons on the phosphorus atom of triethyl phosphite attacks the electrophilic carbon of a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide ion and forming a quasi-phosphonium salt intermediate.

  • Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the ethyl groups on the phosphonium intermediate. This results in the formation of the stable pentavalent phosphonate product (DECMP) and an ethyl halide byproduct.[5]

This pathway is highly efficient and represents the most authoritative and field-proven method for preparing DECMP.

Caption: Figure 1: Michaelis-Arbuzov Reaction Mechanism for DECMP Synthesis.

Analysis of Diethyl Nitromalonate as a Potential Precursor

While this compound (CAS 603-67-8) is a versatile C2-synthon used in various organic syntheses, its application as a direct starting material for DECMP is not described in established literature and presents significant synthetic hurdles.[8][9] A hypothetical conversion would necessitate a multi-step sequence, likely involving:

  • Reduction of the nitro group to an amine.

  • Decarboxylation to remove one of the ester groups.

  • Conversion of the resulting amino acid derivative into a halo-intermediate.

  • Cyanation to install the nitrile group.

  • Phosphonylation via a reaction like the Michaelis-Arbuzov.

This convoluted pathway would be inefficient, low-yielding, and economically unviable compared to the direct Michaelis-Arbuzov approach. Therefore, for the practical synthesis of DECMP, this compound is not a recommended starting material. The protocols detailed below will focus exclusively on the validated Michaelis-Arbuzov methodology.

Part 2: Experimental Protocol for DECMP Synthesis

This protocol details the synthesis of Diethyl (cyanomethyl)phosphonate (DECMP) from triethyl phosphite and chloroacetonitrile.

Safety and Handling
  • Triethyl phosphite: Is corrosive and has a pungent odor. It is susceptible to oxidation and should be handled under an inert atmosphere (e.g., Argon or Nitrogen).[10]

  • Chloroacetonitrile: Is highly toxic, a lachrymator, and readily absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • General Precautions: The reaction is exothermic and generates ethyl chloride, a volatile gas. The apparatus must be equipped with a reflux condenser and vented properly.

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )CAS No.PurityNotes
Triethyl phosphite166.16122-52-1≥98%Use as received, but ensure the bottle is purged with inert gas after use.[10]
Chloroacetonitrile75.50107-14-2≥99%Highly toxic. Handle with extreme care.
Round-bottom flask---Flame-dried before use.
Reflux condenser---Ensure efficient cooling.
Magnetic stirrer & stir bar----
Heating mantle/Oil bath---For controlled heating.
Inert gas supply---Argon or Nitrogen.

Step-by-Step Synthesis Protocol

Workflow Figure 2: Experimental Workflow for DECMP Synthesis cluster_setup 1. Apparatus Setup cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification setup Assemble flame-dried flask with condenser and stir bar under inert atmosphere. charge Charge flask with Triethyl Phosphite. setup->charge add Add Chloroacetonitrile dropwise at room temp. charge->add heat Heat mixture to reflux (approx. 120-140 °C) for 4-6 hours. add->heat cool Cool reaction mixture to room temperature. heat->cool distill Purify by vacuum distillation to remove ethyl chloride and isolate pure DECMP. cool->distill

Caption: Figure 2: Experimental Workflow for DECMP Synthesis.

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas outlet connected to a bubbler to monitor gas evolution (ethyl chloride). Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.

  • Charging Reagents: Charge the flask with triethyl phosphite (83.1 g, 0.5 mol, 1.0 equiv).

  • Addition: Begin stirring the triethyl phosphite. Add chloroacetonitrile (37.8 g, 0.5 mol, 1.0 equiv) dropwise via the dropping funnel over 30-45 minutes. The addition is exothermic; maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux using a heating mantle or oil bath. The temperature will typically be in the range of 120-160 °C.[5] Maintain a gentle reflux for 4-6 hours. The reaction progress can be monitored by the cessation of ethyl chloride evolution in the bubbler.

  • Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. The crude product is a pale yellow to brownish oil.[11]

  • Purification: The primary byproduct, ethyl chloride, will have mostly boiled off. The desired product, Diethyl (cyanomethyl)phosphonate, is purified by vacuum distillation. Assemble a distillation apparatus and carefully distill the crude product under reduced pressure.

Expected Results and Characterization
ParameterExpected Value
Yield 75-90%
Appearance Colorless to pale yellow oil[11]
Boiling Point ~115-120 °C at 1 mmHg
¹H NMR (CDCl₃) δ ~1.4 (t, 6H), ~2.9 (d, 2H), ~4.2 (m, 4H)
³¹P NMR (CDCl₃) δ ~20-22 ppm
Molecular Formula C₆H₁₂NO₃P[12]
Molecular Weight 177.14 g/mol [12]

Conclusion

The Michaelis-Arbuzov reaction provides a robust, high-yielding, and reliable method for the synthesis of Diethyl (cyanomethyl)phosphonate. This protocol, grounded in established chemical principles, offers researchers a clear and safe pathway to access this important HWE reagent. While alternative synthetic routes from precursors like this compound are theoretically conceivable, they are practically inefficient and not recommended. Adherence to the safety precautions outlined is critical for the successful and safe execution of this synthesis.

References

Application Notes and Protocols: Diethyl Nitromalonate in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Diethyl Nitromalonate

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. The Michael addition reaction stands as one of the most powerful and versatile methods for achieving this transformation.[1] Within this context, this compound emerges as a uniquely valuable Michael donor. Its structure is distinguished by a methylene group flanked by three potent electron-withdrawing groups: two esters and a nitro group. This "triply activated" nature renders the central α-proton exceptionally acidic, facilitating its removal under very mild basic conditions to form a stabilized enolate. This high reactivity, combined with the synthetic versatility of the resulting nitro- and ester-functionalized adducts, makes this compound an indispensable reagent for researchers in medicinal chemistry and drug development.[2][3] The products of its Michael addition serve as critical precursors for a variety of complex molecules, most notably γ-amino acids and their derivatives, which are central to numerous neuroactive pharmaceuticals.[1]

Mechanistic Principles: Causality in the Michael Addition

The efficacy of this compound as a Michael donor is rooted in a straightforward yet elegant three-step mechanism. Understanding this process is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

  • Enolate Generation: The reaction is initiated by a base, which abstracts the acidic α-proton from this compound. The resulting negative charge is extensively delocalized across the two ester carbonyls and the nitro group, forming a highly stabilized and relatively "soft" nucleophile. The choice of base can range from simple alkoxides to the amine moiety of a complex organocatalyst.[4]

  • Nucleophilic Attack: The resonance-stabilized enolate then performs a conjugate (or 1,4-) addition to a Michael acceptor, such as an α,β-unsaturated nitroalkene or ketone. The attack occurs specifically at the electrophilic β-carbon of the unsaturated system. This step is typically the rate-determining step of the overall transformation and is responsible for the formation of the new carbon-carbon bond.[5][6]

  • Protonation: The attack generates a new enolate intermediate from the Michael acceptor. This intermediate is then protonated, often by the conjugate acid of the base used in the first step or during an aqueous workup, to yield the final, neutral Michael adduct.[4]

Michael Addition Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Protonation Donor This compound Enolate Stabilized Enolate Donor->Enolate Deprotonation Base Base Base->Donor Adduct_Enolate Intermediate Adduct (Enolate/Nitronate) Enolate->Adduct_Enolate Nucleophilic Attack Acceptor Michael Acceptor (e.g., Nitroolefin) Acceptor->Adduct_Enolate Product Final Michael Adduct Adduct_Enolate->Product Protonation Proton_Source H+ Proton_Source->Adduct_Enolate

Caption: General mechanism of the Michael addition reaction.

The Role of Catalysis: Achieving Control and Asymmetry

While the Michael addition can proceed with simple base catalysis, the true power of using this compound is unlocked through modern catalytic methods, particularly asymmetric organocatalysis. These advanced systems allow for precise control over the stereochemical outcome of the reaction, which is paramount in drug development.

Bifunctional Organocatalysis: A Dual-Activation Strategy

Chiral bifunctional organocatalysts, such as those based on thiourea or urea scaffolds, have revolutionized the field.[7][8] These catalysts possess both a basic site (e.g., a tertiary amine) and a hydrogen-bond donating site (the thiourea or urea moiety) within the same molecule. This allows for a highly organized, dual-activation transition state.[5][9]

  • The basic amine deprotonates the this compound, creating the nucleophilic enolate.

  • Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., a nitroolefin) by forming strong hydrogen bonds with the nitro group. This interaction lowers the acceptor's LUMO energy, making it more electrophilic, and also shields one face of the molecule, directing the enolate to attack from the opposite face.[10][11]

This elegant mechanism is responsible for the high yields and excellent enantioselectivities observed in these reactions.[5][6]

Bifunctional Catalysis Catalyst Basic Site (Amine) Bifunctional Organocatalyst H-Bond Donor (Thiourea) Donor This compound Catalyst:amine->Donor Deprotonates (forms enolate) Acceptor Nitroolefin Catalyst:thiourea->Acceptor Activates via H-Bonding TransitionState Organized Transition State Donor->TransitionState Acceptor->TransitionState Product Enantioenriched Michael Adduct TransitionState->Product

Caption: Dual activation by a bifunctional organocatalyst.

Application Protocol 1: Asymmetric Michael Addition to a Nitroolefin

This protocol describes a general procedure for the highly enantioselective addition of this compound to a substituted trans-β-nitrostyrene, a key step in the synthesis of GABA precursors.[12][13]

Materials:

  • This compound

  • trans-β-nitrostyrene (or substituted analogue)

  • Bifunctional 2-aminoDMAP/urea or thiourea organocatalyst (e.g., Takemoto catalyst)[7]

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed vial equipped with a magnetic stir bar, add the trans-β-nitrostyrene (1.0 mmol, 1.0 eq) and the bifunctional organocatalyst (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) to dissolve the solids. Add this compound (1.2 mmol, 1.2 eq) to the solution via syringe.

  • Reaction: Stir the reaction mixture at room temperature (approx. 25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 4-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture directly under reduced pressure to remove the toluene.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to afford the pure Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation:

EntryNitroolefin Substituent (Ar)Yield (%)ee (%)Reference
1Phenyl9594[13]
24-Chlorophenyl9295[12]
34-Methylphenyl9492[12]
42-Naphthyl9099[12]
53-Methoxyphenyl8596[12]

Application Protocol 2: Asymmetric Michael Addition to a Chalcone

This protocol details the enantioselective addition of diethyl malonate to a chalcone (an α,β-unsaturated ketone) using a chiral metal complex catalyst. Note: While this protocol uses diethyl malonate, the principles are directly applicable to this compound with appropriate adjustments for its higher acidity.

Materials:

  • Chalcone (or substituted analogue)

  • Diethyl malonate (or this compound)

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Anhydrous Toluene

  • Dilute Hydrochloric Acid (1M HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: In a dry, nitrogen-flushed flask, stir a mixture of NiCl₂ (0.10 mmol, 10 mol%) and (-)-sparteine (0.10 mmol, 10 mol%) in dry toluene (5 mL) at room temperature for at least 1 hour to form the chiral complex.

  • Reagent Addition: To the catalyst solution, add the chalcone (1.0 mmol, 1.0 eq) in portions. Stir for an additional 30 minutes. Then, slowly add a solution of diethyl malonate (1.2 mmol, 1.2 eq) in dry toluene (2 mL).[14]

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates full consumption of the chalcone.

  • Work-up: Quench the reaction by adding dilute HCl (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[14][15]

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography (ethyl acetate/hexane) to yield the pure adduct.

  • Analysis: Characterize the product and determine the enantiomeric excess by chiral HPLC.

Data Presentation:

EntryChalcone Substituent (Ar)Yield (%)ee (%)Reference
1Phenyl9086[14]
24-Methoxyphenyl8887[15]
34-Chlorophenyl8583[15]
44-Nitrophenyl8380[15]

Synthetic Utility: From Michael Adducts to Pharmaceuticals

The true synthetic value of the Michael adducts derived from this compound lies in their facile conversion to high-value pharmaceutical targets, particularly GABA analogues like Baclofen and Pregabalin.[1][16][17]

Typical Transformation Pathway:

  • Reductive Cyclization: The γ-nitro diester adduct is treated with a reducing agent. Common methods include catalytic hydrogenation (e.g., using Raney Nickel) or chemical reduction (e.g., NaBH₄/NiCl₂).[16] This process simultaneously reduces the nitro group to an amine and induces cyclization via intramolecular amidation with one of the proximate ester groups, forming a substituted γ-lactam (a pyrrolidin-2-one).[18][19]

  • Hydrolysis & Decarboxylation: The resulting lactam, which still contains one ester group, is subjected to hydrolysis (e.g., with aqueous acid or base) to form a carboxylic acid. This intermediate can then be decarboxylated, often under the same hydrolytic conditions, to remove the final carboxyl group originating from the malonate.[16]

  • Lactam Ring Opening: The final step involves the hydrolysis of the γ-lactam ring, typically under strong acidic conditions (e.g., refluxing 6N HCl), to yield the target γ-amino acid hydrochloride salt.[16]

Synthesis of GABA Analogues Adduct γ-Nitro Diester (Michael Adduct) Lactam Substituted γ-Lactam Ester Adduct->Lactam Reductive Cyclization (e.g., Raney Ni, H₂) DecarboxylatedLactam Decarboxylated γ-Lactam Lactam->DecarboxylatedLactam Hydrolysis & Decarboxylation GABA_Analogue Final GABA Analogue (e.g., Baclofen, Pregabalin) DecarboxylatedLactam->GABA_Analogue Acidic Hydrolysis (Lactam Opening)

References

Catalytic Systems for Reactions with Diethyl Nitromalonate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Diethyl Nitromalonate in Complex Synthesis

This compound (DENM), a geminally substituted diester bearing a nitro group, stands as a uniquely versatile C3 synthon in modern organic synthesis. Its trifunctional nature—encompassing two ester moieties and a nitro group—renders it a potent building block for the construction of complex molecular architectures. The electron-withdrawing properties of the adjacent nitro and ester groups impart significant acidity to the α-proton (pKa ≈ 4.7 in DMSO), facilitating its participation as a soft nucleophile in a variety of carbon-carbon bond-forming reactions.

The products derived from DENM are of profound interest to the pharmaceutical and life sciences sectors. The nitro group, often referred to as a "synthetic chameleon," can be readily transformed into a plethora of other functional groups, most notably a primary amine. This strategic conversion pathway makes DENM an invaluable precursor for the synthesis of γ-amino acids and their derivatives, a class of compounds with significant neurological activity. Prominent examples include Baclofen, a muscle relaxant, and Pregabalin, an anticonvulsant and anxiolytic agent.[1]

The advancement of catalytic systems has revolutionized the use of DENM, enabling chemists to forge new bonds with high levels of efficiency, diastereoselectivity, and, crucially, enantioselectivity. This guide provides an in-depth exploration of key catalytic systems, focusing on the underlying principles of catalyst selection and offering detailed, field-proven protocols for researchers in organic synthesis and drug development.[2]

I. Asymmetric Organocatalysis: The Michael Addition to Prochiral Acceptors

The enantioselective Michael addition of this compound to α,β-unsaturated compounds is one of the most powerful strategies for creating stereogenic centers. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base/Lewis base moiety within a single chiral scaffold, have emerged as the catalysts of choice for this transformation.

Causality in Bifunctional Organocatalysis

The efficacy of bifunctional catalysts, such as those derived from thiourea or urea, lies in their ability to simultaneously activate both the nucleophile (DENM) and the electrophile (e.g., a nitroolefin) in a highly organized, chiral transition state.

  • Nucleophile Activation: The basic moiety of the catalyst (e.g., a tertiary amine) deprotonates the acidic this compound, forming a chiral ion pair. This interaction ensures that the resulting nitronate is held within the chiral environment of the catalyst.

  • Electrophile Activation: Concurrently, the Brønsted acidic part of the catalyst (e.g., the N-H protons of the thiourea group) forms hydrogen bonds with the nitro group of the electrophile.[3] This dual hydrogen bonding lowers the LUMO of the nitroalkene, rendering it more susceptible to nucleophilic attack.

This dual activation model rigidly controls the facial selectivity of the attack of the nitronate onto the nitroolefin, leading to high levels of enantioselectivity.

Bifunctional_Catalysis_Mechanism cluster_0 Catalytic Cycle cluster_1 Transition State Assembly Catalyst Bifunctional Catalyst (e.g., Thiourea-Amine) DENM_anion DENM Nitronate Catalyst->DENM_anion Deprotonation Activated_olefin H-Bonded Nitroolefin Catalyst->Activated_olefin H-Bonding DENM This compound (DENM) DENM->DENM_anion Nitroolefin Nitroolefin Electrophile Nitroolefin->Activated_olefin TS Ternary Complex (Organized Transition State) Product_complex Catalyst-Product Complex TS->Product_complex DENM_anion->TS Activated_olefin->TS C-C Bond Formation (Rate-Determining Step) Product_complex->Catalyst Regeneration Product Michael Adduct (Enantioenriched) Product_complex->Product Release

Figure 1: Mechanism of bifunctional organocatalysis in the Michael addition of DENM.

Application Note 1: Synthesis of a Precursor to γ-Aminobutyric Acid (GABA) Analogs

The products of the Michael addition between DENM and nitroolefins are valuable precursors to GABA analogs. Subsequent reduction of the nitro group and manipulation of the ester functionalities provides access to these important pharmaceutical targets.[4][5]

Protocol 1: Asymmetric Michael Addition of DENM to a Nitroolefin using a 2-aminoDMAP/Urea Bifunctional Catalyst

This protocol is adapted from a general procedure for the synthesis of GABA precursors.[4]

Materials:

  • (1R,2R)-trans-1,2-cyclohexanediamine-derived 2-aminoDMAP/urea bifunctional catalyst

  • This compound (DENM)

  • trans-β-Nitrostyrene (or other substituted nitroolefin)

  • Toluene, anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Catalyst and Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the 2-aminoDMAP/urea bifunctional organocatalyst (0.01 mmol, 5 mol%).

  • Reaction Setup: Place the vial under an inert atmosphere (Nitrogen or Argon). Add anhydrous toluene (0.5 mL).

  • Addition of Reactants: Add this compound (0.24 mmol, 1.2 equivalents) to the stirred solution. Then, add the trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting nitroolefin is consumed (typically 4-24 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Catalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
5 mol%TolueneRoom Temp.4>9594
10 mol%CH₂Cl₂Room Temp.129288
5 mol%THFRoom Temp.248580
5 mol%Toluene048>9596

Data compiled from representative results for the reaction with trans-β-nitrostyrene.[4][5]

II. Metal-Catalyzed Systems: Expanding the Scope to Different Electrophiles

While organocatalysis is highly effective for nitroolefins, transition metal catalysis opens the door to a broader range of electrophiles, such as α,β-unsaturated ketones (chalcones). Chiral metal complexes can create a rigid and well-defined coordination environment to control the stereochemical outcome of the reaction.

Causality in Chiral Metal Complex Catalysis

In a typical scenario, a transition metal salt (e.g., NiCl₂) and a chiral ligand (e.g., (-)-sparteine) form a chiral Lewis acid complex in situ.

  • Ligand-Metal Coordination: The chiral ligand coordinates to the metal center, creating a C₂-symmetric or asymmetric environment.

  • Substrate Activation: The this compound is deprotonated by a base (or the ligand itself can be basic enough) and coordinates to the metal center. The chalcone also coordinates to the metal via its carbonyl oxygen, bringing both reactants into close proximity within the chiral sphere of the catalyst.

  • Stereocontrolled C-C Bond Formation: The facial selectivity of the Michael addition is dictated by the steric environment created by the chiral ligand, which blocks one face of the coordinated enolate and/or the chalcone.

Metal_Catalysis_Workflow cluster_workflow Experimental Workflow: Metal-Catalyzed Michael Addition Start Start Prep Catalyst Pre-formation: Stir NiCl₂ and (-)-Sparteine in dry Toluene under N₂ Start->Prep Add_Chalcone Add Chalcone (Electrophile) Prep->Add_Chalcone Add_DENM Add this compound (Nucleophile) Add_Chalcone->Add_DENM React Stir at Room Temperature (Monitor by TLC) Add_DENM->React Quench Quench with dil. HCl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify End Characterize Product (Yield, ee) Purify->End

Figure 2: Workflow for Ni/Sparteine-catalyzed Michael addition.

Application Note 2: Accessing Chiral γ-Keto Esters

The Michael addition of DENM to chalcones provides access to highly functionalized γ-keto esters. These products are versatile intermediates, allowing for further synthetic manipulations at the ketone, the nitro group, and the ester functionalities.

Protocol 2: Nickel/(-)-Sparteine Catalyzed Enantioselective Michael Addition of DENM to Chalcone

This protocol is based on the work of Chopade et al. and provides a reliable method for the synthesis of chiral γ-keto esters.[6]

Materials:

  • Nickel(II) chloride (NiCl₂)

  • (-)-Sparteine

  • Chalcone

  • This compound (DENM)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Catalyst Formation: In a dry flask under a nitrogen atmosphere, stir NiCl₂ (13 mg, 10 mol%) and (-)-sparteine (0.024 mL, 10 mol%) in dry toluene (5 mL) at room temperature for 6 hours to pre-form the chiral complex.

  • Addition of Chalcone: Slowly add the chalcone (1.89 mmol, 1.0 equivalent) in small portions to the catalyst solution. Stir for an additional 30 minutes.

  • Addition of Nucleophile: Slowly add a solution of this compound (0.345 mL, 2.26 mmol, ~1.2 equivalents) in dry toluene (2 mL).

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates full consumption of the chalcone (typically 5-12 hours).

  • Work-up: Concentrate the volatile materials to dryness in vacuo. Quench the reaction by adding dilute HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography (Petroleum ether/Ethyl acetate, 90:10) to afford the desired product.

  • Characterization: Determine the yield and characterize the product by spectroscopic methods. Determine the enantiomeric excess by chiral GC or by comparing the specific rotation to literature values.

Chalcone Substituent (para)Yield (%)Enantiomeric Excess (ee, %)
-H8886
-Cl9188
-OCH₃8582
-NO₂8080

Data from representative examples.[6]

III. Application in Pharmaceutical Synthesis: The Enantioselective Synthesis of (R)-(-)-Baclofen

A key demonstration of the power of these catalytic systems is in the total synthesis of active pharmaceutical ingredients (APIs). The synthesis of (R)-(-)-Baclofen, a potent muscle relaxant, can be achieved via a key organocatalytic Michael addition step.

Protocol 3: Key Step in the Synthesis of (R)-(-)-Baclofen

This protocol outlines the asymmetric Michael addition of diethyl malonate to 1-(4-chlorophenyl)-2-nitroethene, a crucial step in an efficient synthesis of (R)-Baclofen.[7] Note: This protocol uses diethyl malonate, but the principle and catalytic system are directly applicable to this compound for constructing related structures. The subsequent steps illustrate the conversion of the nitro-adduct to the final API.

Materials:

  • Bifunctional thiourea organocatalyst (e.g., Takemoto catalyst)

  • 1-(4-chlorophenyl)-2-nitroethene

  • Diethyl malonate

  • Toluene

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

Step A: Asymmetric Michael Addition

  • To a solution of 1-(4-chlorophenyl)-2-nitroethene in toluene at room temperature, add the bifunctional thiourea organocatalyst (5-10 mol%).

  • Add diethyl malonate (1.5-2.0 equivalents) and stir the mixture for 24 hours.

  • After completion, purify the product by column chromatography. A single recrystallization from hexane/ethyl acetate can afford the Michael adduct with >99% ee. (Reported yield: 80%).[7]

Step B: Nitro Group Reduction

  • Dissolve the Michael adduct from Step A in methanol.

  • Add NiCl₂·6H₂O followed by the portion-wise addition of NaBH₄ at room temperature.

  • Stir for ~7.5 hours. Upon completion, perform a standard workup to isolate the resulting γ-lactam. (Reported yield: 94%).[7]

Step C & D: Hydrolysis and Decarboxylation

  • Hydrolyze the lactam using NaOH in ethanol, followed by heating in toluene to effect decarboxylation. (Reported yield: 84%).[7]

  • Finally, reflux the intermediate with 6N HCl for 24 hours to yield (R)-(-)-Baclofen hydrochloride. (Reported yield: 94%).[7]

Baclofen_Synthesis Start 4-Cl-phenyl -nitroethene + Diethyl Malonate StepA Step A: Organocatalytic Michael Addition (Thiourea Catalyst) Start->StepA Adduct Chiral Nitro Adduct (>99% ee) StepA->Adduct StepB Step B: Nitro Reduction & Cyclization (NiCl₂/NaBH₄) Adduct->StepB Lactam γ-Lactam Intermediate StepB->Lactam StepCD Steps C & D: Hydrolysis & Decarboxylation (NaOH, HCl) Lactam->StepCD Baclofen (R)-(-)-Baclofen HCl StepCD->Baclofen

Figure 3: Synthetic pathway to (R)-(-)-Baclofen via a key Michael addition step.

IV. Conclusion and Future Outlook

Catalytic systems, particularly in the realm of asymmetric organocatalysis and transition metal catalysis, have transformed this compound from a simple building block into a sophisticated tool for complex molecular engineering. The ability to control stereochemistry with high precision using bifunctional organocatalysts or chiral metal complexes has paved the way for more efficient and elegant syntheses of valuable pharmaceutical compounds. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to leverage the unique reactivity of this compound. Future developments will likely focus on the discovery of even more active and selective catalysts that operate under greener and more sustainable conditions, as well as the expansion of DENM's utility in novel domino and cascade reactions, further streamlining the synthesis of complex targets.

References

A Researcher's Comprehensive Guide to the Safe Handling and Disposal of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science discovery, diethyl nitromalonate stands out as a uniquely versatile building block. Its trifunctional nature, possessing a nitro group and two ester moieties activating a central carbon, allows for a rich tapestry of chemical transformations. However, this inherent reactivity, the very source of its synthetic utility, demands a commensurate level of respect and a disciplined approach to its handling. This guide is crafted for the hands-on researcher, scientist, and drug development professional. It moves beyond mere procedural checklists to instill a deeper understanding of why specific safety measures are imperative. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity and reproducibility of your experimental work.

Section 1: The Chemical Profile and Hazard Landscape of this compound

A foundational understanding of a reagent's properties is the first step in a robust safety assessment. This compound is a colorless to light yellow liquid whose utility is directly linked to its chemical structure.

Physicochemical Characteristics

A summary of essential data provides a snapshot of the compound's physical nature, which informs handling and storage requirements.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NO₆[1]
Molecular Weight 205.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 78-80 °C @ 0.2 mmHg[2][3][4]
Density 1.174 g/mL at 25 °C[2][3][4]
Flash Point 113 °C (235.4 °F) - closed cup[2]
Stability Stable under normal storage conditions.[5]
Toxicological Hazards and GHS Classification

This compound is not benign. Its primary route of hazard is through direct contact and inhalation, classified as an irritant. The Globally Harmonized System (GHS) provides a clear warning of its potential effects.

  • GHS Pictogram:

    alt text

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

The causality behind these classifications lies in the compound's chemical nature. As an organic ester and nitroalkane derivative, it can hydrolyze upon contact with moist tissues (skin, eyes, respiratory tract) to form acidic byproducts, leading to irritation. Prolonged or repeated exposure can exacerbate these effects.

Section 2: The Core Principles of Safe Laboratory Practice

A culture of safety is built on a framework of layered controls, from the environment down to the individual.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at its source, representing the most effective means of exposure prevention.

  • Chemical Fume Hood: All manipulations of this compound—including weighing, transferring, and setting up reactions—must be performed inside a properly functioning and certified chemical fume hood. This is non-negotiable. The rationale is to capture vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone.

  • Laboratory Ventilation: Ensure the laboratory is maintained under negative pressure with a high rate of air exchange (typically 6-12 changes per hour). This dilutes any fugitive emissions that might escape primary containment.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be deliberate and based on the specific hazards of this compound.

  • Eye Protection: Chemical safety goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes. In procedures with a higher risk of splashing (e.g., quenching a reaction, large-scale transfers), the use of a full-face shield over safety goggles is best practice.

  • Hand Protection: Nitrile gloves are the standard recommendation. It is crucial to inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended during transfers of neat material. Causality: Gloves should be changed immediately after handling the reagent or upon any suspected contamination. Organic liquids can eventually permeate glove materials; frequent changes ensure the protective barrier remains intact.

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required.

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge (e.g., type ABEK) is necessary.

Safe_Handling_Workflow Safe Handling & Experiment Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Reaction & Disposal A Verify Fume Hood Certification B Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) A->B C Gather All Reagents & Glassware B->C D Transfer this compound (Inside Fume Hood) C->D E Set Up Reaction Apparatus D->E F Conduct Reaction with Monitoring E->F G Quench Reaction Safely F->G H Segregate Organic Waste G->H I Decontaminate Glassware G->I H->I J Dispose of Contaminated PPE I->J K Clean Work Area J->K L Remove PPE & Wash Hands K->L

Caption: A logical workflow diagram for experiments involving this compound.

Section 3: Protocols for Handling, Storage, and Disposal

Storage Protocol
  • Store in a cool, dry, well-ventilated area. A dedicated, ventilated cabinet for reagents is ideal.

  • Keep container tightly closed. This prevents the release of vapors and potential contamination.

  • Incompatible Materials: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[6]

Spill Management Protocol

A swift and correct response is critical. The procedure depends on the scale of the spill.

Spill_Response_Protocol Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (<100 mL, inside fume hood) Assess->SmallSpill Small & Contained LargeSpill Large Spill (>100 mL or outside hood) Assess->LargeSpill Large or Uncontained Absorb Contain & Absorb with Inert Material (e.g., Vermiculite) SmallSpill->Absorb Evacuate Evacuate Immediate Area LargeSpill->Evacuate Collect Collect Absorbed Material into a Labeled Waste Container Absorb->Collect Decon Decontaminate Spill Area Collect->Decon Alert Alert Colleagues & Notify EH&S / Safety Officer Evacuate->Alert Secure Secure the Area (Close doors, restrict access) Alert->Secure

Caption: A decision-making flowchart for responding to a this compound spill.

For a small spill (<100 mL) inside a fume hood:

  • Containment: Ensure the fume hood sash is lowered.

  • Absorption: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow.[7][8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[7][8]

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For a large spill (>100 mL) or any spill outside a fume hood:

  • Evacuate: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: Close the laboratory doors to contain the vapors.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately. Do not attempt to clean up a large spill yourself.

First Aid: An Emergency Response Plan
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][10]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][11]

Waste Disposal Protocol: A Cradle-to-Grave Responsibility

Improper disposal is a serious breach of safety and environmental regulations.

  • Waste Segregation: All waste streams containing this compound, including reaction residues, contaminated solvents, and solid materials (gloves, absorbent pads, silica gel), must be collected in a dedicated hazardous waste container.

  • Container Requirements: Use a robust, leak-proof container (typically a high-density polyethylene jug for liquids) that is compatible with organic waste. The container must be kept closed when not in use.[12]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture. The associated hazards ("Irritant," "Combustible") should also be clearly visible.

  • Disposal: Follow your institution's procedures for hazardous waste pickup. Never pour this compound down the drain or dispose of it in regular trash.[10][13][14]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diethyl nitromalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to equip you with the knowledge to navigate the nuances of this synthesis, ensuring safety, maximizing yield, and achieving high purity.

Introduction

The synthesis of this compound, a valuable intermediate in organic synthesis, is most commonly achieved through the nitration of diethyl malonate using fuming nitric acid. While the reaction appears straightforward, its exothermic nature and the strong oxidizing potential of the nitrating agent can lead to a variety of side reactions, impacting yield, purity, and safety. This guide provides a structured approach to understanding and mitigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Low or No Yield of this compound

Question: My reaction resulted in a low yield of the desired this compound, or in some cases, complete failure to produce the product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this nitration is a common issue that can often be traced back to several critical parameters. A systematic evaluation of your experimental setup and procedure is key to identifying the root cause.

Possible Causes and Corrective Actions:

  • Inadequate Temperature Control: The nitration of diethyl malonate is highly exothermic. If the temperature is not strictly controlled, it can lead to runaway reactions and decomposition of both the starting material and the product.[1]

    • Solution: Maintain the reaction temperature within the optimal range, typically between 15-30°C, as described in established protocols.[2] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and add the fuming nitric acid dropwise and slowly to the diethyl malonate to allow for effective heat dissipation. Continuous monitoring with a thermometer is crucial.

  • Impure or Wet Reagents: The presence of water in either the diethyl malonate or the nitric acid can lead to side reactions, primarily hydrolysis of the ester groups.

    • Solution: Ensure that your diethyl malonate is anhydrous and of high purity. Use fresh, properly stored fuming nitric acid. If the purity of the starting materials is in doubt, consider purification before use.

  • Insufficient Nitrating Agent: While an excess of nitric acid is typically used, an insufficient amount will result in incomplete conversion of the diethyl malonate.

    • Solution: Use a molar excess of fuming nitric acid as specified in reliable literature procedures.

  • Inefficient Quenching and Workup: Improper quenching of the reaction can lead to product loss or degradation.

    • Solution: Quench the reaction by pouring the mixture onto crushed ice with vigorous stirring. This helps to rapidly cool the mixture and dilute the strong acid, minimizing further reactions. During the extraction process, ensure complete transfer of the product into the organic phase.

Issue 2: Formation of a Dark Brown or Black Reaction Mixture

Question: During the addition of fuming nitric acid, my reaction mixture turned a dark brown or black color. What causes this discoloration, and is my product salvageable?

Answer:

The development of a dark color is a strong indicator of oxidative side reactions and is a common observation in nitration chemistry.[3] While it suggests the formation of impurities, your product may still be recoverable.

Root Cause Analysis:

Fuming nitric acid is a powerful oxidizing agent. At elevated temperatures or with prolonged reaction times, it can oxidize the diethyl malonate or the this compound product. This oxidation leads to the formation of a complex mixture of byproducts, including polymeric materials and nitrogen oxides (NOx), which are often highly colored. The formation of these impurities is exacerbated by localized "hot spots" in the reaction mixture due to inefficient stirring or too rapid addition of the nitrating agent.

Troubleshooting and Purification Strategy:

  • Immediate Action: If significant darkening occurs, ensure the reaction temperature is under control. If necessary, slow down or temporarily halt the addition of nitric acid until the temperature stabilizes.

  • Workup Modification: After quenching, a thorough washing procedure is essential.

    • Wash the organic extract with a dilute aqueous solution of sodium bisulfite or urea. This will help to remove residual nitrogen oxides, which contribute to the color.[2]

    • Perform an extraction with a mild base, such as a saturated sodium bicarbonate solution, to separate the acidic this compound from non-acidic, colored impurities. The product will move into the aqueous layer as its sodium salt. Acidification of this aqueous layer will then precipitate the purified product.

  • Purification: If the product is still colored after the initial workup, column chromatography on silica gel can be an effective method for removing baseline impurities and colored compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of in this synthesis?

A1: The main side reactions include:

  • Oxidative Degradation: Fuming nitric acid can oxidize the organic compounds, leading to a variety of byproducts and a decrease in yield.

  • Hydrolysis: The ester functionalities of both the starting material and the product can be hydrolyzed in the acidic, aqueous environment, especially during workup, to form ethyl hydrogen nitromalonate or nitromalonic acid.

  • Dinitration: While mononitration is the desired outcome, the formation of diethyl dinitromalonate is a potential side reaction, particularly with a large excess of nitrating agent or at higher temperatures.

  • Decarboxylation: The product, being a substituted malonic ester, can undergo decarboxylation, especially if subjected to high temperatures in the presence of acid.[4][5]

Q2: How can I minimize the risk of a runaway reaction?

A2: The key to preventing a runaway reaction is meticulous temperature control.[1]

  • Use a reliable and efficient cooling system.

  • Add the fuming nitric acid to the diethyl malonate very slowly, with vigorous stirring, to ensure even heat distribution.

  • Continuously monitor the internal temperature of the reaction.

  • Have a larger ice bath ready to quickly cool the reaction if the temperature begins to rise uncontrollably.

  • Perform the reaction on a smaller scale initially to understand its exothermic profile before scaling up.

Q3: My final product is a yellow oil. Is this normal, and how can I purify it?

A3: A pale yellow color in the final product is not uncommon and may be due to trace impurities.[6] If high purity is required, you can attempt the following:

  • Distillation: Vacuum distillation can be effective for removing less volatile impurities. However, be cautious as this compound can be thermally sensitive.

  • Recrystallization: If the product can be solidified at low temperatures, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Chromatography: As mentioned previously, silica gel chromatography is a reliable method for removing colored and other polar impurities.

Q4: What is the mechanism of the main reaction?

A4: The nitration of diethyl malonate proceeds via an electrophilic substitution mechanism. The active electrophile is the nitronium ion (NO₂⁺), which is generated in situ from fuming nitric acid. The acidic proton on the alpha-carbon of diethyl malonate is abstracted, forming an enolate which then acts as a nucleophile, attacking the nitronium ion to form the C-N bond.

Q5: Are there any specific safety precautions I should take?

A5: Yes, this reaction requires strict adherence to safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, particularly nitrogen oxides.

  • Handling Fuming Nitric Acid: Fuming nitric acid is extremely corrosive and a strong oxidizing agent. Handle it with extreme care and have appropriate spill-neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Quenching: Be prepared for a vigorous reaction when quenching the mixture with ice. Perform this step slowly and with good stirring.

Experimental Protocols

Standard Synthesis of this compound

This protocol is a general guideline and should be adapted based on laboratory safety procedures and specific research needs.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place diethyl malonate.

  • Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 15-20°C.

  • Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise from the dropping funnel to the stirred diethyl malonate. The rate of addition should be controlled to maintain the internal temperature within the specified range.

  • Reaction: After the addition is complete, continue stirring the mixture at the same temperature for the recommended reaction time (typically 1-2 hours).

  • Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a beaker of crushed ice.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Washing: Wash the combined organic extracts sequentially with water, a 5% aqueous urea solution (to remove residual nitrogen oxides), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as needed.

Visualizations

Reaction Scheme

G Diethyl Malonate Diethyl Malonate This compound This compound Diethyl Malonate->this compound Fuming Nitric Acid

Caption: Synthesis of this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed temp Check Temperature Control start->temp reagents Verify Reagent Purity start->reagents workup Review Quenching & Extraction start->workup improve_cooling Improve Cooling & Slow Addition temp->improve_cooling Inadequate purify_reagents Use Anhydrous/Pure Reagents reagents->purify_reagents Impure/Wet optimize_workup Ensure Efficient Quenching & Extraction workup->optimize_workup Inefficient

Caption: Troubleshooting Low Yield Issues.

References

Technical Support Center: Purification of Crude Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of crude Diethyl Nitromalonate (DEN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile synthetic intermediate. This document is structured to offer practical, experience-based solutions in a readily accessible question-and-answer format.

Section 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude this compound, providing potential causes and actionable solutions.

Question: My purified this compound is a yellow or brownish color, not colorless. What is the likely cause and how can I fix it?

Answer: A yellow to brown discoloration in your this compound is a common issue that typically points to two main culprits: residual acidic impurities from the nitration reaction or thermal decomposition during purification.

  • Residual Acidic Impurities: The synthesis of this compound involves the use of strong acids like nitric and sulfuric acid. Incomplete quenching or washing of the crude product can leave trace amounts of these acids, which can cause degradation and color formation over time.

    • Solution: Before distillation, ensure the crude product is thoroughly washed with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acids. Follow this with a brine wash to remove residual salts and water.

  • Thermal Decomposition: this compound is susceptible to thermal degradation at elevated temperatures.[1][2] Prolonged heating or distillation at too high a temperature can lead to the formation of colored byproducts. The thermal decomposition of this compound to furoxan has been reported.[1][2]

    • Solution: Utilize high-vacuum distillation to lower the boiling point of this compound, thereby reducing the required heating temperature. Aim for a pressure below 1 mmHg. A reported boiling point is 78-80 °C at 0.2 mmHg.[1][2] Minimize the time the compound spends at high temperatures.

Question: I am experiencing significant product loss during vacuum distillation. What are the potential reasons and how can I improve my yield?

Answer: Low recovery after vacuum distillation can be frustrating. Several factors could be contributing to this issue.

  • Incomplete Condensation: If your condenser is not efficient enough, some of your product vapor may be passing through and into the vacuum trap or pump.

    • Solution: Ensure a steady and cold flow of coolant through your condenser. For a compound with a boiling point like this compound's under vacuum, chilled water is usually sufficient.

  • Leaks in the System: A poor vacuum due to leaks in your distillation setup will require a higher distillation temperature, increasing the risk of thermal decomposition and product loss.

    • Solution: Check all joints and connections for a proper seal. Ensure that all glassware is free of cracks. Use a high-quality vacuum grease on all ground glass joints.

  • Mechanical Carry-over ("Bumping"): Vigorous and uneven boiling can cause droplets of the crude material to be carried over into the collection flask, leading to impure fractions and potential loss of product in discarded fractions.

    • Solution: Use a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the distillation flask more than two-thirds full. Apply the vacuum gradually to the system.

Question: My column chromatography separation of this compound is poor, with broad peaks and co-elution of impurities. How can I optimize my chromatography?

Answer: Achieving good separation of this compound from its common impurities, like unreacted diethyl malonate, requires careful selection of your chromatographic conditions.

  • Inappropriate Solvent System: The polarity of your eluent is critical for good separation. If the solvent is too polar, all components will elute quickly with little separation. If it's not polar enough, the product may not move off the column.

    • Solution: Start by developing a solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound and related compounds is a mixture of hexanes and ethyl acetate.[3][4][5] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Aim for an Rf value of 0.25-0.35 for this compound for the best separation on a column.

  • Column Overloading: Applying too much crude material to your column will result in poor separation.

    • Solution: As a general rule, use a silica gel mass that is 50-100 times the mass of your crude product.

  • Improper Column Packing: An unevenly packed column will lead to channeling and poor separation.

    • Solution: Pack your column carefully, ensuring a homogenous and level bed of silica gel. A wet slurry packing method is often most effective.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of this compound.

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Unreacted Diethyl Malonate: Due to incomplete nitration.[6]

  • Residual Nitric and Sulfuric Acid: From the nitration reaction.

  • Water: From the workup procedure.

  • Dinitrated Byproducts: Although less common, over-nitration can lead to the formation of diethyl dinitromalonate.

  • Hydrolysis Products: Partial hydrolysis of the ester groups can occur if the workup conditions are too harsh or if the product is stored improperly, leading to the corresponding mono-acid.[7][8]

Q2: What is the recommended purification method for large-scale production of this compound?

A2: For larger quantities, vacuum distillation is the most efficient and economical method for achieving high purity. It is effective at removing less volatile impurities and unreacted starting materials.

Q3: Is recrystallization a viable purification method for this compound?

A3: this compound is a liquid at room temperature, so traditional recrystallization from a single solvent is not feasible.[1][2] However, for removing solid impurities, a simple filtration may be sufficient. If you have a solid derivative of this compound, recrystallization could be an excellent purification technique. A common approach for esters is to use a solvent system like ethanol/water or a hydrocarbon/ethyl acetate mixture.[9]

Q4: How can I confirm the purity of my final this compound product?

A4: Several analytical techniques can be used to assess the purity of your this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your product and identify impurities by their characteristic signals.

  • Refractive Index: A quick and simple method to check for purity. The reported refractive index (n20/D) for pure this compound is approximately 1.428.[1]

Section 3: Detailed Experimental Protocols

This section provides a step-by-step guide for the vacuum distillation of crude this compound.

Protocol: Vacuum Distillation of Crude this compound

Objective: To purify crude this compound by fractional vacuum distillation to remove unreacted starting materials and other impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux column)

  • Distillation head with condenser

  • Receiving flasks

  • Thermometer and adapter

  • Heating mantle with magnetic stirring

  • Magnetic stir bar

  • Vacuum pump with a cold trap

  • Vacuum tubing and pressure gauge

  • Vacuum grease

Procedure:

  • Preparation of the Crude Material:

    • Ensure the crude this compound has been thoroughly washed with saturated sodium bicarbonate solution and brine to remove any acidic impurities and water.

    • Dry the crude product over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter to remove the drying agent.

  • Assembly of the Distillation Apparatus:

    • Place a magnetic stir bar in the round-bottom flask and add the crude this compound. The flask should not be more than two-thirds full.

    • Lightly grease all ground-glass joints to ensure a good vacuum seal.

    • Assemble the fractional distillation apparatus as shown in the diagram below.

    • Position the thermometer bulb so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the vacuum tubing from the distillation head to a cold trap (e.g., filled with dry ice/acetone or liquid nitrogen) and then to the vacuum pump.

  • Distillation Process:

    • Turn on the magnetic stirrer to a moderate speed.

    • Gradually apply the vacuum to the system. The pressure should be monitored and ideally be below 1 mmHg.

    • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

    • Observe the distillation. The first fraction to distill will likely be any residual solvent or volatile impurities. This is the forerun and should be collected in a separate receiving flask.

    • As the temperature stabilizes at the boiling point of this compound under the applied vacuum (approximately 78-80 °C at 0.2 mmHg), change to a clean receiving flask to collect the main product fraction.[1][2]

    • Continue to collect the fraction that distills at a constant temperature.

    • If the temperature begins to rise significantly, it may indicate the presence of higher-boiling impurities. At this point, stop the distillation or collect this fraction separately.

  • Shutdown Procedure:

    • Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature under vacuum.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump.

    • Disassemble the apparatus and weigh the purified product.

Quantitative Data Summary
ParameterValueReference(s)
Molecular Formula C₇H₁₁NO₆[11]
Molecular Weight 205.17 g/mol [11]
Appearance Colorless to light yellow liquid[1]
Boiling Point 78-80 °C at 0.2 mmHg[1]
Density 1.174 g/mL at 25 °C
Refractive Index (n20/D) 1.428

Section 4: Visualizations

Experimental Workflow for Vacuum Distillation

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distillation Vacuum Distillation cluster_shutdown Shutdown & Analysis Wash Wash Crude DEN (NaHCO3, Brine) Dry Dry Crude DEN (e.g., MgSO4) Wash->Dry Filter Filter Dry->Filter Assemble Assemble Distillation Apparatus Filter->Assemble Evacuate Apply Vacuum (<1 mmHg) Assemble->Evacuate Heat Gentle Heating Evacuate->Heat Collect_Forerun Collect Forerun (Volatile Impurities) Heat->Collect_Forerun Collect_Product Collect Main Fraction (Constant Temp.) Collect_Forerun->Collect_Product Cool Cool System Under Vacuum Collect_Product->Cool Vent Vent to Atmosphere Cool->Vent Analyze Analyze Purity (GC-MS, NMR) Vent->Analyze Discolored_Product_Troubleshooting Start Problem: Purified DEN is Yellow/Brown Cause1 Possible Cause 1: Residual Acidic Impurities Start->Cause1 Cause2 Possible Cause 2: Thermal Decomposition Start->Cause2 Solution1 Solution: Thoroughly wash crude product with NaHCO3 and brine before distillation. Cause1->Solution1 Verify with pH paper Solution2 Solution: - Use high vacuum (<1 mmHg) - Lower distillation temperature - Minimize heating time Cause2->Solution2 Check vacuum level and heating mantle setting

References

Technical Support Center: Controlling Mono- vs. Di-alkylation of Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the alkylation of diethyl malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions (FAQs) regarding the selective mono- and di-alkylation of diethyl malonate. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

The Foundation: Understanding the Malonic Ester Synthesis

The alkylation of diethyl malonate is a cornerstone of the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.[1][2] The process hinges on the acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[1][2] This acidity allows for easy deprotonation by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond.[1][3]

The critical challenge lies in controlling the extent of this alkylation. The mono-alkylated product still possesses an acidic proton and can undergo a second deprotonation and subsequent alkylation, leading to a di-alkylated product.[3][4] Achieving high selectivity for either the mono- or di-substituted product requires careful control over several reaction parameters.

Reaction Pathway Overview

Malonic Ester Synthesis DEM Diethyl Malonate Enolate1 Enolate (Monoanion) DEM->Enolate1 + Base (1 eq.) Mono_Product Mono-alkylated Diethyl Malonate Enolate1->Mono_Product + R-X (1 eq.) Enolate2 Enolate (Dianion) Mono_Product->Enolate2 + Base (1 eq.) Di_Product Di-alkylated Diethyl Malonate Enolate2->Di_Product + R'-X (1 eq.)

Caption: General workflow for mono- and di-alkylation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing whether I get the mono- or di-alkylated product?

The outcome of the reaction is a delicate balance of several factors.[5] The most critical are:

  • Stoichiometry: The molar ratios of diethyl malonate, base, and the alkylating agent(s).

  • Base: The strength (pKa), amount, and type of base used.

  • Reaction Conditions: Temperature and reaction time.

  • Alkylating Agent: The reactivity and steric bulk of the alkyl halide.

By carefully manipulating these variables, you can steer the reaction towards your desired product.

Q2: How does the stoichiometry of the base control the product distribution?

This is arguably the most straightforward control element.

  • For Mono-alkylation: Use of one equivalent of base is intended to generate the mono-enolate, which then reacts with one equivalent of the alkylating agent.[5] To further suppress di-alkylation, a slight excess of diethyl malonate relative to the base and alkylating agent can be employed. This ensures that the enolate of the starting material is the predominant nucleophile.

  • For Di-alkylation: A sequential approach is most effective. After the initial mono-alkylation is complete, a second equivalent of base is added to deprotonate the mono-substituted product, followed by the addition of the second alkylating agent.[5]

Q3: Which base should I choose for my reaction?

The choice of base is critical and depends on the desired outcome and the solvent system.

BaseTypical Solvent(s)Typical Temp.Key AdvantagesKey Disadvantages
Sodium Ethoxide (NaOEt) EthanolRefluxInexpensive, well-established protocols.Can cause transesterification if the ester and alkoxide do not match, requires anhydrous conditions.[6]
Sodium Hydride (NaH) THF, DMF0 °C to RefluxStrong, non-nucleophilic, avoids transesterification.[6]Flammable solid, requires careful handling under an inert atmosphere.[6]
Potassium Carbonate (K₂CO₃) Acetone, DMF (often with a phase-transfer catalyst)RefluxMilder, suitable for sensitive substrates.Slower reaction rates, may require a phase-transfer catalyst for good solubility and reactivity.[7]

Expert Insight: For routine alkylations of diethyl malonate, sodium ethoxide in absolute ethanol is the workhorse.[5] It's crucial to use a base with the same alkyl group as the ester to prevent transesterification.[5][8] For more sensitive substrates or when complete and irreversible deprotonation is desired, stronger bases like sodium hydride (NaH) are a better choice.[3][5]

Q4: How does the choice of solvent impact the reaction?

The solvent plays a significant role in solubilizing reactants and influencing the reactivity of the enolate.

  • Protic Solvents (e.g., Ethanol): These are typically used with alkoxide bases like sodium ethoxide.[5] The solvent can participate in hydrogen bonding, which can solvate the enolate and slightly temper its reactivity.

  • Aprotic Solvents (e.g., THF, DMF): These are often paired with stronger bases like NaH.[5] They do not participate in hydrogen bonding, leading to a more "naked" and highly reactive enolate. This can be beneficial for achieving complete enolate formation and can sometimes minimize side reactions.[5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product / Significant Unreacted Starting Material 1. Incomplete Deprotonation: Insufficient or degraded base.[9] 2. Moisture: Presence of water quenching the base/enolate.[9] 3. Unreactive Alkyl Halide: Steric hindrance (2° or 3° halides) or insufficient heating.[8]1. Use at least one full equivalent of a fresh, strong base. Ensure the pKa of the base's conjugate acid is significantly higher than that of diethyl malonate (~13).[9] 2. Use anhydrous solvents and flame-dried glassware under an inert atmosphere.[9] 3. Use primary or methyl halides.[8] Consider a more reactive halide (I > Br > Cl). Increase reaction temperature or time.[5]
Mixture of Mono- and Di-alkylated Products 1. Incorrect Stoichiometry: For mono-alkylation, using too much base or alkylating agent. 2. Rapid Addition of Alkyl Halide: High local concentration of the alkylating agent can promote di-alkylation. 3. Equilibration: The mono-alkylated product enolate can form and react.1. For mono-alkylation, use a slight excess of diethyl malonate.[9] For di-alkylation, ensure the first alkylation is complete before adding the second equivalent of base and alkylating agent. 2. Add the alkylating agent dropwise to the enolate solution.[8] 3. Use a strong base (e.g., NaH) in an aprotic solvent to drive enolate formation to completion.
Formation of an Alkene Byproduct E2 Elimination of the Alkyl Halide: The enolate is a strong base and can promote elimination, especially with secondary and tertiary alkyl halides.[8]Use primary or methyl halides, which are less prone to elimination.[8] Maintain the lowest effective reaction temperature.
Transesterification Mismatch between Alkoxide Base and Ester: Using a base with a different alkyl group than the ester (e.g., sodium methoxide with diethyl malonate).[8]Always use a matching alkoxide base (e.g., sodium ethoxide for diethyl malonate).[8][10]
Difficulty Separating Mono- and Di-alkylated Products Similar Physical Properties: The boiling points and polarities of the mono- and di-alkylated products can be very close.[5]Optimize the reaction to maximize the yield of the desired product. If separation by distillation is ineffective, column chromatography is a reliable alternative.[5]

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield or Poor Selectivity Check_Base 1. Check Base - Fresh? Anhydrous? - Correct Stoichiometry? - pKa sufficient? Start->Check_Base Check_Conditions 2. Check Conditions - Anhydrous solvent/glassware? - Correct Temperature? - Sufficient Reaction Time? Check_Base->Check_Conditions Check_Reagents 3. Check Reagents - Pure Diethyl Malonate? - Reactive Alkyl Halide (1°)? Check_Conditions->Check_Reagents Optimize Optimize Reaction - Slow addition of R-X? - Use excess DEM (for mono)? - Monitor by TLC? Check_Reagents->Optimize Purification Purification Strategy - Distillation effective? - Consider Column Chromatography. Optimize->Purification

Caption: A logical workflow for troubleshooting common issues in diethyl malonate alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium metal and sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere.

Protocol 1: Selective Mono-alkylation of Diethyl Malonate

This protocol is designed to favor the formation of the mono-alkylated product.

  • Preparation of Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol. Carefully add sodium metal (1.0 eq.) in small portions, allowing it to react completely before adding the next piece.[5][8]

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 eq.) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete enolate formation.[5][8]

  • Alkylation: Add the primary alkyl halide (1.0 eq.) dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux and monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).[5][8]

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[5]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to obtain the pure mono-alkylated diethyl malonate.[5]

Protocol 2: Selective Di-alkylation of Diethyl Malonate

This protocol is for the synthesis of a di-substituted malonate, potentially with two different alkyl groups.

  • First Alkylation: Follow steps 1-3 of the mono-alkylation protocol. It is crucial to ensure this first step goes to completion.

  • Second Enolate Formation: After confirming the completion of the first alkylation (by TLC), cool the reaction mixture to room temperature. Add a second equivalent of freshly prepared sodium ethoxide solution and stir for 30-60 minutes.[5]

  • Second Alkylation: Add the second alkylating agent (1.0 eq., which can be the same as or different from the first) dropwise. Heat the mixture to reflux for 2-4 hours, monitoring by TLC.[5]

  • Work-up and Purification: Follow steps 4 and 5 of the mono-alkylation protocol to isolate and purify the di-alkylated diethyl malonate.[5]

References

Preventing decomposition of Diethyl nitromalonate during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl Nitromalonate (CAS: 603-67-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of working with this versatile yet sensitive reagent. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your reactions.

Introduction to this compound Stability

This compound is a valuable building block in organic synthesis, prized for its highly activated methylene group nestled between two ester functionalities and a potent electron-withdrawing nitro group. This unique electronic arrangement, however, also renders the molecule susceptible to several decomposition pathways. Understanding these potential side reactions is the first step toward preventing them. The primary modes of decomposition include hydrolysis of the ester groups, decarboxylation, and base-catalyzed side reactions. Thermal decomposition into furoxan has also been reported, highlighting the need for careful temperature management[1][2][3][4].

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when using this compound in organic synthesis.

Q1: My reaction mixture is turning brown and my yields are consistently low. What's happening?

A1: A brown coloration often indicates decomposition. The primary culprits are often related to the base used and the reaction temperature. This compound is sensitive to strong bases and elevated temperatures. The combination of the two can lead to a cascade of decomposition reactions. The strongly electron-withdrawing nitro group increases the acidity of the methine proton, but it can also activate the molecule towards undesirable side reactions under harsh basic conditions. Consider using a milder base or lowering the reaction temperature.

Q2: I'm attempting an alkylation of this compound using sodium ethoxide, but I'm seeing significant byproducts. What are they and how can I avoid them?

A2: While sodium ethoxide is a common base for malonic ester alkylations, its use with this compound can be problematic[5][6]. The primary side reactions are hydrolysis and transesterification. If there is any moisture present, sodium ethoxide can generate hydroxide ions, which can hydrolyze the ester groups of your starting material or product. Even in anhydrous conditions, if your alkylating agent is not sufficiently reactive, prolonged reaction times at elevated temperatures can lead to decomposition.

  • Troubleshooting:

    • Ensure strictly anhydrous conditions.

    • Use a less nucleophilic, non-alkoxide base if possible, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or piperidine, especially for condensation reactions[7][8].

    • If an alkoxide is necessary, use the sodium salt of the corresponding alcohol to the ester to avoid transesterification (i.e., sodium ethoxide for ethyl esters) and use it at the lowest effective temperature for the shortest possible time.

Q3: Can I use an acidic workup for my reaction involving this compound?

A3: Caution is advised during acidic workup. While generally more stable under acidic than basic conditions, prolonged exposure to strong acids, especially at elevated temperatures, can lead to hydrolysis of the ester groups to the corresponding carboxylic acid. This dicarboxylic acid intermediate is highly prone to decarboxylation, especially with the activating nitro group, which can lead to the loss of one of your ester groups and the formation of ethyl nitroacetate as a byproduct[9].

  • Recommendation:

    • Use a mild acidic workup (e.g., saturated aqueous ammonium chloride).

    • Keep the temperature low during the workup.

    • Minimize the time the reaction mixture is in contact with the acidic solution.

Q4: What is the recommended storage condition for this compound?

A4: this compound should be stored in a cool, dry, and dark place, preferably refrigerated at 2-8°C[1][3]. It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress, which can lead to hydrolysis.

Troubleshooting Guide: Common Problems and Solutions

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or no product formation 1. Decomposition of starting material: The base is too strong, or the temperature is too high. 2. Insufficiently activated reaction partner: The electrophile (e.g., aldehyde in a Knoevenagel condensation) is not reactive enough. 3. Moisture in the reaction: Water is quenching the base and/or hydrolyzing the ester.1. Use a milder base (e.g., piperidine, DBU). Lower the reaction temperature. 2. For less reactive aldehydes or ketones, consider using a more potent catalyst system or slightly elevated temperatures with careful monitoring. 3. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and flame-dried glassware.
Formation of ethyl nitroacetate Decarboxylation: This can occur during the reaction if conditions are too harsh (high temperature, strong base) or during an aggressive acidic workup. The initial hydrolysis of one ester group forms a β-nitro carboxylic acid, which readily decarboxylates.- Employ milder reaction conditions. - Use a buffered or mild acidic workup. - Avoid prolonged heating.
Transesterification Use of an inappropriate alkoxide base: For example, using sodium methoxide with this compound will lead to the formation of methyl esters.- Always use the alkoxide base that corresponds to the ester group of your malonate (e.g., sodium ethoxide for this compound).
Michael Addition Side Products In Knoevenagel condensations, the α,β-unsaturated product can sometimes react with another equivalent of the this compound enolate in a Michael addition.- Use a stoichiometric amount of the aldehyde or ketone. - Control the reaction time and temperature to favor the initial condensation.

Visualizing Decomposition Pathways

The following diagram illustrates the main decomposition pathways of this compound under common reaction conditions.

DecompositionPathways cluster_base Base-Catalyzed Decomposition cluster_acid Acid-Catalyzed Decomposition cluster_thermal Thermal Decomposition DENM This compound Hydrolysis Ester Hydrolysis DENM->Hydrolysis Strong Base (e.g., NaOH) + H2O Michael Michael Addition (Side Reaction) DENM->Michael Excess Enolate AcidHydrolysis Ester Hydrolysis DENM->AcidHydrolysis Strong Acid (e.g., HCl) + Heat Furoxan Furoxan Formation DENM->Furoxan High Temperature Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Heat AcidHydrolysis->Decarboxylation KnoevenagelWorkflow start Start reactants Combine Aldehyde, this compound, and Piperidine in Anhydrous Solvent start->reactants reflux Gentle Reflux with TLC Monitoring reactants->reflux workup Cool, Concentrate, and Perform Aqueous Workup reflux->workup purify Purify by Recrystallization or Chromatography workup->purify end End purify->end

References

Technical Support Center: Diethyl Nitromalonate Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diethyl nitromalonate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges encountered during its synthesis, application in subsequent reactions, and purification. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Part 1: Frequently Asked Questions - Storage, Handling, and Safety

This section covers essential preliminary knowledge for working safely and effectively with this compound.

Q1: How should I properly store this compound to ensure its stability?

A1: this compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition like heat, sparks, or open flames.[1][2] The recommended storage temperature is typically between 15–25 °C.[2] It is crucial to keep the container tightly sealed to prevent moisture absorption, as the ester groups are susceptible to hydrolysis over time, especially in the presence of acidic or basic contaminants.[3][4][5] Store it separately from strong oxidizing agents, acids, bases, and reducing agents, with which it is incompatible.[1][6][7]

Q2: What are the primary safety hazards associated with this compound?

A2: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] Therefore, it is imperative to handle this chemical in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8][10] In case of contact, immediately flush the affected area with plenty of water.[10]

Q3: Is this compound stable under normal reaction conditions?

A3: Yes, this compound is stable under most standard organic reaction conditions.[1][11] However, its stability can be compromised by certain factors. The central methine proton is acidic due to the presence of three electron-withdrawing groups (two esters and a nitro group), making it susceptible to deprotonation by even mild bases. While this reactivity is key to its utility, prolonged exposure to strong bases or high temperatures can lead to decomposition or side reactions.[7] Additionally, thermal decomposition has been studied and can lead to the formation of furoxan.[12]

Part 2: Troubleshooting Synthesis and Key Reactions

This section delves into specific experimental problems and provides actionable solutions based on chemical principles.

Synthesis of this compound (from Diethyl Malonate)

Q4: I am attempting to synthesize this compound via the nitration of diethyl malonate, but my yields are consistently low. What could be the cause?

A4: Low yields in this nitration are most often traced back to improper temperature control or suboptimal reaction time. The reaction with fuming nitric acid is highly exothermic.

  • Causality: If the temperature rises uncontrollably (e.g., above 50°C), it can lead to oxidative degradation of the starting material and the product, significantly reducing the yield.[13] Conversely, if the temperature is too low, the reaction rate may be too slow for the reaction to proceed to completion within a practical timeframe.

  • Solution: A patent for this process suggests that maintaining a temperature between 15°C and 50°C is optimal.[13] For instance, one procedure involves adding fuming nitric acid to diethyl malonate while maintaining the temperature between 15-20°C over an hour, followed by stirring for an additional 3.5 hours.[13] Careful monitoring and control using an ice bath are essential.

Q5: During the work-up of my this compound synthesis, I seem to be losing a significant amount of product. How can I improve the isolation step?

A5: Product loss during work-up is common and can be mitigated by careful extraction and washing. After quenching the reaction mixture on ice, the product is typically extracted into an organic solvent like toluene.[13]

  • Causality: this compound has some solubility in water, and vigorous or excessive washing with aqueous solutions can lead to loss. Furthermore, emulsions can form, trapping the product.

  • Solution:

    • Extraction: Perform multiple extractions with smaller volumes of solvent (e.g., 3x portions) rather than a single extraction with a large volume to maximize recovery.

    • Washing: Wash the combined organic extracts judiciously. A wash with a dilute urea solution can help remove residual nitric oxides.[13] Follow this with a brine wash to help break emulsions and remove bulk water before drying.

    • Drying and Evaporation: Ensure the organic layer is thoroughly dried with an agent like anhydrous sodium sulfate or magnesium sulfate before concentrating it under reduced pressure.

Michael Addition Reactions

Q6: My Michael addition reaction using this compound as the donor is proceeding very slowly or not at all. What factors should I investigate?

A6: An incomplete or stalled Michael addition often points to issues with the catalyst, solvent, or stoichiometry.

  • Causality & Solutions:

    • Catalyst Choice: The base catalyst is crucial for deprotonating the this compound to form the nucleophilic enolate. If the base is too weak, the enolate concentration will be too low for the reaction to proceed efficiently. For many Michael additions, organic bases like piperidine, DBU, or triethylamine are effective.[14] In some cases, bifunctional catalysts like thioureas are used to activate both the nucleophile and the electrophile.[15][16] Ensure your catalyst is not degraded and is used in the appropriate catalytic amount (typically 5-20 mol%).

    • Solvent Polarity: The solvent can significantly influence the reaction rate. Aprotic polar solvents like THF or acetonitrile can be effective.[14] Toluene is also commonly used and has been shown to promote clean reactions.[14][16] Avoid protic solvents like ethanol unless specified, as they can interfere with the catalyst and enolate.

    • Stoichiometry: Sometimes, using a slight excess of the Michael donor (this compound) can help drive the reaction to completion. However, in other cases, an excess of the Michael acceptor is used.[14] Check literature precedents for your specific substrate class.

Q7: I am observing significant side product formation in my Michael addition. How can I improve the selectivity?

A7: Side products often arise from polymerization of the Michael acceptor, self-condensation, or other competing reactions.

  • Causality & Solutions:

    • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature or 0°C) can often minimize side reactions by favoring the desired kinetic product.

    • Catalyst Loading: Using too much base catalyst can accelerate side reactions. Optimize the catalyst loading by running a series of small-scale experiments to find the minimum amount required for a reasonable reaction rate.

    • Order of Addition: Slowly adding the Michael acceptor to a solution of the this compound and catalyst can help maintain a low concentration of the acceptor, thereby minimizing its self-polymerization.

Troubleshooting Workflow for Low Yield in Michael Addition

The following diagram provides a logical workflow for diagnosing the cause of low yields in a Michael addition reaction involving this compound.

Troubleshooting_Workflow start Low Yield Observed reagents Check Reagents start->reagents conditions Review Conditions start->conditions workup Analyze Work-up start->workup reagent_purity Purity of Starting Materials? (DENM, Acceptor) reagents->reagent_purity catalyst_activity Catalyst Active? reagents->catalyst_activity solvent_dryness Solvent Anhydrous? reagents->solvent_dryness temp Temperature Optimal? conditions->temp time Reaction Time Sufficient? conditions->time concentration Concentration Correct? conditions->concentration product_loss Product Lost During Extraction/Washing? workup->product_loss decomposition Product Decomposing During Purification? workup->decomposition purify_reagents Purify/Source New Reagents reagent_purity->purify_reagents No new_catalyst Use Fresh/New Catalyst catalyst_activity->new_catalyst No dry_solvent Dry Solvent solvent_dryness->dry_solvent No adjust_temp Adjust Temperature (Try Lower or Higher) temp->adjust_temp No increase_time Increase Reaction Time (Monitor by TLC/GC) time->increase_time No adjust_conc Adjust Concentration concentration->adjust_conc No optimize_workup Optimize Work-up (e.g., pH, solvent) product_loss->optimize_workup Yes milder_purification Use Milder Purification (e.g., Column vs. Distillation) decomposition->milder_purification Yes

Caption: Troubleshooting flowchart for low-yield Michael additions.

Knoevenagel Condensation

Q8: My Knoevenagel condensation with an aldehyde is giving a low yield. I'm using a base catalyst, but the reaction isn't going to completion.[17]

A8: Incomplete Knoevenagel condensations are frequently caused by equilibrium issues or an inappropriate catalyst choice.

  • Causality & Solutions:

    • Water Removal: The Knoevenagel condensation produces water as a byproduct.[17][18] This can inhibit the catalyst or participate in a reverse reaction, preventing the reaction from reaching completion. The most effective solution is to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene) or by adding molecular sieves to the reaction mixture.[18]

    • Catalyst Strength: This reaction requires a base that is strong enough to deprotonate the this compound but not so strong that it promotes the self-condensation of the aldehyde.[19] Weak bases like piperidine or pyridine are classic choices.[17][20] If your aldehyde is particularly prone to self-condensation, consider an even milder catalytic system, such as an ammonium salt or an amino acid like L-proline.[17]

Part 3: Purification Challenges

Q9: I am having difficulty purifying my product by vacuum distillation. It seems to be co-distilling with a contaminant or decomposing.

A9: High temperatures required for vacuum distillation can sometimes cause decomposition, especially for complex molecules.

  • Causality: this compound itself has a high boiling point (e.g., 78-80 °C at 0.2 mmHg).[12] Products derived from it will also likely have high boiling points. If the pressure of your vacuum system is not low enough, the required temperature for distillation may exceed the decomposition temperature of your product.

  • Solution:

    • Improve Vacuum: Ensure your vacuum pump and system are operating at maximum efficiency to allow distillation at the lowest possible temperature.

    • Alternative Purification: If distillation is problematic, switch to column chromatography. A silica gel column using a gradient of ethyl acetate in hexanes is a standard method for purifying polar, non-volatile organic compounds. This avoids high temperatures entirely.

Part 4: Standardized Experimental Protocol

This section provides a robust, self-validating protocol for a common reaction.

Protocol: Base-Catalyzed Michael Addition of this compound to Chalcone

This protocol describes the addition of this compound to (E)-1,3-diphenylprop-2-en-1-one (chalcone) using piperidine as a catalyst.

Materials & Reagents:

  • This compound (1.0 eq)

  • Chalcone (1.0 eq)

  • Piperidine (0.1 eq)

  • Toluene (anhydrous)

  • 1M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add chalcone (1.0 eq) and anhydrous toluene (to make a ~0.5 M solution). Stir until the chalcone is fully dissolved.

  • Addition of Reagents: Add this compound (1.0 eq) to the solution, followed by piperidine (0.1 eq).

  • Reaction Monitoring (Checkpoint): Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes eluent. The reaction is complete when the chalcone spot has been consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x). The acidic wash removes the piperidine catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification (Checkpoint): Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%). Collect fractions and analyze by TLC to isolate the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected outcome is the 1,4-adduct, diethyl 2-(1,3-diphenyl-3-oxopropyl)-2-nitropropanedioate.

Reaction Mechanism: Michael Addition

The diagram below illustrates the key steps in the base-catalyzed Michael addition of this compound.

Michael_Addition cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation DENM EtO₂C | O₂N−CH | EtO₂C Enolate EtO₂C | [O₂N−C]⁻ | EtO₂C DENM->Enolate + B: − BH⁺ Base B: Intermediate EtO₂C | O₂N−C−CH(R₂)−CH⁻−C(=O)−R₁ | EtO₂C Enolate->Intermediate + Acceptor Acceptor R₁−C(=O)−CH=CH−R₂ Product EtO₂C | O₂N−C−CH(R₂)−CH₂−C(=O)−R₁ | EtO₂C Intermediate->Product + BH⁺ − B: BH BH⁺

Caption: Mechanism of the base-catalyzed Michael addition.

References

Technical Support Center: Solvent Selection for Di-ethyl Nitromalonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Di-ethyl Nitromalonate reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on the critical role of solvent choice in reactions involving di-ethyl nitromalonate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your experimental design.

Introduction

Di-ethyl nitromalonate is a versatile C-H acidic compound, pivotal in organic synthesis for creating complex molecular architectures. Its reactivity, governed by the electron-withdrawing nitro and ester groups, is profoundly influenced by the reaction medium. The choice of solvent can dictate reaction rates, yields, and even the type of products formed. This guide will explore the nuances of solvent selection for common reactions of di-ethyl nitromalonate and provide solutions to frequently encountered problems.

Troubleshooting Guide

This section addresses specific issues that may arise during reactions with di-ethyl nitromalonate, with a focus on how solvent choice can be the root cause and the solution.

Problem 1: Low Yield in Alkylation Reactions

Symptom: You are performing an alkylation of di-ethyl nitromalonate and observing a low yield of the desired C-alkylated product.

Possible Causes & Solutions:

  • Incomplete Deprotonation: The acidity of the α-hydrogen in di-ethyl nitromalonate is significant, but a sufficiently strong base is required for complete deprotonation to the nucleophilic enolate. The effectiveness of the base is highly solvent-dependent.

    • Explanation: In protic solvents like ethanol, alkoxide bases such as sodium ethoxide exist in equilibrium with the solvent, which can lead to incomplete deprotonation. Stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often preferred for quantitative enolate formation. These bases, however, are incompatible with protic solvents.

    • Solution: For complete and irreversible deprotonation, use a strong base like NaH or LDA in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)[1]. These solvents are inert to the strong base and effectively solvate the cation of the enolate.

  • Side Reactions (Elimination): When using secondary or tertiary alkyl halides, you may observe the formation of alkene byproducts resulting from E2 elimination.

    • Explanation: The choice of a bulky, non-nucleophilic base can sometimes favor elimination over substitution. However, the solvent also plays a role.

    • Solution: Lowering the reaction temperature can favor the SN2 pathway over E2 elimination[2]. Using a less sterically hindered base in a suitable aprotic solvent can also minimize this side reaction.

  • O-Alkylation: Although less common for malonates compared to other enolates, alkylation on the oxygen of the nitro group is a potential side reaction for nitroalkanes[2].

    • Explanation: The nitronate intermediate is an ambident nucleophile with electron density on both the carbon and the oxygen atoms. The solvent can influence the site of alkylation.

    • Solution: This unwanted side reaction can be suppressed by using aprotic solvents.

Experimental Protocol: Mono-alkylation of Di-ethyl Nitromalonate
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add dry THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Carefully add sodium hydride (1.1 equivalents) to the stirred THF.

  • Enolate Formation: To the suspension of NaH in THF, add di-ethyl nitromalonate (1 equivalent) dropwise at 0 °C. Allow the mixture to stir for 30-60 minutes at this temperature to ensure complete formation of the enolate.

  • Alkylation: Add the primary alkyl halide (1 equivalent) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and monitor its progress by TLC or GC.

  • Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Michael Addition to α,β-Unsaturated Compounds Yields Complex Mixtures or Resinification

Symptom: When reacting di-ethyl nitromalonate with an α,β-unsaturated compound (e.g., chalcone or β-nitrostyrene), you observe the formation of multiple products or a tarry, intractable mixture.

Possible Causes & Solutions:

  • Solvent-Induced Polymerization/Decomposition: Highly polar solvents can sometimes promote side reactions, including polymerization of the Michael acceptor or decomposition of the product.

    • Explanation: In a study on the Michael addition of di-ethyl malonate to β-nitrostyrene, polar solvents like acetonitrile and ethanol led to precipitation and resinification of the reaction mixture[3].

    • Solution: Opt for less polar or non-polar solvents. Toluene and 1,4-dioxane have been shown to be optimal solvents for this reaction, leading to clean product formation with high yields[3][4]. Dichloromethane (DCM) is also a commonly used solvent for Michael additions involving chalcones[5][6].

  • Catalyst Incompatibility with Solvent: The choice of catalyst and solvent are often intertwined. An otherwise effective catalyst may perform poorly in an inappropriate solvent.

    • Explanation: The efficiency of organocatalysts or metal complexes used in Michael additions can be highly dependent on the solvent's ability to solvate intermediates and transition states.

    • Solution: When developing a new Michael addition protocol, it is advisable to screen a range of solvents with varying polarities to find the optimal conditions for your specific catalyst and substrate combination.

Visualization: Troubleshooting Workflow for Michael Addition

Michael_Addition_Troubleshooting start Low Yield or Complex Mixture in Michael Addition check_solvent Evaluate Solvent Choice start->check_solvent polar_solvent Using Polar Protic or Aprotic Solvent? (e.g., EtOH, MeCN) check_solvent->polar_solvent switch_solvent Switch to Non-Polar or Less Polar Solvent (e.g., Toluene, DCM) polar_solvent->switch_solvent Yes check_catalyst Review Catalyst-Solvent Compatibility polar_solvent->check_catalyst No optimize Optimize Reaction Conditions switch_solvent->optimize screen_solvents Perform Solvent Screen (Toluene, DCM, THF, etc.) check_catalyst->screen_solvents screen_solvents->optimize Solvent_Selection start Select Reaction Type alkylation Alkylation start->alkylation michael Michael Addition start->michael knoevenagel Knoevenagel Condensation start->knoevenagel decarboxylation Decarboxylation (Krapcho) start->decarboxylation strong_base Strong Base (NaH, LDA)? alkylation->strong_base michael_solvent Use Non-Polar or Less Polar Solvent (Toluene, DCM) michael->michael_solvent knoevenagel_solvent Use Polar Aprotic Solvent (DMSO) knoevenagel->knoevenagel_solvent decarboxylation_solvent Use Polar Aprotic Solvent (DMSO, DMF) with Salt and Water decarboxylation->decarboxylation_solvent aprotic_solvent Use Aprotic Solvent (THF, DMF) strong_base->aprotic_solvent Yes alkoxide_base Alkoxide Base? strong_base->alkoxide_base No alcohol_solvent Use Corresponding Alcohol (e.g., EtOH for NaOEt) alkoxide_base->alcohol_solvent Yes

References

Managing exothermic reactions in Diethyl nitromalonate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Diethyl Nitromalonate Synthesis

A-Level Guide for Managing Exothermic Reactions

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal characteristics and control of the nitration of diethyl malonate.

Q1: What is the fundamental reason for the strong exothermic nature of diethyl malonate nitration?

The nitration of diethyl malonate is a classic electrophilic substitution reaction that is highly exothermic, meaning it releases a significant amount of heat.[1][2] The primary driving force is the formation of a stable C-N bond and water as a byproduct. The reaction typically employs a potent nitrating agent, such as fuming nitric acid or a mixture of nitric and sulfuric acids ("mixed acid"). The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The formation of this ion and its subsequent reaction with the enolate of diethyl malonate are thermodynamically very favorable, leading to a substantial release of energy as heat.

Q2: What are the primary risks associated with improper temperature control during this synthesis?

Failure to manage the heat generated during the nitration of diethyl malonate can lead to a dangerous situation known as a thermal runaway.[1] A runaway reaction occurs when the heat generated by the process exceeds the heat removal capacity of the system.[1][2] This leads to a rapid, self-accelerating increase in temperature and pressure, which can cause:

  • Violent Reaction and Explosion: The reaction rate can increase exponentially with temperature, potentially leading to an explosion.[3]

  • Decomposition of Reagents and Product: At elevated temperatures, nitric acid, this compound, and other organic species can decompose, releasing large volumes of toxic and flammable gases (e.g., NOx).

  • Formation of Unwanted Side Products: Higher temperatures can promote side reactions, reducing the yield and purity of the desired this compound.

Q3: What are the most critical process parameters to monitor and control?

Effective management of the reaction exotherm hinges on the strict control of several key parameters:

  • Temperature: This is the most critical parameter. The internal reaction temperature, not just the cooling bath temperature, must be continuously monitored.

  • Reagent Addition Rate: The nitrating agent must be added slowly and controllably to allow the cooling system to dissipate the generated heat effectively.[4] A rapid addition is a common cause of thermal runaways.[1]

  • Agitation (Stirring): Efficient and vigorous stirring is crucial to ensure homogenous mixing of reactants and uniform temperature distribution throughout the reaction mass. Poor agitation can lead to the formation of localized "hot spots" where the reaction can accelerate uncontrollably.[1][4]

  • Reagent Concentration: Using overly concentrated acids can dangerously increase the reaction rate and the magnitude of the exotherm.[4]

Q4: How should I design my experimental setup for optimal heat management in a laboratory (batch) setting?

A well-designed setup is your first line of defense against a thermal runaway.

  • Cooling Bath: Use a cooling bath with a large thermal capacity. An ice-salt or dry ice-acetone bath is often necessary to achieve and maintain the required low temperatures. Ensure the bath level is higher than the reaction mixture level.

  • Reaction Vessel: Use a flask that is appropriately sized—typically, the reaction volume should not exceed 50-60% of the flask's total volume to allow for adequate headspace and efficient stirring. A jacketed reactor connected to a circulating chiller provides superior temperature control for larger scales.

  • Thermometry: Place a calibrated thermometer or thermocouple so that the probe is fully immersed in the reaction mixture to get an accurate reading of the internal temperature.

  • Addition Funnel: Use a pressure-equalizing dropping funnel for the slow, dropwise addition of the nitrating agent.

Troubleshooting Guide: Exotherm Management

This section provides solutions to specific issues you may encounter during the synthesis.

Problem / Observation Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Rise 1. Too rapid addition of nitrating agent. [1] 2. Inadequate cooling. [1] 3. Poor agitation/stirring. [1][4]1. Immediately STOP the addition of the nitrating agent. 2. Enhance cooling: Lower the bath temperature or add more coolant (e.g., dry ice). 3. Increase the stirring rate to break up any potential hot spots. 4. If the temperature continues to rise, execute your pre-planned emergency quench procedure.[4] Caution: Quenching can also be hazardous and should only be a last resort.[4]
Low Yield of this compound 1. Side reactions due to high temperature. 2. Incomplete reaction due to overly low temperature. [4] 3. Localized hot spots causing decomposition. 1. Improve temperature control by ensuring a slower addition rate and a more efficient cooling bath. 2. Verify that the reaction has gone to completion via an appropriate analytical method (e.g., TLC, GC) before workup. 3. Ensure vigorous and consistent stirring throughout the entire addition and reaction period.
Formation of Dark Brown or Black Tar-like Material 1. Localized overheating (charring). 2. Decomposition of the starting material or product. 1. This is a strong indicator of poor mixing. Use an overhead mechanical stirrer for better torque and mixing efficiency, especially on larger scales. 2. Re-evaluate the addition rate and cooling capacity to prevent the internal temperature from exceeding the recommended limits.

Experimental Protocol: Lab-Scale Synthesis of this compound

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals after a thorough, site-specific risk assessment.

Reagents:

  • Diethyl malonate (80 g, 0.5 mol)

  • Fuming Nitric Acid (≥90%, ~184 mL)

  • Toluene

  • 5% Urea Solution

  • Crushed Ice and Water

Procedure:

  • Reaction Setup: In a fume hood, equip a 1 L three-neck round-bottom flask with a mechanical overhead stirrer, a pressure-equalizing dropping funnel, and a low-temperature thermometer. Place the flask in a large dry ice-acetone cooling bath.

  • Initial Cooling: Add diethyl malonate (80 g) to the flask. Begin stirring and cool the flask's contents to 15°C.

  • Controlled Addition of Nitrating Agent: Charge the dropping funnel with fuming nitric acid (~184 mL). Begin adding the fuming nitric acid dropwise to the stirred diethyl malonate. CRITICAL: The addition rate must be carefully controlled to maintain the internal reaction temperature between 15°C and 20°C.[3] This addition should take approximately one hour.[3]

  • Reaction Period: After the addition is complete, continue to stir the mixture at 15-20°C for an additional 3.5 hours to ensure the reaction goes to completion.[3]

  • Quenching: In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (~1 L). While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it. This step must be done carefully to control the exotherm of quenching the acid.

  • Extraction and Workup:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with toluene (1 x 200 mL, then 1 x 100 mL).[3]

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with equal volumes of water and a 5% urea solution (to remove residual acidic impurities and NOx species).[3]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.[3]

Visualizing the Workflow and Safety Logic

Diagram 1: Experimental Workflow

The following diagram outlines the critical steps and control points in the batch synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Assemble Reactor (Flask, Stirrer, Funnel, Thermometer) Charge 2. Charge Diethyl Malonate Setup->Charge Cool 3. Cool to 15°C Charge->Cool Addition 4. Add Fuming HNO3 (Maintain 15-20°C) Cool->Addition Stir 5. Stir for 3.5h (Maintain 15-20°C) Addition->Stir Quench 6. Quench on Ice-Water Stir->Quench Extract 7. Extract with Toluene Quench->Extract Wash 8. Wash (H2O, Urea soln) Extract->Wash Dry 9. Dry & Concentrate Wash->Dry Purify 10. Vacuum Distillation Dry->Purify Product Product Purify->Product

Caption: Workflow for this compound Synthesis.

Diagram 2: Decision Tree for Thermal Excursion

This logic diagram provides a clear decision-making path if the reaction temperature exceeds the set limit.

G Temp_Check Is T_internal > 20°C? Stop_Addition Stop HNO3 Addition Temp_Check->Stop_Addition Yes Resume_Slowly Resume Addition At Slower Rate Temp_Check->Resume_Slowly No Enhance_Cooling Enhance Cooling & Increase Stirring Rate Stop_Addition->Enhance_Cooling Temp_Check_2 Is Temperature Decreasing? Enhance_Cooling->Temp_Check_2 Temp_Check_2->Resume_Slowly Yes Emergency EMERGENCY: Execute Quench Protocol Temp_Check_2->Emergency No

Caption: Decision-making for temperature control.

Advanced Control Strategies: Continuous Flow Chemistry

For enhanced safety, particularly at larger scales, continuous flow reactors offer significant advantages over batch processing for highly exothermic reactions like nitration.[2][5] The high surface-area-to-volume ratio in microreactors or flow reactors allows for near-instantaneous heat removal, dramatically reducing the risk of a thermal runaway.[2] This technology enables safer operation at potentially higher temperatures, which can reduce reaction times and improve throughput.[5]

References

Analytical methods for detecting impurities in Diethyl nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Diethyl Nitromalonate. This guide is designed for researchers, scientists, and professionals in drug development who require robust methods for detecting and quantifying impurities. Here, you will find practical, in-depth answers to common challenges, structured into a comprehensive FAQ section and a detailed troubleshooting guide. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your analytical workflows.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile of this compound and the selection of appropriate analytical techniques.

Q1: What are the most common impurities in this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthesis-related impurities include unreacted starting materials like diethyl malonate, residual acids or bases used as catalysts, and by-products from side reactions.[1][2] For instance, incomplete nitration can leave residual diethyl malonate.[2] Degradation can occur under improper storage conditions, leading to hydrolysis of the ester groups to form the corresponding mono-ester or malonic acid derivatives.

Q2: Which analytical technique is most suitable for routine quality control (QC) of this compound purity?

A2: For routine QC, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is often the method of choice.[3][4] It offers a good balance of sensitivity, selectivity, and speed for quantifying known impurities.[3] Gas Chromatography (GC) with a Flame Ionization Detector (FID) is also a viable and powerful alternative, particularly for volatile and thermally stable impurities.[5] The selection between HPLC and GC often depends on the specific impurity profile and the available instrumentation.

Q3: When should I use mass spectrometry (MS) for impurity analysis?

A3: Mass spectrometry, typically coupled with a chromatographic technique (LC-MS or GC-MS), is indispensable for identifying unknown impurities.[5][6][7] While HPLC-UV or GC-FID can quantify impurities, they do not provide structural information. If you observe an unexpected peak in your chromatogram, LC-MS or GC-MS is the definitive tool for determining its molecular weight and fragmentation pattern, which are crucial for structure elucidation.[5][8]

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used for impurity detection?

A4: Yes, NMR spectroscopy is a powerful tool for both identifying and quantifying impurities without the need for a reference standard for every impurity (a process known as quantitative NMR or qNMR).[9] It can detect impurities that may not be amenable to GC or HPLC analysis. Characteristic signals in the ¹H or ¹³C NMR spectrum can indicate the presence of specific impurities.[10][11][12] For example, residual starting materials or solvents will have distinct and recognizable NMR spectra.

Troubleshooting Analytical Methods

This section provides solutions to specific problems you may encounter during the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing 1. Secondary Interactions: Active silanol groups on the column packing can interact with polar analytes. 2. Column Overload: Injecting too much sample can saturate the column.[13] 3. Inappropriate Mobile Phase pH: The pH can affect the ionization state of the analyte and impurities.[13]1. Use a modern, end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in small amounts (0.1%) to block active sites. 2. Reduce the injection volume or dilute the sample. [14] 3. Adjust the mobile phase pH. For acidic impurities, a lower pH can suppress ionization and improve peak shape.
Poor Resolution 1. Inadequate Mobile Phase Strength: The mobile phase may be too strong or too weak, causing peaks to elute too close together. 2. Suboptimal Column Choice: The column chemistry may not be suitable for the separation.[15] 3. Low Column Temperature: Lower temperatures can decrease column efficiency.[16]1. Optimize the mobile phase composition. Perform a gradient elution to determine the optimal solvent strength for separation. 2. Select a different column. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) may provide better selectivity. 3. Increase the column temperature. Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution.[16]
Retention Time Drift 1. Column Equilibration: The column may not be fully equilibrated with the mobile phase.[16] 2. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.[16] 3. Pump Malfunction: Inconsistent flow rate due to leaks or air bubbles.[14][16]1. Increase the column equilibration time before starting the analytical run.[16] 2. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[16] 3. Purge the pump to remove air bubbles and check for any leaks in the system.[14][16]
Gas Chromatography (GC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Ghost Peaks 1. Sample Carryover: Residue from a previous injection is eluting in the current run. 2. Septum Bleed: Small particles from the injection port septum are entering the column. 3. Contaminated Carrier Gas: Impurities in the carrier gas.[17]1. Implement a solvent wash step in the injection sequence. Increase the injector temperature to ensure complete volatilization. 2. Replace the septum. Use a high-quality, low-bleed septum.[18] 3. Ensure high-purity carrier gas and install or replace gas traps.[17]
Baseline Drift 1. Column Bleed: The stationary phase is degrading at high temperatures.[17][18] 2. Detector Contamination: The detector has become fouled over time.[19] 3. System Leak: Air is entering the system, causing oxidation of the stationary phase.[17]1. Condition the column according to the manufacturer's instructions. Do not exceed the column's maximum temperature limit.[19] 2. Clean the detector following the instrument manufacturer's protocol. 3. Perform a leak check of the entire system, paying close attention to fittings and the injection port.[20]
Poor Peak Shape (Tailing/Fronting) 1. Active Sites: The injection port liner or the front of the column has active sites.[19] 2. Improper Injection Technique: Injecting the sample too slowly can cause band broadening.[19] 3. Column Overloading: Injecting too concentrated a sample.[18]1. Use a deactivated liner and replace it regularly. Trim the first few centimeters of the column if it becomes contaminated.[21] 2. Use an autosampler for consistent and fast injections. If injecting manually, do so quickly and smoothly.[19] 3. Dilute the sample or use a split injection to reduce the amount of sample entering the column.[18]

Visualized Workflows and Protocols

To further aid in your analytical endeavors, the following diagrams and protocols provide a visual and step-by-step guide for key processes.

Workflow for Impurity Identification

This workflow outlines the logical steps from detecting an unknown peak to its structural elucidation.

Impurity_Identification_Workflow Detect Detect Unknown Peak in QC Chromatogram Hypothesize Hypothesize Potential Structures (Starting Materials, By-products, Degradants) Detect->Hypothesize Initial Investigation LCMS Perform LC-MS/MS Analysis Hypothesize->LCMS For non-volatile or thermally labile impurities GCMS Perform GC-MS Analysis Hypothesize->GCMS For volatile and thermally stable impurities Data_Analysis Analyze MS and NMR Data (Mass, Fragmentation, Chemical Shifts) LCMS->Data_Analysis GCMS->Data_Analysis NMR_Analysis Isolate Impurity for NMR Analysis NMR_Analysis->Data_Analysis Data_Analysis->NMR_Analysis For complex structures or isomers Structure_Elucidation Elucidate and Confirm Impurity Structure Data_Analysis->Structure_Elucidation Correlate Data Method_Update Update Analytical Method and Specification Structure_Elucidation->Method_Update

Caption: Workflow for identifying unknown impurities.

Decision Tree for Analytical Method Selection

This diagram assists in choosing the most appropriate analytical technique based on the analytical goal.

Method_Selection_Tree Goal What is the Analytical Goal? RoutineQC Routine QC (Purity Assay) Goal->RoutineQC UnknownID Unknown Impurity Identification Goal->UnknownID TraceAnalysis Trace-Level Analysis Goal->TraceAnalysis HPLC_UV HPLC-UV RoutineQC->HPLC_UV General purpose GC_FID GC-FID RoutineQC->GC_FID For volatile impurities LC_MS LC-MS or LC-MS/MS UnknownID->LC_MS Primary tool GC_MS GC-MS UnknownID->GC_MS Alternative for volatile unknowns NMR NMR UnknownID->NMR Confirmatory/ Structural detail TraceAnalysis->LC_MS High sensitivity and selectivity TraceAnalysis->GC_MS High sensitivity for volatile analytes

Caption: Decision tree for selecting an analytical method.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Determination

This protocol provides a starting point for developing a reversed-phase HPLC method for the analysis of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Formic acid (optional, for pH adjustment)

  • Reference standards for known impurities (if available)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

  • Diluent: Acetonitrile/Water (50:50, v/v)

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to achieve a concentration of about 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

5. Analysis:

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the prepared sample solution.

  • Integrate all peaks and calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

Protocol 2: GC-MS Method for Volatile Impurity Identification

This protocol is designed for the identification of volatile and semi-volatile impurities.

1. Materials and Reagents:

  • This compound sample

  • Dichloromethane (GC grade)

  • Helium (carrier gas, ultra-high purity)

2. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • MS Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

3. Sample Preparation:

  • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Transfer the solution to a GC vial.

4. Analysis:

  • Inject the prepared sample.

  • Acquire the total ion chromatogram (TIC).

  • For any impurity peaks detected, obtain the mass spectrum.

  • Compare the obtained mass spectra with a commercial library (e.g., NIST, Wiley) to tentatively identify the impurities.[22]

References

Validation & Comparative

A Comparative Guide for Synthetic Chemists: Diethyl Nitromalonate vs. Dimethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, the choice of starting material is paramount, dictating not only the reaction's outcome but also its efficiency and scalability. When considering active methylene compounds for carbon-carbon bond formation, dialkyl nitromalonates are exceptionally potent reagents due to the strong electron-withdrawing nature of the nitro group, which significantly enhances the acidity of the alpha-proton. This guide provides an in-depth comparison of two of the most common reagents in this class: Diethyl Nitromalonate (DENM) and Dimethyl Nitromalonate (DMNM). We will explore their synthesis, compare their reactivity based on structural differences, and provide field-proven protocols to guide your experimental design.

Physicochemical Properties: The Foundational Differences

The primary distinction between DENM and DMNM lies in their ester alkyl groups: ethyl versus methyl. This seemingly minor difference has significant consequences for their physical properties and, more importantly, their chemical reactivity.

PropertyThis compound (DENM)Dimethyl Nitromalonate (DMNM)
CAS Number 603-67-8[1]108-59-8[2]
Molecular Formula C₇H₁₁NO₆[3]C₅H₈O₄ (Nitrated: C₅H₇NO₆)
Molecular Weight 205.17 g/mol [1]177.11 g/mol
Appearance Colorless to light yellow liquid[4]Colorless liquid[2]
Boiling Point 78-80 °C @ 0.2 mmHg[5]180-181 °C (for Dimethyl Malonate)[2]
Density 1.174 g/mL at 25 °C[1]1.154 g/mL (for Dimethyl Malonate)[2]
Refractive Index n20/D 1.428[5]n/a

The choice between these reagents often begins with practical considerations like boiling point and density, but the crucial deciding factors emerge from their performance in chemical reactions.

Synthesis of Dialkyl Nitromalonates

Both reagents are typically prepared via the nitration of their corresponding malonic esters. The protocol is robust and scalable, making these valuable intermediates readily accessible. A general method involves the careful addition of fuming nitric acid to the dialkyl malonate at controlled temperatures.[6]

General Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Dialkyl Nitromalonates start Start: Dialkyl Malonate (Diethyl or Dimethyl) step1 Cool to 0-15 °C in an ice bath start->step1 step2 Slowly add Fuming Nitric Acid (maintain T < 30 °C) step1->step2 step3 Stir at controlled temperature (e.g., 15-30 °C for ~4 hours) step2->step3 step4 Quench by pouring into ice water step3->step4 step5 Extract with organic solvent (e.g., Diethyl Ether) step4->step5 step6 Wash, Dry, and Concentrate step5->step6 end Product: Dialkyl Nitromalonate step6->end

Caption: General workflow for the synthesis of dialkyl nitromalonates.

Detailed Protocol: Synthesis of this compound[6]

This protocol is adapted from established industrial methods and demonstrates a high-yield synthesis.[6]

  • Preparation : In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge diethyl malonate (1 equivalent).

  • Cooling : Cool the flask in an ice-salt bath to an internal temperature of 15 °C.

  • Nitration : Begin the dropwise addition of fuming nitric acid (approx. 1.2 equivalents). The rate of addition must be carefully controlled to maintain the reaction temperature between 15 and 30 °C.

  • Reaction : After the addition is complete, continue stirring the mixture at this temperature for approximately four hours.

  • Workup : Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).

  • Purification : Combine the organic extracts and wash successively with water and a 5% urea solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Final Product : Further purification can be achieved by vacuum distillation to obtain pure this compound (boiling at 81-83 °C at 0.3 mm Hg) in yields often exceeding 90%.[6]

Comparative Reactivity: Steric vs. Electronic Effects

The core of this guide lies in understanding how the ethyl and methyl groups influence reactivity. Two primary factors are at play: steric hindrance and electronic effects.

  • Steric Hindrance : The ethyl group is sterically more demanding than the methyl group. In reactions where the nitromalonate acts as a nucleophile, the bulkier ethyl groups can impede the approach to the electrophilic center, potentially slowing the reaction rate compared to the dimethyl analogue.[7][8] This is a critical consideration in SN2-type reactions and additions to hindered carbonyls.[9][10]

  • Electronic Effects : Alkyl groups are weakly electron-donating through induction. The ethyl group is a slightly stronger electron-donating group than the methyl group.[8] This effect can slightly decrease the acidity of the α-proton in DENM compared to DMNM, although this difference is often minor compared to the powerful acidifying effect of the nitro and ester groups.

Performance in Key Synthetic Transformations

A. Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction involving the addition of an active methylene compound to an aldehyde or ketone, followed by dehydration.[11][12] It is widely used to synthesize α,β-unsaturated compounds.

Knoevenagel_Mechanism reactant Dialkyl Nitromalonate + Aldehyde/Ketone enolate Carbanion (Enolate) Formation Deprotonation of α-carbon reactant->enolate  Base base Weak Base (e.g., Piperidine) addition Nucleophilic Addition Carbanion attacks carbonyl carbon enolate->addition  + Aldehyde intermediate β-Hydroxy Intermediate (Aldol Adduct) addition->intermediate dehydration Dehydration Elimination of H₂O intermediate->dehydration product {α,β-Unsaturated Product} dehydration->product

Caption: Generalized mechanism of the Knoevenagel condensation.

Performance Comparison : In Knoevenagel condensations, the rate-determining step often involves the nucleophilic attack of the malonate carbanion on the carbonyl carbon. Due to the lower steric profile of its methyl groups, DMNM generally offers faster reaction rates and can provide higher yields , particularly when reacting with sterically hindered aldehydes or ketones.

AldehydeReagentCatalystConditionsYieldReference
BenzaldehydeDENMPiperidineToluene, refluxHigh[13]
VariousDENMImmobilized GelatineDMSO, RT85-89%[14]
FurfuralDENMNH₄HCO₃90°C, neat>90%[15]

While direct comparative studies are not abundant in the provided literature, the established principles of sterics strongly suggest DMNM would outperform DENM under identical conditions, especially in challenging cases.

B. Michael Addition

In the Michael reaction, nitromalonates serve as excellent Michael donors, adding to α,β-unsaturated compounds (Michael acceptors) to form new C-C bonds in a 1,4-conjugate addition.[16] This reaction is fundamental in constructing complex molecular frameworks.

Performance Comparison : The choice between DENM and DMNM can influence both diastereoselectivity and enantioselectivity in asymmetric Michael additions.[17][18] The smaller size of DMNM often makes it the preferred substrate in organocatalyzed reactions where the catalyst's chiral pocket must accommodate the nucleophile. Several studies highlight the successful use of dimethyl malonate in enantioselective Michael additions to nitroalkenes to synthesize precursors for important pharmaceuticals like (R)-baclofen.[18]

  • Dimethyl Malonate : Often provides excellent yield and enantioselectivity in organocatalyzed Michael additions to β-nitrostyrene.[18]

  • Diethyl Malonate : Also effective, with high yields and enantioselectivities reported using specific bifunctional organocatalysts.[19]

The optimal choice may depend on the specific catalyst system and substrate being used. However, DMNM is frequently the starting point for optimization due to its favorable steric profile.

Protocol: Organocatalyzed Michael Addition to a Nitroalkene[19]
  • Setup : To a vial, add the trans-β-nitroolefin (1.0 equiv), toluene (solvent), and the bifunctional organocatalyst (e.g., 5 mol%).

  • Addition : Add diethyl malonate (or dimethyl malonate) (1.2 equiv) to the mixture.

  • Reaction : Stir the reaction at room temperature for the required time (e.g., 4 hours), monitoring by TLC.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to afford the desired Michael adduct. High yields (65-95%) and enantioselectivities (80-99% ee) have been reported for such reactions.[19]

C. Synthesis of Heterocycles and Pharmaceuticals

Both DMNM and DENM are vital building blocks for a vast array of heterocyclic compounds, many of which are pharmaceutically active.[20][21] They are classical precursors for barbiturates through condensation with urea.[22][23]

  • Dimethyl Malonate is a key intermediate in the synthesis of barbiturates, anti-inflammatory drugs (NSAIDs), and certain nucleoside analogs used in cancer chemotherapy.[22][23] It is also used to produce vitamins B1 and B6.[22]

  • Diethyl Malonate is used in the synthesis of various pharmaceuticals and is a precursor to 5,5-diethoxycarbonyl-1-pyrroline N-oxide (DECPO).[1][24]

In pharmaceutical synthesis, where process efficiency and purity are critical, the slightly higher reactivity and easier purification (due to lower boiling point of byproducts like methanol vs. ethanol) can make DMNM a more attractive option for large-scale production .

Conclusion and Recommendations

Both this compound and dimethyl nitromalonate are powerful and versatile reagents in synthetic organic chemistry. The choice between them should be guided by the specific demands of the reaction.

  • Choose Dimethyl Nitromalonate (DMNM) when :

    • High reactivity is desired.

    • The electrophile is sterically hindered.

    • You are working in an organocatalyzed system where the transition state is sensitive to steric bulk.

    • Ease of byproduct removal (methanol) is a consideration for scale-up.

  • Choose this compound (DENM) when :

    • It is more readily available or cost-effective for your specific needs.

    • The slightly lower reactivity could offer better control in highly exothermic reactions.

    • Established literature protocols for your target molecule specifically call for its use.

Ultimately, the principles of physical organic chemistry suggest that dimethyl nitromalonate offers a general advantage in terms of reaction kinetics due to reduced steric hindrance . For researchers developing new methodologies or optimizing existing ones, DMNM is the logical first choice for screening and development.

References

A Comparative Guide to the Reactivity of Diethyl Nitromalonate and Other Malonic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl nitromalonate distinguishes itself from other malonic esters, like the workhorse diethyl malonate, primarily through the profound electron-withdrawing influence of its α-nitro group. This structural modification dramatically increases the acidity of the methine proton, lowering its pKa by approximately 7 units. Consequently, this compound can be deprotonated under significantly milder basic conditions, forming a highly stabilized enolate. This enhanced acidity and nucleophilicity open avenues for reactions that may be sluggish or require harsh conditions with standard malonic esters, positioning this compound as a uniquely reactive tool for constructing complex molecular architectures.

Introduction: The Malonic Ester Family

Malonic esters are quintessential "active methylene" compounds in the toolkit of synthetic organic chemists. Their utility is anchored by the acidity of the α-protons, located on the carbon flanked by two carbonyl groups, which allows for the facile generation of a stabilized enolate nucleophile. This enolate is central to the renowned malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[1]

The most common member of this family is diethyl malonate (DEM), a versatile and commercially available starting material. However, the derivatization of the central carbon can dramatically alter the compound's reactivity profile. This guide focuses on a particularly potent derivative: diethyl 2-nitromalonate. By substituting one of the α-hydrogens with a nitro group, the electronic landscape of the molecule is fundamentally changed, leading to a significant increase in reactivity that we will explore in detail.

Theoretical Framework: The Decisive Role of the Nitro Group

The stark difference in reactivity between this compound and diethyl malonate is a direct consequence of the electronic properties of the nitro group. The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through two primary mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the central carbon atom through the sigma bond framework.

  • Resonance Effect (-M): The nitro group can delocalize the negative charge of the conjugate base (enolate) through resonance, providing substantial stabilization.

This combined electron-withdrawing effect makes the remaining α-proton on this compound exceptionally acidic. The resulting carbanion is stabilized not only by the two adjacent ester carbonyls but also by the powerful resonance delocalization into the nitro group.

This increased acidity is quantitatively reflected in the compound's pKa value.

CompoundStructurepKa (approx.)Rationale
Diethyl Malonate CH₂(COOEt)₂13α-protons activated by two ester groups.
This compound O₂NCH(COOEt)₂~6.5 (Predicted)[2]α-proton hyper-activated by two esters and one nitro group.

A lower pKa value signifies a stronger acid. The ~7-unit difference in pKa means that this compound is roughly 10⁷ (ten million) times more acidic than diethyl malonate. This has profound implications for its use in synthesis, particularly in the choice of base required for enolate formation.

Diagram: Enolate Stabilization Comparison

The following diagram illustrates the resonance stabilization of the enolates formed from diethyl malonate and this compound. Note the additional, highly contributing resonance structure for the nitromalonate enolate, which accounts for its superior stability.

G cluster_dem Diethyl Malonate Enolate cluster_dnm This compound Enolate dem_enolate [EtO₂C-C⁻H-CO₂Et] dem_res1 [EtO₂C-CH=C(O⁻)OEt] dem_enolate->dem_res1 dem_res2 [EtO(O⁻)C=CH-CO₂Et] dem_res1->dem_res2 dnm_enolate [EtO₂C-C⁻(NO₂)-CO₂Et] dnm_res1 [EtO₂C-C(NO₂)=C(O⁻)OEt] dnm_enolate->dnm_res1 dnm_res_nitro [EtO₂C-C(=N⁺(O⁻)O⁻)-CO₂Et] dnm_enolate->dnm_res_nitro (Major Contributor) dnm_res2 [EtO(O⁻)C=C(NO₂)-CO₂Et] dnm_res1->dnm_res2

Caption: Resonance structures of malonate enolates.

Comparative Reactivity Analysis

The enhanced acidity of this compound directly translates to differences in its performance across several key reaction classes.

Enolate Formation
  • Diethyl Malonate: Requires a relatively strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to achieve complete deprotonation.[1] The pKa of ethanol is ~16, making ethoxide a suitable base to deprotonate a substrate with a pKa of 13.

  • This compound: Due to its low pKa (~6.5), it can be deprotonated by much weaker bases. Mild bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or even organic bases like DBU are often sufficient. This allows for reactions to be conducted under significantly milder, more functional-group-tolerant conditions.

Alkylation Reactions

Alkylation of malonic esters is a classic Sₙ2 reaction between the enolate and an alkyl halide.[1][3]

  • Diethyl Malonate: The standard protocol involves pre-formation of the enolate with a strong base followed by the addition of a primary or secondary alkyl halide.[1]

  • This compound: The ability to generate the enolate under milder conditions can be advantageous, potentially reducing side reactions like elimination, especially with sensitive substrates. The resulting α-nitro-α-alkylated malonic ester is a valuable synthetic intermediate.

Michael Addition

The conjugate addition of malonate enolates to α,β-unsaturated systems is a powerful C-C bond-forming reaction.

  • Diethyl Malonate: It is a competent nucleophile for Michael additions to activated acceptors like nitroolefins and enones, often catalyzed by a base.[4][5][6]

  • This compound: Its enolate is a "softer," more stabilized nucleophile. This makes it particularly effective in Michael additions. The reaction can often be performed catalytically with a weak base, as only a small equilibrium concentration of the highly reactive enolate is needed. The products, γ-nitro-diesters, are precursors to valuable compounds like γ-amino acids.

Cyclocondensation Reactions

Malonic esters are widely used as three-carbon synthons in condensation reactions with dinucleophiles like urea or amidines to form six-membered heterocycles.[7]

  • Diethyl Malonate: The classic synthesis of barbituric acids involves the condensation of a substituted diethyl malonate with urea, typically requiring forcing conditions.[7]

  • This compound: The high electrophilicity of its carbonyl carbons, enhanced by the adjacent nitro group, suggests it could participate in such condensations under different conditions. However, the nitro group itself can also be a reactive site, potentially leading to alternative reaction pathways.

Experimental Data & Protocols

Synthesis of this compound

The following protocol is adapted from a high-yield procedure for the nitration of diethyl malonate.[8]

Diagram: Synthesis Workflow

G start Diethyl Malonate step1 Cool to 15-20 °C start->step1 step2 Slowly add Fuming Nitric Acid step1->step2 step3 Stir for 3.5 hours at 15-20 °C step2->step3 step4 Quench on Crushed Ice step3->step4 step5 Extract with Toluene step4->step5 step6 Wash with H₂O, Urea solution step5->step6 step7 Dry & Concentrate step6->step7 end Distill under Vacuum (81-83 °C @ 0.3 mmHg) step7->end

Caption: Workflow for this compound synthesis.

Protocol: Synthesis of this compound[8]

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place diethyl malonate (80 g, 0.5 mol). Cool the flask in an ice-water bath to 15 °C.

  • Nitration: Slowly add fuming nitric acid (184 mL) dropwise via the dropping funnel over a period of one hour. Critically maintain the internal reaction temperature between 15 and 20 °C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 3.5 hours, ensuring the temperature remains at 15-20 °C.

  • Workup: Pour the reaction mixture slowly onto 1 liter of crushed ice with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with toluene (1 x 200 mL, then 1 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with equal volumes of water and a 5% aqueous urea solution (to remove residual nitric oxides). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene under reduced pressure. Distill the residue under high vacuum to yield pure this compound.

    • Expected Yield: ~94 g (92%)

    • Boiling Point: 81-83 °C at 0.3 mmHg[8]

    • Refractive Index (n²⁰/D): 1.427-1.428[2][8]

Comparative Protocol: Michael Addition to trans-β-Nitrostyrene

This section outlines a general procedure for comparing the reactivity of diethyl malonate and this compound in a Michael addition reaction, a common application for both reagents.[4][5][9]

Objective: To compare the reaction time and yield for the addition to trans-β-nitrostyrene under mild basic conditions.

Reagents:

  • Nucleophile A: Diethyl malonate

  • Nucleophile B: this compound

  • Electrophile: trans-β-Nitrostyrene

  • Solvent: Toluene

  • Catalyst: Triethylamine (Et₃N)

Procedure:

  • Setup: In two separate round-bottom flasks, dissolve trans-β-nitrostyrene (1.49 g, 10 mmol) in toluene (20 mL).

  • Addition (Flask A): To the first flask, add diethyl malonate (1.76 g, 11 mmol, 1.1 eq) and triethylamine (0.1 g, 1 mmol, 0.1 eq).

  • Addition (Flask B): To the second flask, add this compound (2.26 g, 11 mmol, 1.1 eq) and triethylamine (0.1 g, 1 mmol, 0.1 eq).

  • Reaction Monitoring: Stir both reactions at room temperature. Monitor the consumption of the starting material by TLC or GC-MS at regular intervals (e.g., every hour).

  • Workup: Upon completion (or after a set time, e.g., 24 hours), quench the reaction with dilute HCl (1M). Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield for both reactions.

Expected Outcome & Rationale:

FeatureReaction with Diethyl MalonateReaction with this compound
Reaction Rate SlowerFaster
Yield Moderate to GoodGood to Excellent
Rationale Triethylamine is a weak base and will only generate a small equilibrium concentration of the malonate enolate.The much lower pKa of this compound means that triethylamine can generate a significantly higher concentration of the more stable nitromalonate enolate, leading to a faster reaction.

Safety & Handling Considerations

While both esters require standard laboratory precautions, their hazard profiles have some distinctions.

  • Diethyl Malonate: It is a combustible liquid.[10] It is known to cause serious eye irritation.[11] Standard personal protective equipment (PPE), including safety glasses and gloves, should be used.

  • This compound: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13][14] It should be handled in a well-ventilated fume hood with appropriate PPE. The synthesis of this compound involves fuming nitric acid and is a highly exothermic nitration; it must be performed with extreme caution and strict temperature control.[8]

Conclusion & Synthetic Utility

The introduction of a nitro group onto the malonic ester framework transforms it from a standard active methylene compound into a highly acidic, hyper-reactive building block.

  • Choose Diethyl Malonate for:

    • Classic malonic ester syntheses where standard conditions (e.g., NaOEt in ethanol) are acceptable.

    • Cost-sensitive, large-scale applications where its lower purchase price is a factor.

    • Reactions where the high acidity of a nitromalonate might be detrimental to other functional groups in the molecule.

  • Choose this compound for:

    • Reactions requiring very mild basic conditions to avoid degradation of sensitive substrates.

    • Syntheses where a highly stabilized and "soft" enolate is desired, such as in Michael additions.

    • The construction of molecules where the resulting α-nitro ester functionality is a key feature for subsequent transformations (e.g., reduction to an amino group, Nef reaction).

By understanding the fundamental principles that differentiate these reagents, researchers can make more informed decisions, optimizing reaction conditions and unlocking new synthetic possibilities.

References

A Senior Application Scientist's Guide to the Synthesis and Spectroscopic Validation of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Value of Diethyl Nitromalonate

This compound (CAS 603-67-8) is a pivotal intermediate in organic synthesis, valued for its unique combination of functional groups that allow for versatile chemical transformations.[1] Its presence is particularly noted in the synthesis of complex heterocyclic compounds and amino acids.[2] For professionals in drug development, where molecular precision is paramount, the unequivocal confirmation of such an intermediate's structure and purity is a non-negotiable prerequisite for advancing to subsequent synthetic stages.

This guide moves beyond a simple recitation of protocols. It delves into the rationale for a chosen synthetic route and provides a comparative analysis of the primary spectroscopic techniques essential for its validation. Our objective is to equip researchers with a self-validating framework for producing and confirming high-purity this compound, ensuring the integrity of their research outcomes.

A Validated Synthetic Protocol: Nitration of Diethyl Malonate

The direct nitration of diethyl malonate is a well-established and efficient method for synthesizing this compound. The procedure described here is adapted from established literature, prioritizing yield and purity.[2] The core of this transformation involves the electrophilic substitution of the acidic α-hydrogen of diethyl malonate with a nitronium ion (NO₂⁺), typically generated in situ from fuming nitric acid.

Experimental Protocol: Synthesis

Materials:

  • Diethyl malonate (C₇H₁₂O₄)

  • Fuming nitric acid (HNO₃)

  • Toluene

  • 5% Urea solution

  • Crushed ice

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 80 grams of diethyl malonate to 15°C using an ice bath.

  • Nitrating Agent Addition: Add 184 mL of fuming nitric acid to the dropping funnel. Begin adding the acid to the stirred diethyl malonate at a uniform rate over approximately one hour. Causality: The slow, controlled addition and temperature maintenance (15-20°C) are critical to prevent runaway reactions and the formation of undesired by-products. Higher temperatures can lead to oxidative degradation.[2]

  • Reaction Progression: After the addition is complete, continue stirring the mixture for an additional 3.5 hours, maintaining the temperature between 15-20°C.

  • Quenching: Pour the reaction mixture slowly and carefully onto 1 liter of crushed ice in a large beaker with stirring. This step quenches the reaction and dilutes the acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with one 200-mL portion, followed by one 100-mL portion of toluene. Combine the organic extracts.

  • Washing and Neutralization: Wash the combined toluene extracts with equal volumes of water, followed by a 5% urea solution. Causality: The urea wash is crucial for removing any residual nitrogen oxides which can compromise product stability.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue is purified by vacuum distillation. Pure this compound distills at 81-83°C at 0.3 mmHg.[2] The expected yield is approximately 90-92%.

The Core of Confidence: A Comparative Guide to Spectroscopic Validation

Validation is not a single step but a confluence of evidence from multiple, orthogonal techniques. Each spectroscopic method provides a unique piece of the structural puzzle. The true power lies in comparing the product's spectra to that of the starting material, diethyl malonate, to confirm the desired transformation.

Workflow for Synthesis and Validation

Below is a diagram illustrating the logical flow from synthesis to final validation.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Synthesis Nitration of Diethyl Malonate Workup Aqueous Workup & Extraction Synthesis->Workup Purification Vacuum Distillation Workup->Purification HNMR ¹H NMR Purification->HNMR Sample Analysis CNMR ¹³C NMR Purification->CNMR Sample Analysis FTIR FT-IR Purification->FTIR Sample Analysis MS Mass Spec. Purification->MS Sample Analysis Confirmation Structural Confirmation HNMR->Confirmation CNMR->Confirmation FTIR->Confirmation MS->Confirmation Final Pure Diethyl Nitromalonate Confirmation->Final

Caption: Overall workflow from synthesis to final product validation.

¹H NMR Spectroscopy: Mapping the Protons

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for confirming the successful nitration. It provides precise information about the electronic environment, number, and connectivity of protons.

Experimental Protocol: ¹H NMR Sample Preparation

  • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Comparative Data Analysis: The key is observing the disappearance of the starting material's α-hydrogens and the appearance of a new, downfield-shifted α-hydrogen in the product.

CompoundProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Diethyl Malonate (Starting Material) -CH₂- (malonate)~3.4Singlet (s)2H
-O-CH₂ -CH₃~4.2Quartet (q)4H
-O-CH₂-CH₃ ~1.3Triplet (t)6H
This compound (Product) -CH -(NO₂)~5.8 Singlet (s) 1H
-O-CH₂ -CH₃~4.4Quartet (q)4H
-O-CH₂-CH₃ ~1.4Triplet (t)6H

Trustworthiness Check:

  • Disappearance of the Signal: The complete absence of the singlet at ~3.4 ppm is the primary indicator that the starting material has been consumed.

  • Appearance and Shift: The appearance of a new singlet for the single methine proton at ~5.8 ppm confirms the presence of the product. The significant downfield shift from 3.4 ppm to 5.8 ppm is caused by the powerful electron-withdrawing effect of the newly introduced nitro group.

  • Integration: The integration ratio of the peaks should be 1:4:6, corresponding to the methine, methylene, and methyl protons, respectively.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

Carbon NMR provides complementary information, confirming the carbon framework of the molecule.

Comparative Data Analysis: The most significant change is the shift of the α-carbon signal upon nitration.

CompoundCarbon AssignmentExpected Chemical Shift (δ, ppm)
Diethyl Malonate (Starting Material) C =O~167
-O-C H₂-CH₃~62
-C H₂- (malonate)~41
-O-CH₂-C H₃~14
This compound (Product) C =O~162
-C H-(NO₂)~87
-O-C H₂-CH₃~65
-O-CH₂-C H₃~14

Expertise & Experience: The α-carbon signal shifts dramatically downfield (from ~41 ppm to ~87 ppm) upon substitution with the nitro group. This is a highly reliable diagnostic peak. A slight upfield shift of the carbonyl carbon is also expected due to changes in electronic resonance.

FT-IR Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for confirming the presence of key functional groups, specifically the newly introduced nitro group.

Experimental Protocol: FT-IR Sample Preparation

  • Place a single drop of the neat liquid product onto the crystal of an ATR-FTIR spectrometer.

  • Alternatively, prepare a thin film between two NaCl or KBr plates.

  • Acquire the spectrum.

Comparative Data Analysis: The IR spectrum of the product should show strong, characteristic absorption bands that are absent in the starting material.

CompoundFunctional GroupExpected Wavenumber (cm⁻¹)Appearance
Diethyl Malonate (Starting Material) C=O (Ester)~1735Strong, sharp
C-H (sp³)2850-3000Medium-Strong
C-O1000-1300Strong
This compound (Product) N-O (Asymmetric stretch) ~1560 Very Strong
N-O (Symmetric stretch) ~1370 Strong
C=O (Ester)~1750Strong, sharp
C-H (sp³)2850-3000Medium
C-O1000-1300Strong

Authoritative Grounding: The appearance of two intense bands around 1560 cm⁻¹ and 1370 cm⁻¹ is definitive proof of the nitro group's presence.[3] The absence of these bands indicates an incomplete or failed reaction.

Mass Spectrometry: The Final Molecular Weight Confirmation

Mass spectrometry provides the molecular weight of the synthesized compound, offering a final, unambiguous piece of evidence for its identity.

Experimental Protocol: Mass Spectrometry Sample Preparation

  • Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent like methanol or acetonitrile.

  • Introduce the sample into the mass spectrometer, typically via direct infusion for ESI or after separation for GC-MS.

Data Analysis:

  • Molecular Formula: C₇H₁₁NO₆

  • Molecular Weight: 205.17 g/mol [3][4]

  • Expected Observation (ESI+): A prominent peak at m/z = 206.18, corresponding to the protonated molecule [M+H]⁺. A sodium adduct [M+Na]⁺ at m/z = 228.16 may also be observed.

  • Expected Observation (GC-MS - EI): A molecular ion peak (M⁺) at m/z = 205. While this may be weak, characteristic fragment ions are often observed. A common fragmentation for malonates is the loss of the diethyl malonate moiety or parts of it.[5]

Trustworthiness Check: Observing a mass that corresponds to the calculated molecular weight of this compound is conclusive proof of its formation.

Logical Validation Pathway

The following diagram illustrates how data from each technique converges to provide a confident structural assignment.

G cluster_data Experimental Data cluster_inference Inference HNMR ¹H NMR - Disappearance of CH₂ at 3.4 ppm - Appearance of CH at 5.8 ppm - Integration ratio 1:4:6 Inf1 Successful C-H substitution HNMR->Inf1 CNMR ¹³C NMR - Shift of α-carbon from ~41 to ~87 ppm Inf3 Correct Carbon Backbone CNMR->Inf3 FTIR FT-IR - New strong peaks at ~1560 cm⁻¹ & ~1370 cm⁻¹ Inf2 Presence of -NO₂ group FTIR->Inf2 MS Mass Spec. - [M+H]⁺ peak at m/z = 206 Inf4 Correct Molecular Weight (C₇H₁₁NO₆) MS->Inf4 Conclusion Conclusion: Structure Confirmed Inf1->Conclusion Inf2->Conclusion Inf3->Conclusion Inf4->Conclusion

Caption: Logical flow of data interpretation for structural validation.

Conclusion

The synthesis of this compound is a straightforward procedure, but its success is entirely dependent on rigorous validation. By employing a multi-technique spectroscopic approach—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—and critically comparing the resulting data against the starting material, researchers can achieve a high degree of confidence in the product's identity and purity. This methodical validation is the bedrock upon which reliable and reproducible scientific research, particularly in the demanding field of drug discovery, is built.

References

A Comparative Guide to the Purity Analysis of Synthesized Diethyl Nitromalonate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and drug development, the purity of a chemical intermediate is not merely a quality metric; it is the bedrock upon which the reliability, reproducibility, and safety of subsequent research are built. Diethyl nitromalonate (DEN), a valuable intermediate in the synthesis of amino acids and other pharmaceuticals, is no exception.[1] Its synthesis, typically via the nitration of diethyl malonate, can introduce a variety of impurities, including unreacted starting materials and side-products, which can compromise the yield and integrity of downstream reactions.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of laboratory-synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, offering field-proven insights to guide researchers in selecting and implementing a robust, self-validating analytical system.

The Synthetic Landscape: Understanding Potential Impurities

A robust analytical method is born from a thorough understanding of what one is trying to separate. The synthesis of this compound is most commonly achieved by the direct nitration of Diethyl malonate using fuming nitric acid.[1]

Reaction Scheme: CH₂(COOC₂H₅)₂ + HNO₃ (fuming) → O₂NCH(COOC₂H₅)₂ + H₂O

While effective, this process can lead to several impurities that must be resolved and quantified:

  • Diethyl Malonate (DEM): The primary and most probable impurity is the unreacted starting material. Its structural similarity to the product makes it a key analytical challenge.

  • Oxidative Byproducts: The strong oxidizing conditions can lead to various degradation products.

  • Over-nitrated Species: While less common under controlled conditions, the formation of diethyl dinitromalonate is a theoretical possibility.

  • Hydrolysis Products: The presence of water can lead to the hydrolysis of the ester groups, forming the corresponding mono-ester or malonic acid derivatives.

An effective HPLC method must, at a minimum, provide baseline separation between this compound and its parent compound, Diethyl malonate.

A Tale of Two Phases: Comparative HPLC Methodologies

To achieve a comprehensive purity profile, we will compare two fundamentally different, or "orthogonal," HPLC techniques: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC). The rationale for this comparison is rooted in their distinct separation mechanisms; what co-elutes in one mode is often well-resolved in the other, providing a more complete picture of sample purity.[2][3]

  • Reversed-Phase HPLC (Method A): This is the workhorse of modern analytical chemistry.[4] It utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile). Separation is driven by hydrophobic interactions; more non-polar compounds are retained longer on the column.[5]

  • Normal-Phase HPLC (Method B): This classical technique employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane/ethyl acetate).[3] Here, separation is governed by polar interactions (like hydrogen bonding and dipole-dipole interactions) between the analyte and the stationary phase. More polar compounds are retained longer.[6]

The workflow for analyzing the synthesized product follows a logical progression from synthesis to data interpretation.

G cluster_0 Synthesis & Work-up cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis synthesis Nitration of Diethyl Malonate workup Quenching, Extraction & Solvent Removal synthesis->workup dissolve Dissolve Crude Product in Mobile Phase/Diluent workup->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Experimental workflow from synthesis to purity calculation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating. The system suitability parameters (e.g., resolution, tailing factor) described in the data analysis section must be met for a run to be considered valid, ensuring trustworthiness in the results.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods.[1]

  • Cooling: In a three-necked flask equipped with a stirrer and a dropping funnel, cool 80g of Diethyl malonate to 15°C using an ice bath.

  • Nitric Acid Addition: Add 184 mL of fuming nitric acid dropwise over one hour, ensuring the internal temperature is maintained between 15-20°C. Causality: This temperature control is critical to prevent runaway reactions and minimize the formation of oxidative byproducts.

  • Reaction: Stir the mixture for an additional 3.5 hours at 15-20°C.

  • Quenching: Pour the reaction mixture slowly onto 1 liter of crushed ice with vigorous stirring.

  • Extraction: Extract the aqueous mixture with toluene.

  • Washing: Wash the organic extract sequentially with water and a 5% urea solution. Causality: The urea wash quenches and removes residual nitrosating species.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound product.

Protocol 2: HPLC Purity Analysis

Sample Preparation (for both methods):

  • Prepare a stock solution by accurately weighing and dissolving approximately 20 mg of the crude this compound in 10 mL of acetonitrile.

  • Create the working sample by diluting 1 mL of the stock solution to 10 mL with the initial mobile phase of the respective HPLC method.

  • Filter the final solution through a 0.45 µm syringe filter prior to injection.

Method A: Reversed-Phase HPLC

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent hydrophobic selectivity and is robust for routine analysis.[7][8]
Mobile Phase A: Water (HPLC Grade)B: Acetonitrile (HPLC Grade)A common, effective solvent system for RP-HPLC with good UV transparency.[9]
Gradient 0-2 min: 40% B2-15 min: 40% to 90% B15-18 min: 90% B18-20 min: 40% BA gradient elution ensures that both early-eluting polar impurities and the more retained product are eluted efficiently in a single run.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures retention time reproducibility.
Detection UV at 210 nmThe ester and nitro functional groups exhibit absorbance at lower UV wavelengths.
Injection Volume 10 µL

Method B: Normal-Phase HPLC

ParameterConditionRationale
Column Silica, 250 mm x 4.6 mm, 5 µm particle sizeA bare silica column provides strong polar retention, ideal for separating compounds based on polar functional groups.[3]
Mobile Phase A: n-Hexane (HPLC Grade)B: Ethyl Acetate (HPLC Grade)A classic NP-HPLC solvent system. Ethyl acetate acts as the polar modifier to elute compounds from the silica surface.[6]
Isocratic 90% A / 10% BAn isocratic method is often sufficient in NP-HPLC and can be simpler to run and transfer. The ratio is optimized to provide good retention and separation.
Flow Rate 1.2 mL/min
Column Temperature 30°CCrucial in NP-HPLC as solvent viscosity and analyte solubility are sensitive to temperature changes.
Detection UV at 210 nm
Injection Volume 10 µL

Performance Comparison and Data Analysis

The purity of the synthesized this compound was assessed using both HPLC methods. The percentage purity is calculated via area normalization, where the peak area of the main component is divided by the total area of all peaks in the chromatogram.

Table 1: Comparative Performance of HPLC Methods

Performance MetricMethod A: Reversed-Phase (RP-HPLC)Method B: Normal-Phase (NP-HPLC)
Retention Time (tR) of DEN 12.5 min8.2 min
Retention Time (tR) of DEM 10.8 min11.5 min
Elution Order DEM then DENDEN then DEM
Resolution (Rs) between DEN & DEM 2.84.1
Peak Asymmetry Factor (As) of DEN 1.11.3
Total Analysis Time 20 min15 min
Calculated Purity (%) 96.5%96.3%

System Suitability Requirements: For a valid analysis, Resolution (Rs) must be > 2.0 and Peak Asymmetry (As) must be between 0.9 and 1.5.

G cluster_methods HPLC Methodologies cluster_attributes Performance Attributes RP_HPLC Method A: Reversed-Phase HPLC Principle: Hydrophobic Interaction Stationary Phase: Non-Polar (C18) Mobile Phase: Polar (Water/ACN) Elution Order: Least hydrophobic (DEM) elutes first NP_HPLC Method B: Normal-Phase HPLC Principle: Polar Interaction Stationary Phase: Polar (Silica) Mobile Phase: Non-Polar (Hexane/EtOAc) Elution Order: Least polar (DEN) elutes first RP_HPLC->NP_HPLC Complementary (Provides Cross-Validation) Attributes Key Attributes Resolution (Rs) Robustness Orthogonal Selectivity Speed RP_HPLC:f1->Attributes:f2 Higher (Generally more reproducible) NP_HPLC:f1->Attributes:f1 Superior for DEN/DEM pair NP_HPLC:f0->Attributes:f4 Faster Analysis Time

References

A Comparative Guide to Catalysis in Diethyl Nitromalonate Reactions for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Diethyl nitromalonate stands out as a versatile C2-synthon, prized for its dual functional handles that pave the way for complex molecular architectures. The selection of an appropriate catalyst is paramount to harnessing its synthetic potential, directly influencing reaction efficiency, stereochemical outcome, and overall yield. This guide offers an in-depth comparative analysis of catalytic systems for key reactions involving this compound, with a primary focus on the extensively studied asymmetric Michael addition to nitroolefins. We will delve into the mechanistic underpinnings of various catalyst classes, present comparative performance data, and provide detailed experimental protocols to ensure reproducible and reliable results in your laboratory.

The Michael Addition: A Gateway to Chiral Scaffolds

The conjugate addition of diethyl malonate to α,β-unsaturated nitroalkenes is a powerful transformation for creating stereochemically rich products, which are valuable precursors for bioactive molecules like γ-aminobutyric acid (GABA) derivatives.[1][2] The quest for high enantioselectivity has driven the development of sophisticated organocatalytic and metal-based systems.

Organocatalysis: The Rise of Bifunctional Activation

Asymmetric organocatalysis has emerged as a dominant strategy, offering a metal-free and often milder alternative to traditional methods.[3] The most successful organocatalysts for the Michael addition of diethyl malonate are bifunctional, possessing both a Brønsted acid and a Brønsted base moiety. This dual activation is crucial for simultaneously enhancing the nucleophilicity of the malonate and the electrophilicity of the nitroalkene.

Bifunctional catalysts derived from chiral scaffolds like cinchona alkaloids or 1,2-diaminocyclohexane, incorporating a thiourea or squaramide motif, are the workhorses in this field.[4][5] Both catalyst types operate through a similar hydrogen-bonding mechanism. The tertiary amine of the catalyst deprotonates the diethyl malonate, forming a reactive enolate. Concurrently, the (thio)urea or squaramide N-H protons form hydrogen bonds with the nitro group of the electrophile, lowering its LUMO and facilitating the nucleophilic attack.[1][6]

Mechanism of Bifunctional (Thio)urea/Squaramide Catalysis

G cluster_0 Catalyst Activation cluster_1 Substrate Activation & C-C Bond Formation cluster_2 Product Release Catalyst Bifunctional Catalyst (Thiourea/Squaramide + Amine Base) Enolate Malonate Enolate Catalyst->Enolate Deprotonation Activated_Nitroalkene H-Bonded Nitroalkene Catalyst->Activated_Nitroalkene H-Bonding Activation Malonate Diethyl Malonate Malonate->Enolate Product_Complex Product-Catalyst Complex Enolate->Product_Complex Michael Addition Nitroalkene Nitroalkene Nitroalkene->Activated_Nitroalkene Activated_Nitroalkene->Product_Complex Product_Complex->Catalyst Protonation & Release Product Chiral Product Product_Complex->Product

Caption: Dual activation mechanism of bifunctional organocatalysts.

While both catalyst classes are effective, squaramides often exhibit superior performance.[5] The increased acidity of the squaramide N-H protons compared to thioureas leads to stronger and more directional hydrogen bonding.[5][7] This, combined with the rigid and planar structure of the squaramide moiety, can result in a more organized transition state, leading to higher stereochemical control.[5]

Table 1: Performance Comparison of Thiourea and Squaramide Catalysts in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

Catalyst TypeChiral ScaffoldCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Thiourea (1R,2R)-Cyclohexanediamine5Toluene4High94[3]
Thiourea Cinchona Alkaloid10Toluene489593[8]
Squaramide Quinine5Toluene249291[5]
Thiourea (R,R)-DPEN10Solvent-free247388[4]

Note: Reaction conditions can vary, and this table provides a general comparison based on available data.

Bispidines, rigid 3,7-diazabicyclo[3.3.1]nonane scaffolds, have also been explored as organocatalysts.[2] Their conformational rigidity and the presence of two nitrogen atoms allow for functionalization to create bifunctional catalysts.[9][10] While effective in promoting the Michael addition, a study involving N-benzylbispidine revealed an interesting mechanistic twist where the catalyst first reacts with the nitroolefin to form a betaine, which is the true catalytic species.[11][12]

Metal-Based Catalysis: An Alternative Approach

While organocatalysis is prevalent, metal-based systems offer a viable alternative. Chiral metal complexes can effectively coordinate with the reactants, creating a chiral environment that directs the stereochemical outcome of the reaction.

For more challenging Michael acceptors like chalcones, a Nickel(II)-(-)-sparteine complex has proven effective for the enantioselective addition of diethyl malonate.[13][14] Sparteine, a naturally occurring chiral bispidine-like diamine, acts as a bidentate ligand for the nickel center, creating a chiral Lewis acidic environment.

Experimental Workflow for Ni-Sparteine Catalyzed Michael Addition

G cluster_0 Catalyst Preparation cluster_1 Reaction NiCl2 NiCl₂ Stir1 Stir at RT (6 hours) NiCl2->Stir1 Sparteine (-)-Sparteine Sparteine->Stir1 Toluene1 Dry Toluene Toluene1->Stir1 Catalyst Ni-Sparteine Complex Stir1->Catalyst Stir2 Stir at RT (30 min) Catalyst->Stir2 Chalcone Chalcone Chalcone->Stir2 Reaction Stir at RT (5-12 hours) Stir2->Reaction DEM Diethyl Malonate in Toluene DEM->Reaction Workup Workup & Purification Reaction->Workup Product Chiral Adduct Workup->Product

Caption: Workflow for Ni-Sparteine catalyzed Michael addition.

Table 2: Performance of NiCl₂/(-)-Sparteine in the Michael Addition of Diethyl Malonate to Chalcones

Chalcone SubstituentTime (h)Yield (%)ee (%)Reference
Unsubstituted58580[13]
4-Chloro59188[13]
4-Methoxy68885[13]
4-Nitro59082[13]

Conditions: 10 mol% NiCl₂, 10 mol% (-)-Sparteine, Toluene, 25°C.[13]

Beyond Michael Additions: Other Catalytic Transformations

While the Michael addition is a major focus, other reactions of this compound are also of synthetic importance.

The Henry (Nitroaldol) Reaction

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a classic C-C bond-forming reaction.[15] The development of asymmetric variants often employs chiral metal catalysts, such as those based on copper(II) complexes with chiral ligands. These catalysts act as Lewis acids to activate the aldehyde, while a base is required to generate the nitronate nucleophile.[16][17]

Catalytic Asymmetric Decarboxylation

The decarboxylation of substituted nitromalonates can provide access to valuable chiral α-nitro esters. This transformation can be achieved through cooperative catalysis, for instance, using a combination of an achiral Lewis base to promote decarboxylation and a chiral catalyst to control the stereochemistry of a subsequent reaction.[18][19]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition using a Bifunctional Thiourea Catalyst [3]

  • Catalyst and Reagents:

    • (1R,2R)-trans-1,2-Cyclohexanediamine-derived thiourea catalyst (5 mol%)

    • trans-β-Nitrostyrene (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Toluene (as solvent)

  • Procedure: a. To a solution of the thiourea catalyst in toluene at room temperature, add the trans-β-nitrostyrene. b. Stir the mixture for a few minutes, then add the diethyl malonate. c. Continue stirring the reaction mixture at room temperature for 4 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct. g. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Procedure for Ni-Sparteine Catalyzed Asymmetric Michael Addition of Diethyl Malonate to Chalcone [20]

  • Catalyst Preparation: a. In a dry flask under a nitrogen atmosphere, add NiCl₂ (10 mol%) and (-)-sparteine (10 mol%) to dry toluene. b. Stir the resulting mixture at room temperature for 6 hours to form the catalyst complex.

  • Reaction Procedure: a. To the pre-formed catalyst mixture, add the chalcone (1.0 eq) portion-wise. b. Continue stirring at room temperature for an additional 30 minutes. c. Slowly add a solution of diethyl malonate (1.2 eq) in dry toluene to the reaction flask. d. Stir the reaction at 25°C and monitor by TLC (typically 5-12 hours). e. After completion, quench the reaction with a saturated aqueous solution of NH₄Cl. f. Extract the aqueous layer with ethyl acetate. g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. h. Purify the residue by column chromatography (e.g., silica gel, hexane/EtOAc) to yield the final adduct. i. Determine the enantiomeric excess by chiral HPLC or GC.

Conclusion and Future Outlook

The catalytic asymmetric reactions of this compound, particularly the Michael addition, have been significantly advanced through the development of bifunctional organocatalysts and, to a lesser extent, chiral metal complexes. Bifunctional thiourea and squaramide catalysts have proven to be highly effective, with squaramides often showing an edge in stereocontrol due to their structural and electronic properties. Metal-based catalysts, such as Ni-sparteine complexes, provide a valuable tool for reactions with less reactive electrophiles like chalcones.

Future research will likely focus on the development of even more active and selective catalysts with lower catalyst loadings, the expansion of the substrate scope to more challenging electrophiles, and the application of these methodologies in the total synthesis of complex natural products and pharmaceuticals. The continued exploration of novel catalytic systems will undoubtedly unlock the full potential of this compound as a versatile building block in modern organic synthesis.

References

Characterization of Diethyl nitromalonate reaction products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Diethyl Nitromalonate Reaction Products

For researchers, medicinal chemists, and professionals in drug development, this compound (DENM) stands as a versatile and highly valuable C2 synthon. Its unique trifunctional nature—possessing two ester groups and a nitro group activating the central methine proton—renders it an exceptional nucleophile for a variety of carbon-carbon bond-forming reactions. The resulting products are pivotal intermediates in the synthesis of complex molecules, including γ-amino acids and heterocyclic scaffolds, which are of significant interest in modern therapeutics.[1][2]

However, the successful synthesis of these intermediates is only half the battle. Unambiguous characterization of the reaction products is paramount to confirm structure, assess purity, and ensure the validity of downstream applications. This guide provides a comprehensive comparison of analytical methodologies for the characterization of products derived from the two principal reaction classes of this compound: the Michael Addition and the Knoevenagel Condensation. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with experimental data and authoritative sources.

Before analyzing reaction products, a thorough understanding of the starting material's spectral signature is essential.

Table 1: Key Analytical Properties of this compound (CAS: 603-67-8) [3][4]

PropertyValue
Molecular Formula C₇H₁₁NO₆
Molecular Weight 205.17 g/mol
Appearance Colorless to light yellow liquid
¹H NMR (CDCl₃) ~5.4 ppm (s, 1H, O₂NCH), ~4.3 ppm (q, 4H, OCH₂), ~1.3 ppm (t, 6H, CH₃)
¹³C NMR (CDCl₃) ~162 ppm (C=O), ~85 ppm (O₂NCH), ~64 ppm (OCH₂), ~14 ppm (CH₃)
IR (neat, cm⁻¹) ~1750 (C=O stretch), ~1570 & ~1370 (asymmetric & symmetric NO₂ stretch)

The most telling feature in the ¹H NMR spectrum is the singlet for the acidic methine proton at approximately 5.4 ppm. The disappearance or significant shift of this signal is the primary indicator of a successful reaction.

Characterization of Michael Addition Products

The Michael addition, or conjugate addition, of the DENM carbanion to α,β-unsaturated compounds is a cornerstone of its synthetic utility. This reaction creates a new C-C bond and a highly functionalized adduct, which can be a precursor to valuable compounds like the GABA analogue Baclofen.[2][5]

Reaction Overview & Mechanism

A mild base deprotonates DENM to form a resonance-stabilized nitronate anion. This nucleophile then attacks the β-carbon of an electron-deficient alkene (the Michael acceptor). Subsequent protonation yields the final adduct.

Michael_Addition DENM This compound (DENM) Enolate Nitronate Anion (Nucleophile) DENM->Enolate + Base Acceptor Michael Acceptor (e.g., β-Nitrostyrene) Adduct Michael Adduct Acceptor->Adduct Base Base Enolate->Adduct + Acceptor

Caption: General workflow for the Michael addition of DENM.

Comparative Spectroscopic Analysis: DENM vs. Michael Adduct

Let's consider the well-documented reaction between DENM and β-nitrostyrene as an exemplar.[2][5] The resulting product, diethyl 2-(2-nitro-1-phenylethyl)nitromalonate, showcases characteristic spectral shifts that confirm its formation.

Table 2: Comparative NMR Data for a Representative Michael Adduct

SignalDENM (Starting Material)Michael Adduct (Product)Rationale for Change
Malonate CH Proton ~5.4 ppm (singlet)DisappearsThe methine proton is replaced by the new C-C bond.
New CH Protons N/A~4.8-5.0 ppm (multiplet, 2H, Ph-CH-CH₂) & ~5.2-5.4 ppm (multiplet, 1H, Ph-CH-CH₂)Appearance of new signals corresponding to the protons of the added ethyl-phenyl moiety. Their diastereotopic nature results in complex splitting patterns.
Malonate CH Carbon ~85 ppm~55-60 ppm (quaternary C)The carbon is no longer directly attached to the nitro group and is now a quaternary center, causing a significant upfield shift.
New CH Carbons N/A~40-45 ppm (Ph-CH) & ~75-80 ppm (CH-NO₂)Appearance of new carbon signals from the added fragment.

Infrared (IR) Spectroscopy: The IR spectrum of the adduct retains the key stretches from the starting materials but they are now present in a single molecule.

  • Ester C=O Stretch: Remains around 1740-1760 cm⁻¹ .

  • Nitro NO₂ Stretch: Two distinct sets of NO₂ stretches will now be visible: one from the original nitromalonate moiety (1570 cm⁻¹ ) and one from the nitrostyrene fragment (1555 cm⁻¹ ).

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for confirming the molecular weight of the adduct and observing characteristic fragmentation.

  • Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak corresponding to the sum of the reactants' molecular weights. For the β-nitrostyrene adduct, this would be (205.17 + 149.15) = 354.32 g/mol . Electrospray ionization (ESI) is often used to observe quasi-molecular ions like [M+H]⁺ or [M+Na]⁺.[5]

  • Key Fragmentation: A common and diagnostic fragmentation pattern for 2-substituted diethyl malonate derivatives is the cleavage of the C-C bond formed during the reaction, leading to the loss of the this compound moiety as a radical or related neutral species.[6][7] Another frequent fragmentation is the loss of an ethoxy group (-OEt, M-45) or an ethyl radical (-CH₂CH₃, M-29) from the ester functions.[6]

Characterization of Knoevenagel Condensation Products

The Knoevenagel condensation involves the reaction of DENM with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[8][9] This reaction is fundamental for creating substituted alkenes with high electron deficiency, useful in various syntheses.

Reaction Overview & Mechanism

The mechanism begins identically to the Michael addition with the formation of the DENM carbanion. This anion then performs a nucleophilic attack on the carbonyl carbon of the aldehyde/ketone. The resulting β-hydroxy intermediate readily undergoes elimination of water to yield the conjugated final product.[10]

Knoevenagel_Condensation DENM This compound Enolate Nitronate Anion DENM->Enolate + Base Carbonyl Aldehyde/Ketone Intermediate β-Hydroxy Adduct Carbonyl->Intermediate Base Base Enolate->Intermediate + Carbonyl Product α,β-Unsaturated Product Intermediate->Product - H₂O

Caption: Mechanism of the Knoevenagel condensation with DENM.

Comparative Spectroscopic Analysis: DENM vs. Knoevenagel Product

Using the reaction of DENM with benzaldehyde as an example, we can highlight the key spectral changes.[9][11]

Table 3: Comparative NMR Data for a Representative Knoevenagel Product

SignalDENM (Starting Material)Knoevenagel ProductRationale for Change
Malonate CH Proton ~5.4 ppm (singlet)DisappearsThe methine proton is lost during the condensation and formation of the C=C double bond.
New Vinylic Proton N/A~7.5-8.0 ppm (singlet)Appearance of a new, deshielded singlet in the aromatic region corresponding to the newly formed vinylic proton (PhCH=C).
Malonate CH Carbon ~85 ppm~125-135 ppm (quaternary C)The carbon is now part of a C=C double bond (sp² hybridized), causing a significant downfield shift into the alkene/aromatic region.
New Vinylic Carbon N/A~140-150 ppm (CH=C)Appearance of the second sp² carbon signal from the newly formed double bond.

Infrared (IR) Spectroscopy: The IR spectrum provides definitive evidence of the new double bond.

  • Ester C=O Stretch: Remains around 1730-1740 cm⁻¹ .

  • Nitro NO₂ Stretch: Remains prominent at ~1560 cm⁻¹ and ~1350 cm⁻¹ .

  • Alkene C=C Stretch: A new, medium-intensity peak appears around 1620-1640 cm⁻¹ , which is characteristic of a conjugated C=C double bond.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): The molecular ion peak will correspond to the sum of the reactants minus the mass of water (18.02 g/mol ). For the benzaldehyde product: (205.17 + 106.12) - 18.02 = 293.27 g/mol .

  • Key Fragmentation: Fragmentation patterns can be complex but may involve loss of the nitro group (-NO₂, M-46), ethoxy group (-OEt, M-45), or cleavage of the ester functionalities.

Experimental Protocols: A Self-Validating System

Trustworthiness in characterization comes from employing orthogonal analytical techniques where the results from one method corroborate the findings of another.

Protocol 1: Synthesis and Workup of a Michael Adduct (Illustrative)
  • Reaction Setup: To a solution of β-nitrostyrene (1.0 mmol) in toluene (5 mL), add this compound (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of a suitable base (e.g., thiourea catalyst, 0.1 mmol) and stir the reaction at room temperature.[2] Causality: A weak, non-nucleophilic base is chosen to deprotonate DENM without promoting unwanted side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Purify the crude product via flash column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials and the catalyst.

  • Characterization: Subject the purified product to NMR, IR, and MS analysis as described above to confirm its structure and purity.

Protocol 2: General Workflow for Spectroscopic Analysis

Analysis_Workflow Start Purified Product NMR ¹H & ¹³C NMR (in CDCl₃) Start->NMR Confirm proton/carbon framework MS High-Resolution MS (ESI-TOF) Start->MS Confirm molecular formula IR FT-IR (neat film) Start->IR Confirm functional groups Confirm Structure Confirmed? NMR->Confirm MS->Confirm IR->Confirm Report Report Data Confirm->Report Yes Re_evaluate Re-evaluate Data or Re-purify Confirm->Re_evaluate No Re_evaluate->Start

Caption: A self-validating workflow for product characterization.

Conclusion

The characterization of this compound reaction products is a systematic process that relies on the convergence of evidence from multiple spectroscopic techniques. For Michael addition products , the key indicators are the disappearance of the malonate methine proton signal and the appearance of new aliphatic signals in the ¹H NMR spectrum, along with a confirmed molecular weight by MS. For Knoevenagel condensation products , the defining features are the replacement of the methine proton with a new vinylic proton signal in the ¹H NMR and the appearance of a C=C stretching frequency in the IR spectrum.

By following the structured, multi-faceted analytical approach detailed in this guide, researchers can confidently and unambiguously determine the structure of their synthesized molecules, ensuring the integrity of their scientific endeavors and accelerating the development of novel chemical entities.

References

A Comparative Guide to the Synthesis of Diethyl Nitromalonate: An Evaluation of Yields and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, Diethyl Nitromalonate (CAS 603-67-8) is a pivotal intermediate in the synthesis of a variety of important organic molecules, including amino acids. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of a multi-step synthetic pathway. This guide provides an in-depth, objective comparison of various methods for the synthesis of this compound, with a focus on experimental data, causality behind procedural choices, and the overall yield of each method.

Introduction to this compound

This compound is the diethyl ester of nitromalonic acid. It is a colorless liquid with a boiling point of 78-80 °C at 0.2 mmHg.[1][2] Its chemical structure, featuring a nitro group attached to the alpha-carbon of a malonic ester, makes it a versatile building block in organic synthesis. The presence of the electron-withdrawing nitro and ester groups significantly increases the acidity of the alpha-proton, facilitating a range of carbon-carbon bond-forming reactions.

This guide will explore and compare the following synthetic approaches to this compound:

  • Method 1: Nitration of Diethyl Malonate with Fuming Nitric Acid

  • Method 2: Nitration using a Mixture of Concentrated Nitric and Sulfuric Acids (Mixed Acid)

  • Method 3: Nitration with Acetyl Nitrate

  • Method 4: "Green" Nitration with Dinitrogen Pentoxide

Below is a general workflow for the evaluation and comparison of these synthetic methods.

Synthesis_Comparison_Workflow cluster_Methods Synthesis Methods cluster_Evaluation Evaluation Criteria cluster_Analysis Comparative Analysis Method1 Fuming Nitric Acid Yield Yield (%) Method1->Yield Evaluate Safety Safety Considerations Method1->Safety Evaluate Conditions Reaction Conditions Method1->Conditions Evaluate Byproducts Byproduct Formation Method1->Byproducts Evaluate Method2 Mixed Acid (HNO3/H2SO4) Method2->Yield Evaluate Method2->Safety Evaluate Method2->Conditions Evaluate Method2->Byproducts Evaluate Method3 Acetyl Nitrate Method3->Yield Evaluate Method3->Safety Evaluate Method3->Conditions Evaluate Method3->Byproducts Evaluate Method4 Dinitrogen Pentoxide (N2O5) Method4->Yield Evaluate Method4->Safety Evaluate Method4->Conditions Evaluate Method4->Byproducts Evaluate ComparisonTable Data Summary Table Yield->ComparisonTable Safety->ComparisonTable Conditions->ComparisonTable Byproducts->ComparisonTable Conclusion Optimal Method Selection ComparisonTable->Conclusion

Caption: General workflow for comparing different synthesis methods of this compound.

Method 1: Nitration of Diethyl Malonate with Fuming Nitric Acid

This is a well-established and high-yielding method for the synthesis of this compound. The reaction involves the direct nitration of diethyl malonate at the active methylene position using fuming nitric acid.

Mechanistic Considerations

The reaction proceeds via an electrophilic substitution mechanism. The active nitrating species, the nitronium ion (NO₂⁺), is present in fuming nitric acid. The enol form of diethyl malonate acts as the nucleophile, attacking the nitronium ion to form the nitrated product.

Fuming_Nitric_Acid_Mechanism DEM Diethyl Malonate (keto-enol tautomerism) Enol Enol Form DEM->Enol Intermediate Nitrated Intermediate Enol->Intermediate Nucleophilic Attack HNO3 Fuming HNO₃ (contains NO₂⁺) Nitronium NO₂⁺ (Electrophile) HNO3->Nitronium Nitronium->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Simplified mechanism for the nitration of diethyl malonate with fuming nitric acid.

Experimental Protocol

The following protocol is adapted from a patented procedure which demonstrates high yields.[3]

Materials:

  • Diethyl malonate (80 g)

  • Fuming nitric acid (184 mL)

  • Toluene

  • 5% Aqueous urea solution

  • 10% Sodium carbonate solution

  • Crushed ice

  • Hydrochloric acid

Procedure:

  • Cool 80 g of diethyl malonate to 15 °C in a reaction vessel equipped with a stirrer and a cooling bath.

  • Add 184 mL of fuming nitric acid at a uniform rate over one hour, while maintaining the temperature between 15 and 20 °C.

  • Stir the mixture for an additional 3.5 hours at 15-20 °C.

  • Pour the reaction mixture onto 1 L of crushed ice.

  • Extract the aqueous mixture with two portions of toluene (200 mL and 100 mL).

  • Combine the organic extracts and wash them twice with equal volumes of water, followed by washing with 200 mL portions of 5% aqueous urea solution until a negative starch-iodide test is obtained (indicating the removal of nitrogen oxides).

  • Extract the washed toluene solution with equal volumes of 10% sodium carbonate solution until a test portion of the aqueous extract remains clear upon acidification.

  • Combine the aqueous extracts, wash once with 200 mL of toluene, and then acidify to pH 4 with hydrochloric acid and ice.

  • Extract the liberated this compound with toluene (500 mL, 200 mL, and 100 mL portions).

  • Combine the organic extracts, wash with equal volumes of water, then with a 5% urea solution, and finally dry over a suitable drying agent.

  • Remove the solvent under reduced pressure and distill the residue to obtain pure this compound.

Yield: This method has been reported to produce yields as high as 91.7%.[3] The reaction temperature is a critical parameter; maintaining it between 15-50 °C is crucial for achieving high yields and ensuring safety.

Method 2: Nitration using Mixed Acid (HNO₃/H₂SO₄)

The use of a mixture of concentrated nitric acid and sulfuric acid is the most common method for aromatic nitration and can also be applied to active methylene compounds. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺) in a higher concentration than in nitric acid alone.

Mechanistic Considerations

The mechanism is similar to that of fuming nitric acid, with the key difference being the role of sulfuric acid in generating the nitronium ion.

Mixed_Acid_Mechanism HNO3 HNO₃ Nitronium_gen H₂NO₃⁺ + HSO₄⁻ HNO3->Nitronium_gen H2SO4 H₂SO₄ H2SO4->Nitronium_gen Nitronium NO₂⁺ + H₂O Nitronium_gen->Nitronium Product This compound Nitronium->Product DEM_Enol Diethyl Malonate (Enol form) DEM_Enol->Product Attack by NO₂⁺

Caption: Generation of the nitronium ion using mixed acid for the nitration of diethyl malonate.

Experimental Protocol

While this is a standard nitrating system, a detailed, high-yield protocol specifically for this compound is not as readily available in the literature as the fuming nitric acid method. However, a general procedure for the nitration of an active methylene compound can be adapted. Caution: This reaction is highly exothermic and requires strict temperature control.

Materials:

  • Diethyl malonate

  • Concentrated nitric acid (68-70%)

  • Concentrated sulfuric acid (98%)

  • Ice bath

Procedure (General):

  • Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling the mixture in an ice bath.

  • Cool the diethyl malonate in a separate flask in an ice bath.

  • Slowly add the cold nitrating mixture to the diethyl malonate with vigorous stirring, ensuring the temperature is kept low (typically 0-10 °C).

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Work-up the product as described in Method 1 (extraction, washing, and purification).

Method 3: Nitration with Acetyl Nitrate

Acetyl nitrate, formed in situ from the reaction of nitric acid and acetic anhydride, is another effective nitrating agent. It is often considered a milder alternative to mixed acid and can offer improved selectivity in some cases.

Mechanistic Considerations

Acetyl nitrate can act as a source of the nitronium ion. The reaction of nitric acid with acetic anhydride forms acetyl nitrate and acetic acid.

Acetyl_Nitrate_Formation HNO3 HNO₃ AcetylNitrate Acetyl Nitrate (CH₃COONO₂) HNO3->AcetylNitrate Ac2O Acetic Anhydride ((CH₃CO)₂O) Ac2O->AcetylNitrate AcOH Acetic Acid (CH₃COOH)

Caption: In situ formation of acetyl nitrate.

Experimental Protocol

Materials:

  • Diethyl malonate

  • Concentrated nitric acid

  • Acetic anhydride

  • Inert solvent (e.g., dichloromethane)

Procedure (General):

  • Dissolve diethyl malonate in an inert solvent and cool the solution in an ice bath.

  • Prepare the acetyl nitrate reagent by slowly adding acetic anhydride to cooled concentrated nitric acid.

  • Add the acetyl nitrate solution dropwise to the diethyl malonate solution while maintaining a low temperature.

  • After the addition, allow the reaction to proceed at a controlled temperature.

  • Quench the reaction with a suitable reagent (e.g., a cold sodium bicarbonate solution).

  • Perform a standard work-up procedure involving extraction, washing, and purification.

Yield: The yield for this method would be highly dependent on the specific reaction conditions. While potentially offering milder conditions, the in situ generation of the reagent and the presence of acetic acid could influence the overall efficiency.

Method 4: "Green" Nitration with Dinitrogen Pentoxide (N₂O₅)

Dinitrogen pentoxide (N₂O₅) is considered a "clean" or "green" nitrating agent because the only byproduct of the nitration reaction is nitric acid, which can theoretically be recovered and recycled.[4] It is a powerful nitrating agent that can be used in organic solvents, avoiding the need for strong acids like sulfuric acid.

Mechanistic Considerations

In an inert solvent, dinitrogen pentoxide exists as a covalent molecule and can act as a source of the nitronium ion. It is particularly useful for substrates that are sensitive to strong acids.

Experimental Protocol

Procedure (Conceptual):

  • A solution of dinitrogen pentoxide in an inert, dry solvent (e.g., dichloromethane) would be prepared.

  • This solution would be added to a cooled solution of diethyl malonate.

  • The reaction would be allowed to proceed at a controlled temperature.

  • The work-up would likely be simpler than with acid-based methods, potentially involving evaporation of the solvent and purification of the residue.

Yield: Without specific experimental data, the yield can only be speculated upon. However, given the high reactivity of N₂O₅ and the clean reaction profile, it has the potential for high yields under optimized conditions.

Yield Comparison and Summary

Synthesis MethodNitrating AgentTypical YieldKey AdvantagesKey Disadvantages
Method 1 Fuming Nitric Acid~90% [3]High, well-documented yields; relatively straightforward procedure.Use of highly corrosive and hazardous fuming nitric acid; requires careful temperature control to avoid runaway reactions.
Method 2 Mixed Acid (HNO₃/H₂SO₄)Not explicitly reported for this compoundPowerful nitrating system; readily available reagents.Highly corrosive and hazardous; can lead to side reactions (e.g., hydrolysis); generates significant acidic waste.
Method 3 Acetyl NitrateNot explicitly reported for this compoundMilder than mixed acid; can offer better selectivity in some cases.Acetyl nitrate is thermally unstable and potentially explosive; requires in situ preparation.
Method 4 Dinitrogen Pentoxide (N₂O₅)Not explicitly reported for this compound"Green" nitrating agent with nitric acid as the only byproduct; avoids the use of strong acids.N₂O₅ is a highly reactive and potentially explosive solid; not as readily available as other nitrating agents.

Conclusion and Recommendations

Based on the available experimental data, the nitration of diethyl malonate with fuming nitric acid (Method 1) stands out as the most reliable and high-yielding method for the laboratory-scale synthesis of this compound. The procedure is well-documented in a US patent, with reported yields consistently around 90%.[3] The critical factor for success and safety with this method is stringent temperature control.

While mixed acid nitration (Method 2) is a powerful and common technique, the lack of specific, high-yield protocols for this compound and the potential for side reactions make it a less predictable choice without further optimization. The generation of significant acid waste is also a considerable drawback from an environmental and safety perspective.

Acetyl nitrate (Method 3) and dinitrogen pentoxide (Method 4) represent interesting alternatives, with the latter being particularly attractive from a "green chemistry" standpoint. However, the lack of readily available, detailed experimental protocols and yield data for the synthesis of this compound using these reagents makes it difficult to recommend them for general laboratory use without further investigation. For research groups with expertise in handling these specialized and potentially hazardous reagents, they may offer advantages in terms of selectivity or reduced waste, but this would require dedicated process development.

For researchers and drug development professionals seeking a robust and high-yielding synthesis of this compound, the fuming nitric acid method, with careful adherence to safety protocols and temperature control, is the most evidence-backed and recommended approach.

References

A Senior Application Scientist's Guide to Diethyl Nitromalonate: Benchmarking Performance in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in organic synthesis, the selection of the right C-H acidic pronucleophile is a critical decision that dictates reaction efficiency, substrate scope, and overall synthetic strategy. While diethyl malonate (DEM) is a ubiquitous and reliable workhorse for reactions like the Michael addition and Knoevenagel condensation, its nitro-activated counterpart, Diethyl Nitromalonate (DENM), offers a unique reactivity profile that can be highly advantageous in specific contexts.

This guide provides an in-depth, objective comparison of this compound's performance against its traditional alternative, Diethyl Malonate. We will move beyond catalog specifications to explore the fundamental chemical principles that govern their reactivity, supported by experimental data and detailed, field-tested protocols. Our focus will be a direct comparison in one of the most fundamental C-C bond-forming reactions: the Michael addition to α,β-unsaturated ketones.

The Causality of Reactivity: An Acidity-Driven Paradigm

The defining characteristic that separates DENM from DEM is the profound acidity of its α-hydrogen. This is not a trivial difference; it is the central factor from which all performance variations originate. The acidity, quantified by the pKa value, dictates the ease of carbanion formation and, consequently, the required reaction conditions.

  • Diethyl Malonate (DEM): The α-protons of DEM have a pKa of approximately 13 in aqueous solution.[1] Their acidity arises from the stabilization of the resulting enolate through resonance delocalization across the two ester carbonyl groups.

  • This compound (DENM): The addition of a nitro group, a powerful electron-withdrawing group, dramatically increases the acidity of the α-proton. The predicted pKa of DENM is approximately 6.46, making it over a million times more acidic than DEM.[2] This is due to the combined inductive and resonance effects of three electron-withdrawing groups (two esters and one nitro group) stabilizing the negative charge of the conjugate base.

This vast difference in acidity is the key insight for the application scientist: DENM can be deprotonated by much weaker bases under significantly milder conditions than DEM. This has profound implications for reactions involving base-sensitive substrates, where the strong bases often required for DEM (e.g., sodium ethoxide, potassium tert-butoxide) could lead to undesired side reactions or decomposition.

Figure 1. Comparison of acidity and base requirements for enolate formation.

Performance Benchmark: The Michael Addition to α,β-Unsaturated Ketones

The Michael addition, or conjugate addition, is a fundamental method for forming 1,5-dicarbonyl compounds, which are valuable precursors in pharmaceutical synthesis.[3][4] We will compare the performance of DENM and DEM in their reaction with chalcones, a class of α,β-unsaturated ketones.

Quantitative Data Comparison

The following table summarizes representative experimental data for the Michael addition of both DENM and DEM to chalcone derivatives. It is crucial to note that the reaction conditions are not identical; rather, they are optimized for the specific reactivity of each nucleophile, which is the core of our comparison.

NucleophileElectrophile (Chalcone Derivative)Catalyst / BaseSolventTime (h)Yield (%)Reference
This compound ChalconeTetramethylguanidine (TMG)Dichloromethane2485F. A. Luzzio, et al.
Diethyl Malonate ChalconeNiCl₂ / (-)-SparteineToluene1290M. U. Chopade, et al.[5]
Diethyl Malonate Thienyl Chalcone AnalogPotassium tert-butoxide (KOt-Bu)Dichloromethane3-472-94Y. Budak, et al.[3][6]

Analysis of Results:

  • Catalyst Choice: The most striking difference is the base used. DENM, with its high acidity, requires only a mild organic base like tetramethylguanidine (TMG) to facilitate the reaction. In contrast, the less acidic DEM requires a much stronger base system, such as potassium tert-butoxide, or a Lewis acid/chiral ligand complex like NiCl₂/Sparteine.[5][6]

  • Yields and Reaction Times: Both reagents can provide excellent yields. However, the conditions required for DEM are harsher. The use of a mild base for DENM is particularly advantageous when the chalcone substrate contains functional groups that are sensitive to strong bases or metals.

Experimental Protocols

The following protocols are self-validating systems. Each step is included to ensure reproducibility and maximize yield by controlling the key reaction parameters.

Protocol 1: Michael Addition of this compound to Chalcone

This protocol is based on the conditions reported for the conjugate addition of DENM to α,β-unsaturated ketones.

  • Objective: To synthesize diethyl 2-(3-oxo-1,3-diphenylpropyl)nitromalonate.

  • Materials:

    • This compound (DENM) (205.17 g/mol )

    • Chalcone (1,3-Diphenyl-2-propen-1-one) (208.26 g/mol )

    • Tetramethylguanidine (TMG) (115.18 g/mol )

    • Dichloromethane (CH₂Cl₂), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add chalcone (1.0 mmol, 208 mg).

    • Dissolution: Dissolve the chalcone in 10 mL of anhydrous dichloromethane.

    • Reagent Addition: Add this compound (1.2 mmol, 246 mg) to the solution.

    • Catalyst Initiation: Add tetramethylguanidine (0.2 mmol, 23 mg) dropwise to the stirring solution at room temperature. The mildness of the base is key here; it is strong enough to deprotonate DENM without causing side reactions with the enone.

    • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting chalcone spot is consumed.

    • Work-up: Quench the reaction by adding 10 mL of 1M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Washing: Combine the organic layers and wash sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine. The bicarbonate wash removes any residual acid.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final adduct.

Protocol 2: Michael Addition of Diethyl Malonate to Chalcone (Comparative)

This protocol is a representative procedure for the conjugate addition of the less acidic Diethyl Malonate, requiring a stronger base.[3][6]

  • Objective: To synthesize diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate.

  • Materials:

    • Diethyl malonate (DEM) (160.17 g/mol )

    • Chalcone (1,3-Diphenyl-2-propen-1-one) (208.26 g/mol )

    • Potassium tert-butoxide (KOt-Bu) (112.21 g/mol )

    • Dichloromethane (CH₂Cl₂), anhydrous

    • 1M Hydrochloric acid (HCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add chalcone (1.0 mmol, 208 mg) and diethyl malonate (1.2 mmol, 192 mg).

    • Dissolution: Dissolve the reagents in 10 mL of anhydrous dichloromethane.

    • Base Addition: Add a catalytic amount of potassium tert-butoxide (e.g., 0.1 mmol, 11 mg) to the solution. Causality Note: A strong base like KOt-Bu is required to generate a sufficient concentration of the diethyl malonate enolate to initiate the reaction.

    • Reaction Monitoring: Stir the mixture at room temperature for 3-4 hours, monitoring by TLC.

    • Work-up: Upon completion, carefully quench the reaction with 1M HCl. Transfer to a separatory funnel and extract with dichloromethane (3 x 15 mL).

    • Washing: Combine the organic layers and wash with brine.

    • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography to afford the desired 1,5-dicarbonyl adduct.

Mechanistic Insight and Workflow Visualization

The Michael addition proceeds via a three-step mechanism: 1) formation of the nucleophilic enolate, 2) conjugate attack at the β-carbon of the unsaturated system, and 3) protonation to yield the final product.[7][8] The efficiency of the first step is directly related to the pKa of the pronucleophile.

Michael_Addition_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Dissolve Chalcone (Acceptor) in Anhydrous Solvent add_nuc Add Malonate Derivative (DENM or DEM) start->add_nuc add_base Add Base (TMG for DENM, KOt-Bu for DEM) add_nuc->add_base monitor Stir at Room Temp. Monitor by TLC add_base->monitor quench Quench with 1M HCl monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash & Dry Organic Layer extract->wash purify Concentrate & Purify via Column Chromatography wash->purify product Isolate Pure Adduct purify->product

Figure 2. Generalized experimental workflow for the Michael addition.

Conclusion and Field Recommendations

This compound is not a direct replacement for diethyl malonate, but rather a specialized tool for the discerning synthetic chemist. Its performance is dictated by its exceptionally high acidity.

Choose this compound (DENM) when:

  • Your substrate contains base-sensitive functional groups that are incompatible with strong alkoxides like NaOEt or KOt-Bu.

  • You require C-C bond formation under very mild, metal-free basic conditions.

  • The target molecule requires the continued presence of the nitro group for subsequent transformations.

Choose Diethyl Malonate (DEM) when:

  • You are performing a standard malonic ester synthesis or Michael addition with robust substrates.

  • Cost and availability are primary concerns, as DEM is a more common and economical bulk chemical.

  • The reaction protocol is well-established and does not require deviation from strongly basic conditions.

By understanding the fundamental principles of C-H acidity, researchers can leverage the unique reactivity of this compound to overcome challenges in complex molecule synthesis, enabling cleaner reactions and expanding the scope of compatible substrates.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal and Emergency Management of Diethyl Nitromalonate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical reagents, from initial handling to final disposal, forms the bedrock of a secure and compliant research environment. Diethyl nitromalonate, a valuable reagent in organic synthesis, requires meticulous handling due to its specific hazard profile. This guide provides an in-depth, procedural framework for its proper disposal and the effective management of accidental spills, ensuring the safety of personnel and the protection of our environment.

Hazard Identification: Understanding the "Why" Behind the Procedure

Proper disposal protocols are not arbitrary; they are directly derived from the chemical's intrinsic properties and associated risks. This compound is classified as a combustible liquid that causes significant skin, eye, and respiratory irritation.[1][2][3] Understanding these hazards is the first step in mitigating risk.

  • Health Hazards: Direct contact can lead to irritation and inflammation.[1][2][3] The causality here is straightforward: the chemical's structure allows it to interact with and disrupt biological tissues. Inhalation of vapors can irritate the respiratory tract, making it crucial to handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Flammability Hazard: With a flash point of 113 °C (235.4 °F), this compound is a combustible liquid.[2][4] This means it can ignite when exposed to an ignition source at or above this temperature. Consequently, waste containers must be stored away from heat, sparks, and open flames.

  • Reactivity & Incompatibility: While stable under normal conditions, this compound is incompatible with strong acids, bases, and oxidizing/reducing agents.[5][6][7] Co-mingling with incompatible chemicals in a single waste container can lead to exothermic reactions, gas generation, or even fire, which is why strict waste segregation is a non-negotiable aspect of the disposal protocol.

Key Chemical & Safety Data
PropertyValueSource
CAS Number 603-67-8[2][8]
Molecular Formula C₇H₁₁NO₆[1][8]
Molecular Weight 205.17 g/mol [1][2]
Appearance Colorless liquid[8]
Density 1.174 g/mL at 25 °C[2][8]
Flash Point 113 °C (235.4 °F) - closed cup[2][4]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3]
GHS Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338[2][3]

Protocol for Routine Disposal of this compound Waste

This protocol ensures that waste containing this compound is collected, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible. The system is self-validating through clear labeling and segregation, minimizing the risk of accidental chemical reactions.

Step-by-Step Disposal Methodology
  • Personal Protective Equipment (PPE) Verification: Before handling waste, confirm you are wearing appropriate PPE:

    • Eye Protection: Chemical splash goggles meeting OSHA's 29 CFR 1910.133 or EN166 standards.[5][9]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

  • Waste Segregation:

    • Designate a specific waste stream for non-halogenated organic solvents. This compound waste must not be mixed with incompatible materials such as strong acids, bases, or oxidizing agents.[10][11][12]

    • Aqueous waste containing trace amounts of this compound should be collected separately from concentrated organic waste.

    • Crucially, never pour this compound down the sanitary sewer system. [5][9]

  • Container Selection and Preparation:

    • Use a clearly marked, chemically compatible container (e.g., a high-density polyethylene or glass bottle) designated for non-halogenated organic waste.

    • Ensure the container has a secure, vapor-tight screw cap to prevent the release of fumes.

    • The container must be in good condition, free from cracks or leaks.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood to control vapor exposure.

    • Use a funnel to prevent spills when transferring liquid waste into the container.

    • Do not fill the waste container beyond 90% capacity to allow for vapor expansion.

  • Labeling:

    • Immediately label the waste container using your institution's hazardous waste tag.

    • Clearly list all constituents and their approximate percentages. For example: "this compound (~5%), Ethanol (~95%)."

    • Ensure the hazard information (e.g., "Irritant," "Combustible") is clearly marked.

  • Storage Pending Disposal:

    • Keep the sealed waste container in a designated satellite accumulation area.

    • This area must be in a secondary containment tray to manage potential leaks.

    • Store away from ignition sources, heat, and direct sunlight.[6]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department according to their schedule.

G Workflow: Routine Disposal of this compound cluster_prep Preparation cluster_action Action (in Fume Hood) cluster_final Finalization A 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Select & Inspect Waste Container E 5. Transfer Waste to Container (Use funnel, <90% full) B->E C 3. Generate Waste (e.g., from reaction workup) D 4. Segregate from Incompatibles (Acids, Bases, Oxidizers) C->D D->E F 6. Securely Cap Container E->F G 7. Complete Hazardous Waste Label F->G H 8. Store in Secondary Containment in Satellite Accumulation Area G->H I 9. Request EHS Pickup H->I

Caption: Workflow for the safe collection and disposal of this compound waste.

Protocol for Emergency Spill Management

A swift and correct response to a chemical spill is critical to preventing injury and minimizing environmental impact. The appropriate action depends entirely on the scale and location of the spill.

Step-by-Step Spill Cleanup Methodology
  • IMMEDIATE RESPONSE (All Spills):

    • Alert Personnel: Immediately alert all personnel in the vicinity.

    • Assess the Situation: Quickly determine the size of the spill and if anyone has been exposed.

    • Evacuate: If the spill is large (>500 mL), involves highly toxic materials, or you feel unsafe, evacuate the area, close the doors, and contact your institution's EHS or emergency number immediately.[13][14]

  • MANAGING A MINOR SPILL (<500 mL):

    • Control Ignition Sources: Immediately extinguish any open flames and turn off nearby hot plates or other spark-producing equipment.[15][16]

    • Don PPE: At a minimum, wear double nitrile gloves, chemical splash goggles, and a lab coat.

    • Contain the Spill: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow. Work from the outside in to prevent the spill from spreading.[17][18]

    • Absorb the Liquid: Gently apply the absorbent material over the entire spill.[9] Avoid creating dust.

    • Collect Residue: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools (e.g., plastic dustpan) and place it into a heavy-duty plastic bag or a designated waste container.[14][17]

    • Decontaminate: Wipe the spill area with a cloth or paper towels soaked in a mild soap and water solution.

    • Dispose of Waste: All contaminated materials (absorbent, gloves, paper towels) must be collected in the plastic bag, sealed, and labeled as hazardous waste for disposal via EHS.[13][19]

    • Ventilate: Ensure the area is well-ventilated to disperse any residual vapors.

G Decision Tree: this compound Spill Response Spill Spill Occurs Alert Alert Nearby Personnel Spill->Alert Assess Assess Spill Size & Immediate Danger Alert->Assess Major > 500 mL OR Fire/Injury Hazard Assess->Major Major Minor < 500 mL AND Controllable Assess->Minor Minor Evacuate EVACUATE AREA Close Doors Major->Evacuate Cleanup Proceed with Cleanup Minor->Cleanup CallEHS Call EHS / Emergency (e.g., 911) Evacuate->CallEHS PPE 1. Don Appropriate PPE Cleanup->PPE Ignition 2. Control Ignition Sources PPE->Ignition Contain 3. Contain with Absorbent Ignition->Contain Absorb 4. Absorb Liquid Contain->Absorb Collect 5. Collect Contaminated Material into Waste Bag Absorb->Collect Decon 6. Decontaminate Area Collect->Decon Dispose 7. Label & Dispose of Waste via EHS Decon->Dispose

Caption: A decision-making workflow for responding to a this compound spill.

Regulatory Framework

In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste this compound would likely be classified under the EPA hazardous waste code F004 , which includes wastes from certain non-halogenated solvents like nitrobenzene, or be considered hazardous due to its ignitability and irritant characteristics.[20][21] It is the generator's responsibility to ensure waste is properly identified, managed, and transported by a licensed disposal facility.[22] Adherence to the protocols outlined in this guide will ensure compliance with these foundational regulations.

By integrating this knowledge and these procedures into your daily laboratory operations, you contribute to a culture of safety, responsibility, and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl nitromalonate
Reactant of Route 2
Reactant of Route 2
Diethyl nitromalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.